molecular formula C5H5F3N2O B047012 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 122431-37-2

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No.: B047012
CAS No.: 122431-37-2
M. Wt: 166.1 g/mol
InChI Key: WQRHIGNAKDJJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a versatile and high-value pyrazole-based building block of significant interest in medicinal chemistry and agrochemical research. Its core structure, featuring a trifluoromethyl group and a hydroxyl function, makes it a privileged scaffold for the synthesis of novel heterocyclic compounds. In pharmaceutical development, this compound serves as a key intermediate for creating potential active pharmaceutical ingredients (APIs), particularly in areas such as kinase inhibition and the modulation of various enzymatic pathways. The trifluoromethyl group is a critical motif, known to enhance metabolic stability, lipophilicity, and bioavailability of lead compounds. In agrochemical research, it is extensively utilized in the design and synthesis of next-generation herbicides, insecticides, and fungicides, where the pyrazole core contributes to high efficacy and selective action. Furthermore, its utility extends to material science, where it can be incorporated into ligands for catalysis or functional materials. This product is offered in high purity to ensure reliability and reproducibility in your synthetic routes and biological screening assays, empowering researchers to accelerate the discovery and optimization of new molecular entities.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRHIGNAKDJJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361268
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122431-37-2
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 122431-37-2), a pivotal heterocyclic building block in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development and agrochemistry, this document delves into the core physical and chemical properties, synthesis protocols, and critical applications of this versatile compound.

Introduction: A Privileged Scaffold in Chemical Design

This compound is a fluorinated pyrazole derivative that has garnered significant attention as a high-value intermediate.[1] Its structure is unique, combining a pyrazole core—a motif present in numerous marketed drugs—with a hydroxyl group and a trifluoromethyl (CF₃) group.[2] This specific combination of functional groups bestows desirable properties upon molecules that incorporate this scaffold.

The trifluoromethyl group is particularly noteworthy. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites of oxidation, improve cell membrane permeability, and increase binding affinity to biological targets.[1][2] Consequently, this compound serves as a cornerstone for synthesizing a new generation of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3]

Molecular Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

The compound's utility is fundamentally governed by its physical and chemical characteristics. These properties influence its reactivity, solubility, and handling requirements.

Physical Data Summary

The key physical properties are summarized in the table below for quick reference. The compound typically appears as a light yellow or white crystalline powder.

PropertyValueSource(s)
CAS Number 122431-37-2[4][5]
Molecular Formula C₅H₅F₃N₂O[4][5][6]
Molecular Weight 166.10 g/mol [4][6]
Appearance Light yellow crystalline powder or needles
Melting Point 177-179 °C[3][7]
Boiling Point 106.4 °C at 760 mmHg (Predicted)
Density 1.423 g/cm³[8]
Vapor Pressure 0.061 mmHg at 25°C[8]
Storage Temperature 2-8 °C, Sealed in dry conditions[3][9]
Crystal Structure

X-ray crystallography studies have confirmed the molecular structure of this compound. In its solid state, the molecules are linked by intermolecular O—H⋯N hydrogen bonds, forming chains that stabilize the crystal lattice.[10] The crystal system is monoclinic with the space group P 1 21/c 1.[4] This structural insight is crucial for understanding its solid-state behavior and for computational modeling in drug design.

Chemical Profile and Reactivity

The chemical behavior of this compound is characterized by the interplay of its pyrazole ring, the acidic hydroxyl group, and the robust trifluoromethyl substituent.

Tautomerism

A key feature of pyrazol-5-ols is their existence in tautomeric forms. This compound can exist in equilibrium with its keto tautomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. The IUPAC name, 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one, reflects this keto form.[4] The equilibrium between these forms is influenced by the solvent, pH, and temperature, which is a critical consideration for reaction design.

Key Reactions
  • Acidity and Alkylation/Acylation: The hydroxyl group is acidic and can be deprotonated by a suitable base. The resulting alkoxide is a potent nucleophile, readily participating in O-alkylation and O-acylation reactions to generate ethers and esters, respectively. This is a common strategy for incorporating the pyrazole scaffold into larger molecules.

  • Electrophilic Substitution: The C4 position on the pyrazole ring is susceptible to electrophilic attack, allowing for the introduction of various functional groups through reactions such as halogenation, nitration, and formylation.

  • Oxidation and Reduction: The pyrazole ring is generally stable, but the hydroxyl group can be oxidized under specific conditions.[1] Conversely, reduction of the pyrazole ring can lead to pyrazoline derivatives.[1]

The trifluoromethyl group is highly stable and generally does not participate in reactions, which is a primary reason for its inclusion in drug candidates to block metabolic pathways.

Synthesis Protocol: A Validated Approach

The most common and efficient synthesis of this compound involves the cyclocondensation reaction between an activated trifluoromethyl-β-ketoester and methylhydrazine.[11][12] This method provides high yields and excellent regioselectivity for the desired isomer over the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol byproduct.[11][13]

SynthesisWorkflow Reactant1 Ethyl 4,4,4-trifluoroacetoacetate Reactor Stirred Glass Reactor (Heated to 85-95°C) Reactant1->Reactor Reactant2 Methylhydrazine (aq.) Reactant2->Reactor Reaction Cyclocondensation (2-5 hours) Reactor->Reaction Stirring Workup Distillation & Cooling (Distill off ethanol/water, cool to 10°C) Reaction->Workup Isolation Filtration & Washing (Collect crystals, wash with water) Workup->Isolation Drying Vacuum Drying (50-60°C) Isolation->Drying Product 1-Methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol Drying->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: High-Selectivity Synthesis

This protocol is adapted from methodologies described in patent literature, which aim to maximize yield and isomeric purity.[11]

  • Reactor Setup: Charge a suitable glass reactor with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • Heating: Heat the starting material to a reaction temperature of 85-95 °C with stirring.

  • Reagent Addition: Slowly add an aqueous solution of methylhydrazine (approx. 40% w/w, 1.1 eq) to the heated reactor over a period of 30 minutes to 2 hours. The controlled addition is crucial to manage the exothermic reaction and maintain a stable temperature.

  • Reaction: Once the addition is complete, stir the resulting mixture at 85-95 °C for an additional 2 to 5 hours to ensure the reaction goes to completion.

  • Work-up (Distillation): Add water to the reaction mixture. Distill off the ethanol byproduct and excess water at ambient pressure (approx. 95 °C) to aid in product crystallization.

  • Crystallization: Cool the remaining reaction mixture to approximately 10 °C to induce crystallization of the product.

  • Isolation: Collect the crystallized solid by filtration. Wash the filter cake thoroughly with cold water to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved. The final product purity can be assessed by ¹H-NMR or ¹⁹F-NMR.[11]

Causality Note: Maintaining the reaction temperature and controlling the addition rate of methylhydrazine are critical for achieving high selectivity (often >98:2) for the desired 5-ol isomer over its 3-ol counterpart.[11]

Applications in Research and Development

The unique structural attributes of this compound make it a valuable intermediate in two major industrial sectors.

Pharmaceutical Development

The pyrazole scaffold is a well-established pharmacophore. The addition of a CF₃ group enhances drug-like properties, making this intermediate a key component in the synthesis of novel therapeutics.[2]

  • Kinase Inhibitors: It is used in the development of inhibitors for enzymes like VEGFR-2, which are crucial targets in oncology and ophthalmology. A notable example is its use in the synthesis of Acrizanib, a VEGFR-2 inhibitor designed for treating neovascular age-related macular degeneration.[14]

  • Anti-Inflammatory and CNS Agents: Pyrazole derivatives have a long history as anti-inflammatory and analgesic drugs. This building block is utilized in research programs to develop new medicinal agents targeting inflammation and central nervous system disorders.[3]

Agrochemical Innovation

In agrochemical research, the compound is essential for producing next-generation crop protection agents.[1]

  • Herbicides: It is a critical intermediate for the synthesis of potent herbicides, such as Pyroxasulfone.[1][11]

  • Fungicides and Insecticides: The trifluoromethyl-pyrazole structure contributes to the creation of highly effective fungicides and insecticides with improved metabolic stability in the field.[1][3]

Safety, Handling, and Storage

Due to its biological activity, proper handling of this compound is imperative. The compound is classified as toxic if swallowed and causes skin, eye, and respiratory irritation.[4]

GHS Hazard Classification[5]
  • Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

SafetyWorkflow Start Handling Procedure Start PPE Wear Appropriate PPE: - Nitrile Gloves (EN 374) - Safety Goggles (EN 166) - Lab Coat Start->PPE Ventilation Work in a Ventilated Area (Chemical Fume Hood) PPE->Ventilation Handling Avoid Dust Formation Avoid contact with skin, eyes, clothing Ventilation->Handling Storage Store in a Tightly Closed Container Location: Cool, Dry, Well-Ventilated (2-8°C) Handling->Storage Disposal Dispose of Waste (Consistent with local regulations) Handling->Disposal Storage->Disposal End Procedure Complete Disposal->End

Caption: Recommended safety and handling workflow for laboratory use.

Protocol for Safe Handling
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][15] Ensure that an eyewash station and safety shower are readily accessible.[15]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[8]

    • Body Protection: Wear a lab coat and, if handling large quantities, impervious clothing.[8]

  • Handling Practices: Avoid generating dust.[8] Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area designated for toxic chemicals.[8] Store away from strong oxidizing agents.

  • Spill Response: In case of a spill, evacuate the area. Avoid breathing dust. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[8] Do not let the chemical enter drains.[8]

References

In-Depth Spectroscopic Analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. This molecule is a significant building block in the development of pharmaceuticals and agrochemicals, making its unambiguous structural elucidation paramount for researchers, scientists, and professionals in drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Significance

This compound possesses a pyrazole core, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group on one nitrogen, a trifluoromethyl group, and a hydroxyl group on the carbon atoms. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which is critical for its identification and purity assessment. The trifluoromethyl group, in particular, with its strong electron-withdrawing nature, significantly influences the electronic environment of the pyrazole ring, which is reflected in its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for complete structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of pyrazole derivatives is crucial for reproducibility and accurate data interpretation.

Sample Preparation:

  • Weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is dry to avoid exchange of the hydroxyl proton.

Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

  • ¹⁹F NMR: This nucleus is highly sensitive, and spectra can be acquired relatively quickly.

The following diagram illustrates the general workflow for NMR analysis:

Figure 1: General workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.82Singlet1HPyrazole C4-H
3.98Singlet3HN-CH₃
  • Pyrazole C4-H (δ 5.82): The singlet at 5.82 ppm is characteristic of the proton attached to the C4 position of the pyrazole ring.[1] Its singlet nature indicates no adjacent protons, which is consistent with the proposed structure.

  • N-CH₃ (δ 3.98): The singlet at 3.98 ppm, integrating to three protons, is assigned to the methyl group attached to the nitrogen atom of the pyrazole ring.[1]

¹³C NMR Spectral Data and Interpretation

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Based on the structure of this compound and data from similar pyrazole derivatives, the following chemical shifts are predicted.

Predicted Chemical Shift (δ) ppmAssignment
~155-160C5-OH
~135-140 (quartet)C3-CF₃
~120 (quartet)-CF₃
~90-95C4
~35-40N-CH₃
  • C5-OH: The carbon bearing the hydroxyl group is expected to be the most deshielded carbon in the pyrazole ring.

  • C3-CF₃ and -CF₃: The carbon attached to the trifluoromethyl group (C3) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet.

  • C4: The C4 carbon, bonded to a hydrogen, will appear in the aromatic region.

  • N-CH₃: The methyl carbon will be observed in the aliphatic region of the spectrum.

¹⁹F NMR Spectral Data and Interpretation

Fluorine-19 NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds.

Chemical Shift (δ) ppmMultiplicityAssignment
-61.3Singlet-CF₃

The ¹⁹F NMR spectrum shows a single peak at -61.3 ppm, which is characteristic of a trifluoromethyl group attached to an aromatic ring.[1] The singlet multiplicity indicates that there are no nearby fluorine or hydrogen atoms to cause splitting.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation:

  • For a solid sample, the KBr pellet method is commonly employed.

  • A small amount of the compound is ground with dry potassium bromide (KBr) powder.

  • The mixture is then pressed into a thin, transparent disk.

Data Acquisition:

  • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Frequency Range (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchHydroxyl (-OH)
~3100C-H stretchAromatic C-H
~2950C-H stretchMethyl (-CH₃)
~1600C=N stretchPyrazole ring
~1500C=C stretchPyrazole ring
1300-1100C-F stretchTrifluoromethyl (-CF₃)

The broad absorption band in the 3400-3200 cm⁻¹ region is a key indicator of the hydroxyl group. The presence of strong C-F stretching bands between 1300 and 1100 cm⁻¹ confirms the trifluoromethyl substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST WebBook provides an electron ionization (EI) mass spectrum for a tautomer of the target compound, 1-methyl-3-trifluoromethyl-2-pyrazolin-5-one.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • The sample is introduced into the mass spectrometer, where it is vaporized.

Ionization:

  • In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

Detection:

  • The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound (or its tautomer) is expected to show a molecular ion peak at m/z 166, corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information.

Key Expected Fragments:

m/zFragment
166[M]⁺ (Molecular Ion)
97[M - CF₃]⁺
69[CF₃]⁺

The loss of the trifluoromethyl group (CF₃, mass = 69) is a common fragmentation pathway for compounds containing this moiety, leading to a significant peak at m/z 97. The observation of a peak at m/z 69 would further confirm the presence of the CF₃ group.

The following diagram illustrates a plausible fragmentation pathway:

Fragmentation_Pathway M [C₅H₅F₃N₂O]⁺˙ m/z = 166 M_minus_CF3 [C₄H₅N₂O]⁺ m/z = 97 M->M_minus_CF3 - CF₃˙ CF3 [CF₃]⁺ m/z = 69 M->CF3 - C₄H₅N₂O˙

Figure 2: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a definitive structural confirmation of this compound. The ¹H and ¹⁹F NMR spectra clearly identify the protons and the trifluoromethyl group, respectively. While experimental ¹³C NMR data was not found, predictions based on known chemical shift ranges are consistent with the proposed structure. The IR spectrum is expected to show characteristic absorptions for the hydroxyl, methyl, and trifluoromethyl groups. The mass spectrum confirms the molecular weight and shows a logical fragmentation pattern. This comprehensive spectroscopic analysis serves as a vital reference for the identification, quality control, and further research and development of this important chemical intermediate.

References

Molecular structure and weight of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure and weight of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS No. 122431-37-2), a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2][3] This document delves into the nuanced structural characteristics, including its tautomeric nature, and provides a detailed breakdown of its molecular weight. The information presented herein is intended to serve as a foundational resource for researchers and developers working with this versatile chemical intermediate.

Introduction: The Significance of a Fluorinated Pyrazole

This compound is a versatile building block in medicinal and agrochemical chemistry.[2] Its utility stems from the unique combination of a pyrazole core, a metabolically stable trifluoromethyl group, and a reactive hydroxyl group. The trifluoromethyl motif is known to enhance crucial properties of bioactive molecules, such as metabolic stability, lipophilicity, and bioavailability.[2][3] The pyrazole scaffold itself is a well-established pharmacophore found in a variety of approved drugs.[3] Consequently, this compound serves as a key intermediate in the synthesis of a range of molecules, including herbicides like pyroxasulfone and potential therapeutics targeting kinases and other enzymes.[1][2][4]

Molecular Structure: A Tale of Tautomerism

The molecular formula of this compound is C₅H₅F₃N₂O.[1][5][6][7][8] A critical aspect of its structure is the existence of tautomerism, where the compound can interconvert between the -ol and the -one forms. The IUPAC name for the keto tautomer is 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one.[1][6]

Below is a DOT language script that generates a diagram illustrating this tautomeric equilibrium.

Tautomeric equilibrium of this compound.

Crystallographic Data

A study published in Acta Crystallographica Section E provides valuable insight into the solid-state structure of the title compound.[6] The crystal structure reveals that the molecule exists in the pyrazol-5-ol form in the solid state. The key crystallographic parameters are summarized in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)7.5500
b (Å)8.3530
c (Å)11.371
β (°)104.72
V (ų)693.6
Z4

In the crystal lattice, molecules are linked into chains by O—H⋯N hydrogen bonds.[9] The trifluoromethyl group exhibits disorder, with the fluorine atoms distributed over two sites.[9]

Key Identifiers

For unambiguous identification and information retrieval, the following chemical identifiers are crucial:

IdentifierValueSource
CAS Number 122431-37-2[1][6][7][8]
Molecular Formula C₅H₅F₃N₂O[1][5][6][7][8]
IUPAC Name This compound[7]
InChI InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3[1][6]
InChIKey WQRHIGNAKDJJKN-UHFFFAOYSA-N[1][6]
SMILES CN1C(=O)C=C(N1)C(F)(F)F[1][6]

Molecular Weight: A Precise Calculation

The molecular weight of a compound is a fundamental physical property. For this compound, this can be calculated from its molecular formula, C₅H₅F₃N₂O.

Average Molecular Weight

The average molecular weight is calculated using the atomic weights of the constituent elements, which are weighted averages of the masses of their naturally occurring isotopes.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)512.01160.055
Hydrogen (H)51.0085.040
Fluorine (F)318.99856.994
Nitrogen (N)214.00728.014
Oxygen (O)115.99915.999
Total 166.102

Various sources report slightly different values, such as 166.10 g/mol , 166.1 g/mol , and 166.103 g/mol , all of which are consistent with this calculation.[1][6][7][8]

Monoisotopic Mass

For applications such as mass spectrometry, the monoisotopic mass is a more relevant value. This is calculated using the mass of the most abundant isotope of each element.

ElementIsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C512.00000060.000000
Hydrogen¹H51.0078255.039125
Fluorine¹⁹F318.99840356.995209
Nitrogen¹⁴N214.00307428.006148
Oxygen¹⁶O115.99491515.994915
Total 166.035397

This calculated value is in excellent agreement with the monoisotopic mass of 166.03539727 Da reported in the PubChem database.[6]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound is a subject of interest, with a focus on achieving high selectivity for the desired isomer over its counterpart, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol.[1][10] A common synthetic route involves the reaction of ethyl trifluoroacetoacetate with methylhydrazine.[1][4] The reaction conditions can be tuned to favor the formation of the desired product.[10]

The reactivity of this molecule is dictated by its functional groups. The hydroxyl group can undergo O-alkylation and O-acylation. The pyrazole ring can participate in various transformations, and the trifluoromethyl group is generally stable but can influence the reactivity of the heterocyclic core.

Conclusion

This compound is a compound with a well-defined molecular structure and weight, characterized by its interesting tautomeric properties. Its significance as a synthetic intermediate in the development of new pharmaceuticals and agrochemicals is firmly established. A thorough understanding of its fundamental properties, as detailed in this guide, is essential for its effective application in research and development.

References

The Pyrazole Core: From a 19th-Century Discovery to 21st-Century Blockbuster Drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a seemingly simple five-membered heterocycle, has proven to be a remarkably versatile scaffold in the annals of chemical and pharmaceutical sciences. Since its initial synthesis in 1883, this aromatic system has become a cornerstone in the development of a vast array of compounds with profound impacts on human health and agriculture. This technical guide provides a comprehensive exploration of the discovery and history of pyrazole compounds, tracing their journey from the foundational work of Ludwig Knorr to their embodiment in modern blockbuster drugs. We will delve into the mechanistic underpinnings of classical and contemporary synthetic methodologies, offer detailed protocols for key reactions, and present in-depth case studies on the discovery and development of celecoxib (Celebrex®) and sildenafil (Viagra®). Through a blend of historical context, mechanistic insight, and practical methodologies, this guide aims to equip researchers and drug development professionals with a thorough understanding of this enduringly significant heterocyclic core.

The Serendipitous Discovery: Ludwig Knorr and the Birth of Pyrazole Chemistry

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating the reaction between ethyl acetoacetate and phenylhydrazine, Knorr serendipitously synthesized the first pyrazole derivative, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[1][3] This discovery was not merely an academic curiosity; the methylation of this initial product led to the creation of Antipyrine, one of the first synthetic drugs to be commercially successful as an analgesic and antipyretic, predating even aspirin.[4][5][6] Knorr's work laid the groundwork for what would become a vast and fruitful field of heterocyclic chemistry.[2][7] The name "pyrazole" itself was coined by Knorr to signify a derivative of pyrrole where a carbon atom is replaced by nitrogen.[2]

Foundational Synthesis: The Knorr Pyrazole Synthesis and its Mechanistic Underpinnings

The reaction pioneered by Knorr, now known as the Knorr pyrazole synthesis, remains a fundamental and widely used method for constructing the pyrazole ring.[8][9] It involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[10][11][12] The versatility of this reaction allows for the preparation of a wide array of substituted pyrazoles by simply varying the starting materials.[1][10]

The reaction typically proceeds under acidic catalysis.[8][13] The mechanism involves an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form an imine or hydrazone intermediate.[9][14][15] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[8][13] Subsequent dehydration of the resulting cyclic intermediate yields the aromatic pyrazole ring.[15] When an unsymmetrical 1,3-dicarbonyl is used with a monosubstituted hydrazine, a mixture of two regioisomers can be formed, a challenge that has spurred the development of more regioselective methods.[11][16]

// Reactants reactants [label="1,3-Dicarbonyl + Hydrazine"];

// Intermediates hydrazone [label="Hydrazone\nIntermediate"]; cyclic_hemiaminal [label="Cyclic\nIntermediate"];

// Product product [label="Pyrazole"];

// Arrows reactants -> hydrazone [label=" Condensation "]; hydrazone -> cyclic_hemiaminal [label=" Intramolecular\n Cyclization "]; cyclic_hemiaminal -> product [label=" Dehydration "]; }

Caption: The logical workflow from hypothesis to the drug celecoxib.

Experimental Protocol: Synthesis of Celecoxib

This protocol is a representative example of the key condensation step. [17] Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

Procedure:

  • Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol within a reaction vessel equipped with a reflux condenser. [17]2. Add an equimolar amount of 4-sulfamoylphenylhydrazine hydrochloride to the solution. [17]3. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/heptane) to yield pure celecoxib. [17]

Case Study 2: Sildenafil (Viagra®) - A Paradigm Shift in Erectile Dysfunction Treatment

An Unexpected Discovery: Sildenafil was initially developed by Pfizer scientists for the treatment of hypertension and angina. [18]During early clinical trials, the drug showed modest efficacy for its intended purpose, but a frequent and unexpected side effect was noted: penile erections. This serendipitous observation led to a pivot in its development, ultimately resulting in the first effective oral treatment for erectile dysfunction (ED). [18][19] Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). [19][20][21]The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. [20]NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). [21]cGMP, in turn, induces smooth muscle relaxation, leading to vasodilation and increased blood flow to the penis. [20]PDE5 is the enzyme responsible for degrading cGMP. [20][22]By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the effect of NO and facilitating an erection in the presence of sexual stimulation. [20][21] Synthesis: The synthesis of sildenafil is a multi-step process that involves the initial formation of a substituted pyrazole ring, followed by the construction of the fused pyrimidinone system and subsequent functionalization. [20][23][24]Key steps include the methylation of a 3-propylpyrazole-5-carboxylic acid ethyl ester, hydrolysis, nitration, reduction, and a series of coupling and cyclization reactions. [20]

Diagram: Sildenafil's Mechanism of Action (Signaling Pathway)

Sildenafil_MOA Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release GC_Activation Guanylate Cyclase Activation NO_Release->GC_Activation GTP_to_cGMP GTP → cGMP GC_Activation->GTP_to_cGMP cGMP Increased cGMP Levels GTP_to_cGMP->cGMP Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Breakdown cGMP Breakdown cGMP->Breakdown Erection Erection Relaxation->Erection PDE5 PDE5 PDE5->Breakdown Sildenafil Sildenafil (Viagra®) Sildenafil->PDE5 inhibits

Caption: Sildenafil inhibits PDE5, increasing cGMP levels.

Modern Frontiers and Future Perspectives

The chemistry of pyrazoles continues to evolve. Current research is focused on developing more efficient and sustainable synthetic methods, including C-H functionalization, which allows for the direct modification of the pyrazole core without the need for pre-functionalized starting materials. Furthermore, the pyrazole scaffold is being explored in new therapeutic arenas, including oncology, neurodegenerative diseases, and infectious diseases, promising a new generation of innovative medicines. The enduring legacy of Knorr's initial discovery is a testament to the power of fundamental chemical research to transform medicine and improve human lives.

Conclusion

From its unexpected discovery in the late 19th century to its central role in some of the most well-known pharmaceuticals of the 21st, the pyrazole nucleus has demonstrated remarkable and enduring value. Its synthetic accessibility, coupled with its favorable physicochemical properties, has cemented its status as a privileged scaffold in drug discovery. A thorough understanding of its history, the nuances of its synthesis, and the structure-activity relationships that govern its biological effects is indispensable for any scientist working at the forefront of medicinal chemistry and drug development. The journey of the pyrazole is far from over, and its future applications are limited only by the ingenuity of the researchers who continue to explore its vast potential.

References

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Functional Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazoles

In the landscape of medicinal and agricultural chemistry, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is a cornerstone in numerous approved therapeutic agents and bioactive compounds.[1][2][3] Its metabolic stability and versatile substitution patterns have made it a focal point for drug discovery.[2] When this esteemed heterocycle is functionalized with a trifluoromethyl (CF₃) group, the resulting molecule's biological and physicochemical properties are dramatically enhanced.[4][5]

The CF₃ group is a bioisostere for several non-polar groups and is renowned for its profound impact on molecular characteristics.[6][7] Its high electronegativity and lipophilicity can improve metabolic stability, enhance binding affinity to target proteins, and increase membrane permeability.[5][8] This strategic combination of the pyrazole core and the CF₃ group has yielded a class of compounds with a wide spectrum of potent biological activities, from anticancer and antimicrobial to anti-inflammatory and agrochemical applications.[4][9] This guide provides an in-depth exploration of these activities, grounded in mechanistic insights and validated experimental protocols, to serve as a comprehensive resource for researchers in drug and pesticide development.

Part 1: The Physicochemical Impact of Trifluoromethylation

The introduction of a CF₃ group onto the pyrazole ring is not merely an additive modification; it fundamentally alters the electronic and steric profile of the molecule, which in turn governs its biological behavior.

  • Enhanced Lipophilicity (LogP): The CF₃ group is highly lipophilic, and its incorporation invariably increases the octanol-water partition coefficient (logP) of the parent pyrazole.[5] This is a critical parameter in drug design, as it directly influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP can lead to better membrane permeability, allowing the molecule to reach intracellular targets more effectively.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[8] By strategically placing a CF₃ group at a metabolically vulnerable position on the pyrazole scaffold, chemists can significantly prolong the compound's half-life in vivo, leading to improved pharmacokinetic properties.

  • Modulated Acidity (pKa): As a potent electron-withdrawing group, the CF₃ moiety increases the acidity (thereby lowering the pKa) of the pyrazole's N-H proton.[5] This modulation of pKa is crucial as it dictates the molecule's ionization state at physiological pH, which affects its solubility, receptor binding interactions, and cell penetration capabilities.

Part 2: Antimicrobial Activity: A New Front Against Drug Resistance

Trifluoromethylated pyrazoles have emerged as a formidable class of antibacterial agents, demonstrating significant potency against Gram-positive bacteria, including multidrug-resistant strains that pose a global health threat.[10]

Potency Against Resistant Pathogens

Numerous studies have highlighted the efficacy of N-(trifluoromethyl)phenyl substituted pyrazoles against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][6] These compounds often exhibit low minimum inhibitory concentrations (MICs), with some derivatives showing activity at sub-microgram per milliliter levels.[10][11] A key advantage is their selectivity; many potent compounds show low toxicity against human cell lines, such as HEK293, indicating a favorable therapeutic window.[6][7][11]

Biofilm Inhibition and Eradication

Bacterial biofilms are a major challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Several trifluoromethylated pyrazole derivatives have been shown to not only prevent the formation of MRSA and Enterococcus faecalis biofilms but also to eradicate pre-formed biofilms, often at concentrations just twice their MIC.[2][6][7]

Mechanism of Action Insights

Investigations into the antibacterial mode of action suggest that these compounds may not have a single, specific target. Macromolecular synthesis inhibition studies have revealed a broad range of inhibitory effects, pointing towards targets that exert a global impact on bacterial cell function, a mechanism that could potentially slow the development of resistance.[6][11][12]

Data Presentation: Antimicrobial Activity
Compound ClassTarget OrganismMIC Range (µg/mL)Key FindingsReference
N-(trifluoromethyl)phenyl pyrazolesMRSA3.12 - 6.25Potent against resistant strains; low toxicity.[6][7]
3,5-bis(trifluoromethyl)phenyl pyrazolesMRSA, E. faecalis2.0 - 16Broad activity against Gram-positive strains.[10]
4-(anilinomethyl)-3-(trifluoromethyl)phenyl pyrazolesS. aureus, E. faecalis0.78 - 3.12Bactericidal effect; low tendency for resistance.[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: A 96-well microtiter plate is used. A stock solution of the test compound (e.g., in DMSO) is prepared.

  • Serial Dilution: The compound is serially diluted (2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of the plate, typically from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: A bacterial suspension, adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and then diluted, is added to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing broth and bacteria only (to confirm growth).

    • Negative Control: Wells containing broth only (to confirm sterility).

    • Solvent Control: Wells containing broth, bacteria, and the highest concentration of the solvent (e.g., DMSO) used.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Analysis A Prepare Compound Stock (in DMSO) C Serial Dilution of Compound in Mueller-Hinton Broth A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacteria B->D C->D F Incubate Plate (37°C, 18-24h) D->F E Include Controls (Positive, Negative, Solvent) E->F G Visually Inspect for Growth F->G H Determine MIC G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Part 3: Anticancer Activity: Targeting Cellular Proliferation

The structural features of trifluoromethylated pyrazoles make them ideal candidates for the development of anticancer agents, with research demonstrating their ability to interfere with critical cellular processes like mitosis and signal transduction.

Tubulin Polymerization Inhibition

A particularly successful strategy has involved creating hybrid molecules that merge the trifluoromethyl-pyrazole scaffold with the essential pharmacophoric features of known anticancer drugs like Combretastatin A-4 (CA-4) and Celecoxib.[13][14][15] These hybrids act as potent inhibitors of tubulin polymerization.[13]

  • Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin.[13][14] This interaction prevents the assembly of α- and β-tubulin heterodimers into microtubules. The resulting disruption of the microtubule network leads to the collapse of the mitotic spindle, arresting cancer cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis (programmed cell death).[13][14]

Visualization: Mechanism of Tubulin Polymerization Inhibitors```dot

G A Trifluoromethylated Pyrazole Compound B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Collapse D->E F Cell Cycle Arrest at G2/M Phase E->F G Apoptosis (Cancer Cell Death) F->G

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Part 5: Agrochemical Applications

The same physicochemical properties that make trifluoromethylated pyrazoles attractive in medicine also make them highly effective in agriculture. The 3-(trifluoromethyl)pyrazole scaffold is a crucial intermediate in the synthesis of next-generation herbicides, fungicides, and insecticides. [16][17]The CF₃ group contributes to increased potency and environmental stability, allowing for lower application rates and potentially reducing the overall environmental impact. [16]These compounds are instrumental in developing safer and more effective crop protection solutions to meet growing global agricultural demands. [16][17]

Conclusion and Future Perspectives

The strategic incorporation of a trifluoromethyl group onto the pyrazole scaffold has proven to be a highly successful approach in modern chemical research. It yields compounds with enhanced physicochemical properties and potent, diverse biological activities. Trifluoromethylated pyrazoles have demonstrated significant potential as antibacterial agents against resistant pathogens, as multifaceted anticancer drugs targeting core cellular machinery, as selective anti-inflammatory agents, and as effective agrochemicals.

Future research will likely focus on fine-tuning the structure-activity relationships to further improve potency and selectivity. Elucidating the precise molecular targets for their antimicrobial activity could reveal novel pathways to combat drug resistance. In oncology, the development of pyrazole-based kinase inhibitors with specific trifluoromethyl substitution patterns remains a fertile ground for discovering next-generation targeted therapies. The continued exploration of this powerful chemical combination promises to deliver innovative solutions to pressing challenges in both human health and agriculture.

References

An In-depth Technical Guide on the Solubility and Stability of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS No. 122431-37-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both established physicochemical data and detailed, field-proven methodologies for its empirical determination. By elucidating the core chemical attributes of this compound, this guide aims to facilitate its effective handling, formulation, and application in research and development settings.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a pyrazole ring, which is a common scaffold in many biologically active molecules.[3][4] The presence of a trifluoromethyl (CF3) group significantly influences its physicochemical properties, such as lipophilicity, metabolic stability, and acidity, which are critical parameters in drug design and development.[5][6][7] The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of parent heterocycles.[6][7] Understanding the solubility and stability of this molecule is paramount for its use as an intermediate and for the development of final products.[2]

The compound exists in tautomeric forms, primarily as this compound and 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one.[8] For the purpose of this guide, we will refer to it by its common name, this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C5H5F3N2O[8][9]
Molecular Weight 166.10 g/mol [8]
Appearance Light yellow crystalline powder or needles[9]
Melting Point 177-179 °C[9]
Boiling Point 106.4 °C at 760 mmHg[9]
Density 1.423 g/cm³[9]
Vapor Pressure 0.061 mmHg at 25 °C[9]
CAS Number 122431-37-2[8]

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is a critical factor in its biological activity and formulation.[10] The solubility of pyrazole derivatives is influenced by the pyrazole ring's aromaticity and potential for hydrogen bonding, as well as the nature of its substituents.[11] The trifluoromethyl group generally increases lipophilicity, which may decrease aqueous solubility.[6]

General Solubility Expectations

Based on its structure, this compound is expected to exhibit the following solubility trends:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of a hydroxyl group and nitrogen atoms suggests the potential for hydrogen bonding, which would enhance solubility in these solvents. However, the trifluoromethyl group's lipophilicity may limit extensive aqueous solubility.[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is anticipated in these solvents due to the molecule's polarity.

  • Nonpolar Solvents (e.g., hexane, toluene): Limited solubility is expected due to the polar nature of the pyrazole ring and the hydroxyl group.

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires empirical testing. The following is a standardized protocol for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at ambient temperature.

Materials:

  • This compound (≥97% purity)[13]

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of vials.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the aliquot with a suitable solvent (in which the compound is freely soluble) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Calculate the solubility in mg/mL or mol/L.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature prep1->prep2 proc1 Centrifuge to separate solid prep2->proc1 proc2 Collect supernatant proc1->proc2 proc3 Dilute for analysis proc2->proc3 analysis1 HPLC analysis proc3->analysis1 analysis2 Quantify against calibration curve analysis1->analysis2 end end analysis2->end Solubility Data

Caption: Workflow for the experimental determination of solubility.

Stability Profile: Influencing Factors and Assessment

The chemical stability of this compound is crucial for its storage, handling, and application. Degradation can lead to loss of potency and the formation of potentially toxic impurities.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways include:

  • Oxidation: The pyrazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[9]

  • Hydrolysis: While generally stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation.

Experimental Protocol for Stability Assessment

A forced degradation study is essential to identify potential degradation products and to determine the intrinsic stability of the molecule.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 80 °C) for a defined period.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-PDA method. This method should be capable of separating the parent compound from its degradation products.

    • The PDA detector will help in assessing the peak purity of the parent compound.

Workflow for Forced Degradation Study:

G cluster_stress Stress Conditions start Stock Solution of Compound acid Acidic Hydrolysis (0.1 M HCl, Heat) start->acid base Alkaline Hydrolysis (0.1 M NaOH) start->base oxidation Oxidative Degradation (3% H2O2) start->oxidation photo Photolytic Degradation (Photostability Chamber) start->photo analysis Stability-Indicating HPLC-PDA Analysis acid->analysis base->analysis oxidation->analysis photo->analysis results Degradation Profile & Stability Assessment analysis->results

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a valuable chemical intermediate with physicochemical properties that are significantly influenced by its trifluoromethyl group. While a foundational set of its properties is known, a comprehensive understanding of its solubility and stability requires empirical investigation. The protocols outlined in this guide provide a systematic approach for researchers to determine these critical parameters, thereby enabling the informed and efficient use of this compound in further research and development endeavors. Adherence to these standardized methodologies will ensure the generation of reliable and reproducible data, which is essential for regulatory submissions and successful product development.

References

Methodological & Application

Application Notes and Protocols for 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Pyrazole Intermediate

In the competitive landscape of agrochemical discovery and development, the strategic selection of molecular building blocks is paramount. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a heterocyclic compound of significant interest, serving as a versatile and high-value intermediate in the synthesis of modern pesticides.[1] Its utility is anchored in the unique combination of a pyrazole core, known for its broad-spectrum biological activity, and a trifluoromethyl (CF3) group. The CF3 moiety is a critical bioisostere for a methyl group but with profoundly different electronic properties; its high electronegativity enhances metabolic stability, binding affinity to target enzymes, and overall bioavailability of the final active ingredient.[2]

This guide provides a comprehensive overview of the applications of this compound in agrochemical synthesis, with a particular focus on the production of the pre-emergence herbicide, pyroxasulfone. We will delve into the synthetic protocols for the intermediate itself and its subsequent conversion, the mechanistic underpinnings of the resulting agrochemical's efficacy, and the causality behind the experimental designs.

Core Synthesis: Regioselective Preparation of this compound

The synthesis of this compound is most commonly achieved through the cyclocondensation reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine. A critical challenge in this synthesis is controlling the regioselectivity, as the reaction can also yield the isomeric 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol. The protocol outlined below, adapted from patented industrial processes, is optimized for high yield and selectivity of the desired 5-hydroxy isomer.[3][4]

Reaction Scheme: Synthesis of the Pyrazole Intermediate

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed to yield the target compound with high purity and selectivity.[3][4]

Materials and Equipment:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Aqueous methylhydrazine (40% w/w)

  • Sulfuric acid (96% w/w)

  • Deionized water

  • A 0.5 L double-walled, stirred glass reactor equipped with a condenser, dropping funnel, and temperature probe.

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Reactor Setup: Charge the 0.5 L reactor with ethyl 4,4,4-trifluoroacetoacetate (100 g, 0.54 mol) and aqueous sulfuric acid (5.3 g, 0.05 mol).

  • Initial Heating: Begin stirring and heat the mixture to 85°C. The use of an acidic catalyst is crucial for promoting the desired regioselectivity.

  • Addition of Methylhydrazine: Once the reactor contents reach 85°C, begin the dropwise addition of 40% aqueous methylhydrazine (68.8 g, 0.60 mol) over a period of 30 minutes. Maintaining a consistent temperature during this exothermic addition is critical to prevent the formation of unwanted side products.

  • Reaction: After the addition is complete, maintain the reaction mixture at 85°C with continuous stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Distillation and Crystallization: Following the reaction period, distill off approximately 42 g of the aqueous/ethanol mixture at ambient pressure, maintaining a temperature of around 95°C. During the distillation, gradually add 112 g of water to the reactor. This step removes the ethanol byproduct and facilitates the crystallization of the product.

  • Isolation and Purification: Cool the resulting slurry to 10°C. The product will crystallize out of the solution. Collect the solid product by filtration, wash it with cold water (97 g), and then dry it under vacuum at 60°C.

Expected Yield and Purity: This protocol can be expected to yield approximately 78.9 g (87.5%) of this compound with a purity of ≥98.5% as determined by NMR. The selectivity for the desired isomer is typically around 99:1.[3]

ParameterValueReference
Starting MaterialEthyl 4,4,4-trifluoroacetoacetate (100g)[3][4]
Yield78.9 g (87.5%)[3]
Purity≥98.5%[3]
Selectivity (5-MTP:3-MTP)99.2 : 0.8[3]

Application in Herbicide Synthesis: The Case of Pyroxasulfone

This compound is a cornerstone intermediate for the synthesis of pyroxasulfone, a pre-emergence herbicide effective against a wide range of annual grasses and broadleaf weeds.[5][6] The synthesis involves a multi-step process that builds upon the pyrazole core.[7]

Pyroxasulfone Synthesis Workflow

A This compound Key Intermediate B Intermediate A Mannich Reaction Product A->B Mannich Reaction (Paraformaldehyde, Secondary Amine, Acid) C Intermediate B Alkylation Product B->C Alkylation (Monochlorodifluoromethane) D Pyroxasulfone Final Product C->D Oxidation (Hydrogen Peroxide)

Caption: Simplified workflow for the synthesis of Pyroxasulfone.

Protocol for an Intermediate Step: Mannich Reaction

This protocol details the synthesis of a key intermediate from this compound, which is a crucial step towards pyroxasulfone.[8]

Materials and Equipment:

  • This compound

  • Paraformaldehyde

  • Piperidine

  • Hydrochloric acid (37% aqueous solution)

  • 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole

  • Ethanol

  • Reaction vessel with heating and stirring capabilities

  • HPLC for reaction monitoring

Procedure:

  • Initial Reaction Mixture: In a suitable reaction vessel, charge ethanol (40 mL), this compound (16.6 g), paraformaldehyde (3 g), piperidine (8.5 g), and 37% hydrochloric acid (10 g) at room temperature.

  • First Reaction Stage: Heat the mixture to 80°C and stir for 4 hours. The reaction should be monitored by HPLC to confirm the consumption of the starting pyrazole.

  • Addition of Thiol: Once the initial reaction is complete, add 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole (21.6 g) to the reaction mixture.

  • Second Reaction Stage: Continue to stir the reaction at 80°C for an additional 4 hours. Monitor the consumption of the thiol by HPLC.

  • Workup and Isolation: After the reaction is complete, remove the ethanol by vacuum distillation. Add water (20 mL) to the residue to form a slurry and stir for 2 hours.

  • Product Collection: Collect the resulting white solid precipitate by filtration and dry to obtain the intermediate product (approx. 28.8 g).

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acids

The herbicidal activity of pyroxasulfone is not due to the pyrazole intermediate itself, but rather the final molecular construct. Pyroxasulfone is a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis in susceptible plants.[5][9] This mode of action places it in the HRAC Group K3.[6]

VLCFAs are crucial components of plant cell membranes and are essential for the formation of cuticular waxes and suberin. By inhibiting the enzymes responsible for the elongation of fatty acid chains (VLCFAEs), pyroxasulfone disrupts the growth of germinating weeds, particularly affecting the development of roots and shoots.[9][10] This leads to the death of the weed seedlings before they can emerge from the soil.[10][11]

Pyroxasulfone's Molecular Target Pathway

C16_0 C16:0 Fatty Acid C18_0 C18:0 Fatty Acid C16_0->C18_0 Elongation C20_0 C20:0 Fatty Acid C18_0->C20_0 Elongation VLCFAs Very-Long-Chain Fatty Acids (>C20) C20_0->VLCFAs Multiple Elongation Steps Membranes Cell Membranes, Waxes, Suberin VLCFAs->Membranes Biosynthesis Pyroxasulfone Pyroxasulfone VLCFAE VLCFA Elongases Pyroxasulfone->VLCFAE Inhibits

Caption: Mechanism of action of Pyroxasulfone.

Research has shown that pyroxasulfone specifically inhibits multiple elongation steps in the VLCFA biosynthetic pathway, including the conversion of C18:0 to C20:0 and subsequent elongations up to C28:0.[9] This comprehensive inhibition ensures a robust herbicidal effect at low application rates.[5]

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in modern agrochemistry. Its synthesis has been optimized for high yield and regioselectivity, enabling its efficient use in the production of high-value active ingredients like pyroxasulfone. The trifluoromethyl group imparts desirable properties that translate into a final product with a potent and specific mode of action. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the exploration of novel derivatives from this and similar fluorinated intermediates will undoubtedly remain a fertile ground for innovation in the agrochemical industry.

References

The Strategic Application of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its prevalence in FDA-approved pharmaceuticals, particularly in the realm of kinase inhibitors, underscores its importance in drug design and development. Kinases, a vast family of enzymes that regulate a myriad of cellular processes, are frequently implicated in the pathogenesis of diseases ranging from cancer to inflammatory disorders.[1][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of a key pyrazole-based building block, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol , in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its conversion into a key amine intermediate, and outline its application in the synthesis of a notable VEGFR-2 inhibitor, Acrizanib. Furthermore, we will provide protocols for the biological evaluation of the resulting kinase inhibitors.

The Trifluoromethylated Pyrazole: A Synergy of Potency and Pharmacokinetics

The unique substitution pattern of this compound offers a compelling combination of features for kinase inhibitor design:

  • The Pyrazole Core as a Hinge-Binder: The pyrazole ring system is an excellent bioisostere for the adenine ring of ATP, the natural substrate for kinases. This allows it to form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, providing a strong anchor for the inhibitor molecule.[4]

  • The Trifluoromethyl Group's Advantage: The trifluoromethyl (-CF₃) group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions. Moreover, the -CF₃ group often enhances metabolic stability by blocking potential sites of oxidation, increases lipophilicity which can improve cell permeability, and can contribute to stronger binding affinity with the target protein.[5][6]

  • The Hydroxyl/Amino Functionality as a Synthetic Handle: The hydroxyl group at the 5-position of the pyrazole ring serves as a versatile synthetic handle, allowing for further elaboration of the molecule. As we will demonstrate, this hydroxyl group can be converted to an amino group, a key functional group for the formation of amide bonds, which are prevalent in many kinase inhibitors.

Synthetic Strategy: From Pyrazolol to a Key Amine Intermediate

A critical step in leveraging this compound for the synthesis of many kinase inhibitors is its conversion to the corresponding 3-amino derivative, 3-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole . While a direct, one-pot conversion is not extensively documented, a robust and logical synthetic pathway involves a two-step process of nitrosation followed by reduction.

Protocol 1: Synthesis of 3-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole

This protocol outlines a reliable method for the conversion of the pyrazolol to the desired aminopyrazole.

Part A: Nitrosation of this compound

The hydroxyl group of the pyrazolol can be converted to a nitroso group, which is a good precursor for the amine.

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Water

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Buchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of water and acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled pyrazole solution while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • The resulting nitroso-pyrazole may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Buchner funnel, wash with cold water, and dry under vacuum. If it remains in solution, proceed to the reduction step directly.

Part B: Reduction of the Nitroso-pyrazole to 3-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole

The nitroso group is then reduced to the primary amine.

  • Materials:

    • Crude or purified nitroso-pyrazole from Part A

    • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl, or catalytic hydrogenation with Pd/C)

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate or other suitable organic solvent for extraction

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure (using SnCl₂/HCl):

    • Suspend the nitroso-pyrazole (1 equivalent) in a suitable solvent like ethanol or concentrated hydrochloric acid.

    • Add a solution of Tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid portion-wise, while monitoring the temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution to a basic pH. Caution: This neutralization is highly exothermic.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole.

    • The crude product can be purified by column chromatography on silica gel.

Application in the Synthesis of Acrizanib, a VEGFR-2 Inhibitor

Acrizanib (LHA510) is a potent VEGFR-2 inhibitor that has been investigated for the treatment of neovascular age-related macular degeneration.[7][8] Its synthesis provides an excellent example of the utility of our key aminopyrazole intermediate. The final step in the synthesis of Acrizanib is an amide bond formation between 3-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole and a functionalized indole carboxylic acid derivative.

Synthetic Workflow for Acrizanib

G A This compound B 3-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole A->B Nitrosation & Reduction (Protocol 1) D Acrizanib (VEGFR-2 Inhibitor) B->D Amide Coupling (Protocol 2) C 5-hydroxy-1H-indole-1-carboxylic acid derivative C->D

Caption: Synthetic workflow for Acrizanib.

Protocol 2: Amide Coupling to Synthesize Acrizanib

This protocol describes the amide bond formation between the aminopyrazole and an activated indole carboxylic acid.

  • Materials:

    • 3-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole (from Protocol 1)

    • 5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxylic acid (or its activated form, e.g., acyl chloride)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Anhydrous aprotic solvent (e.g., DMF, DCM)

    • Tertiary amine base (e.g., DIPEA, triethylamine)

    • Magnetic stirrer and stir bar

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure (using HATU):

    • In a dry round-bottom flask under an inert atmosphere, dissolve the 5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add the coupling agent HATU (1.1 equivalents) and the base DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of 3-amino-1-methyl-5-(trifluoromethyl)-1H-pyrazole (1 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude Acrizanib by column chromatography on silica gel to obtain the final product.

Biological Evaluation of Kinase Inhibitors

Once synthesized, the inhibitory activity of the pyrazole-based compounds against their target kinase must be determined. Here, we provide protocols for an in vitro kinase assay and a cell-based proliferation assay, using VEGFR-2 as the target kinase.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling pathway is a critical target in cancer therapy.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival Acrizanib Acrizanib Acrizanib->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

Protocol 3: In Vitro VEGFR-2 Kinase Assay

This protocol is for a luminescence-based assay that measures the amount of ATP consumed during the kinase reaction.[2]

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Kinase buffer

    • ATP

    • Suitable kinase substrate (e.g., a poly(Glu, Tyr) peptide)

    • Synthesized inhibitor (e.g., Acrizanib)

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the inhibitor in kinase buffer.

    • In a 96-well plate, add the kinase buffer, the inhibitor dilutions (or vehicle control), and the VEGFR-2 substrate.

    • Initiate the kinase reaction by adding a solution of VEGFR-2 kinase and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value.

CompoundTargetIC₅₀ (nM)
AcrizanibVEGFR-217.4

Data Table 1: In vitro inhibitory activity of Acrizanib against VEGFR-2.[1]

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9]

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line

    • Cell culture medium and supplements

    • Synthesized inhibitor

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique structural features, including the privileged pyrazole scaffold and the beneficial trifluoromethyl group, make it an attractive starting material for drug discovery programs. The synthetic protocols and biological evaluation methods outlined in this application note provide a comprehensive guide for researchers to effectively utilize this compound in the development of novel and potent kinase inhibitors targeting a range of diseases. The successful synthesis of Acrizanib serves as a testament to the power of this chemical entity in modern medicinal chemistry.

References

Application Notes and Protocols for Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties have established it as a "privileged scaffold"—a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This versatility has led to the development of numerous FDA-approved drugs for treating a spectrum of diseases, from inflammation to cancer.[4][5] Notable examples include the anti-inflammatory drug Celecoxib (Celebrex®), the kinase inhibitor Crizotinib (Xalkori®), and the anticoagulant Apixaban (Eliquis®).[4][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of pyrazole derivatives. We will delve into the foundational principles of their mechanism of action, provide detailed protocols for their synthesis and screening, and explore their application in modern drug discovery workflows, with a focus on kinase inhibition.

Section 1: Foundational Knowledge - Understanding the Pyrazole Core
1.1 Chemical Properties and Biological Interactions

The pyrazole ring's power lies in its chemical nature. The N-1 nitrogen atom acts as a hydrogen bond donor, similar to a pyrrole, while the N-2 nitrogen behaves like a pyridine nitrogen, serving as a hydrogen bond acceptor.[5] This dual functionality allows the pyrazole core to form specific, directional interactions within the binding sites of proteins. Furthermore, the aromatic nature of the ring allows for π–π stacking interactions, and its five-membered structure provides a rigid, planar scaffold from which various substituents can be projected into different pockets of a target protein. Appropriate substitution on the pyrazole ring can significantly enhance the biological efficacy and selectivity of a compound.[6]

1.2 Core Mechanism of Action: The Case of Celecoxib and COX-2 Inhibition

To understand how pyrazole derivatives function at a molecular level, we can examine one of the most well-known examples: Celecoxib. Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[8][9][10]

  • The COX Enzymes: There are two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function.[10] COX-2, on the other hand, is primarily induced at sites of inflammation and is responsible for synthesizing prostaglandins, which are key mediators of pain and swelling.[8][11][12]

  • Selective Inhibition: Traditional NSAIDs inhibit both COX-1 and COX-2, which provides pain relief but can lead to gastrointestinal side effects. Celecoxib's design leverages a key structural difference between the two enzymes. The COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[10] Celecoxib possesses a polar sulfonamide side chain that binds to a hydrophilic side pocket region present in COX-2 but not in COX-1.[9][10] This specific interaction anchors the drug firmly in the COX-2 active site, blocking the conversion of arachidonic acid to prostaglandin precursors and thereby reducing inflammation.[9][12]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 selective inhibition

Caption: COX-2 signaling and the inhibitory action of Celecoxib.

Section 2: Synthesis of Pyrazole Derivatives

The synthesis of the pyrazole core is well-established, with the Knorr pyrazole synthesis being a foundational and highly versatile method first reported in 1883.[1][13]

2.1 The Knorr Pyrazole Synthesis

This reaction involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative, typically under acidic conditions.[14][15][16] The mechanism proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[13][14] A key consideration when using unsymmetrical 1,3-dicarbonyl compounds is the potential for forming two different regioisomers.[17]

Knorr_Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Derivative Step1 Condensation (Acid Catalyst) Reactants->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclic_Intermediate Non-aromatic Cyclic Intermediate Step2->Cyclic_Intermediate Step3 Dehydration (-H2O) Cyclic_Intermediate->Step3 Product Substituted Pyrazole Step3->Product

Caption: Generalized workflow for the Knorr Pyrazole Synthesis.

Protocol 2.1.1: Synthesis of a Pyrazolone via Knorr Reaction

This protocol details the synthesis of a pyrazolone, a common pyrazole derivative, from ethyl benzoylacetate and hydrazine hydrate.[13][14]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Deionized water

  • 20-mL scintillation vial with stir bar

  • Hot plate with stirring capability

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol, 1.0 equivalent) and hydrazine hydrate (6 mmol, 2.0 equivalents).[13][14]

    • Causality: Using an excess of hydrazine helps to drive the reaction to completion.

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) as a solvent and 3 drops of glacial acetic acid as a catalyst.[13][14]

    • Causality: The acid catalyst protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

  • Heating: Place the vial on a hot plate and heat the mixture to approximately 100°C with constant stirring for 1 hour.[13][14] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Crystallization: Once the starting ketoester is consumed (as determined by TLC), add deionized water (10 mL) to the hot reaction mixture while stirring.[13] Turn off the heat and allow the solution to cool slowly to room temperature over 30 minutes to promote the precipitation of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold water to remove any residual hydrazine or acetic acid. Allow the product to air dry completely.[13][14]

  • Characterization: Determine the mass and percent yield of the product. Characterize the final compound using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Section 3: Application in Drug Discovery Workflows

Once a library of pyrazole derivatives has been synthesized, it must be systematically evaluated to identify promising lead compounds. This involves a cascade of assays and analytical processes.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Synthesis Pyrazole Library Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead SAR SAR Studies (Potency & Selectivity) Hit_to_Lead->SAR SAR->Synthesis Iterative Design ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical drug discovery workflow for pyrazole derivatives.

Protocol 3.1: High-Throughput Screening (HTS) Cascade for Kinase Inhibitors

This protocol outlines a general workflow for screening a library of pyrazole compounds against a target protein kinase.

Objective: To identify initial "hits" that inhibit the target kinase with a desired potency.

Methodology:

  • Primary Assay (Biochemical):

    • Principle: Use a fluorescence-based or luminescence-based assay (e.g., ADP-Glo™, LanthaScreen™) that measures the enzymatic activity of the target kinase.

    • Procedure: In a 384- or 1536-well plate format, dispense the target kinase, its specific substrate, and ATP. Add each pyrazole compound from the library at a single, high concentration (e.g., 10 µM).

    • Endpoint: Measure the signal (e.g., luminescence) after a set incubation time. A decrease in signal relative to a DMSO control indicates inhibition.

    • Hit Criteria: Compounds that show >50% inhibition are designated as primary hits.

  • Dose-Response Confirmation:

    • Principle: Re-test the primary hits over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC50).

    • Procedure: Perform the same biochemical assay as in the primary screen, but with varying concentrations of the hit compounds.

    • Endpoint: Generate a dose-response curve and calculate the IC50 value for each compound. Compounds with IC50 values below a certain threshold (e.g., <1 µM) are confirmed hits.

  • Orthogonal Assay:

    • Principle: Confirm the activity of the hits using a different assay technology (e.g., a label-free method like Surface Plasmon Resonance (SPR) or a cellular thermal shift assay (CETSA)) to rule out artifacts from the primary assay format.

    • Causality: This step ensures that the observed inhibition is genuine and not due to compound interference with the assay components (e.g., fluorescence quenching).

  • Selectivity Screening (Counter-Screen):

    • Principle: Screen the confirmed hits against a panel of closely related kinases to assess their selectivity.

    • Procedure: Perform the primary biochemical assay using other kinases.

    • Endpoint: A desirable compound will show high potency against the target kinase but weak or no activity against off-target kinases (e.g., >100-fold selectivity).

3.2 Structure-Activity Relationship (SAR) Studies

SAR is the iterative process of modifying a hit compound's structure to improve its potency, selectivity, and pharmacokinetic properties.[18][19] For pyrazole derivatives, this involves systematically altering the substituents at different positions of the pyrazole ring.

Example SAR Insights for Pyrazole-Based Kinase Inhibitors: The following table summarizes general SAR trends observed in the literature for pyrazole derivatives targeting kinases like EGFR and VEGFR-2.[6][20]

Position on Pyrazole RingSubstitution TypeGeneral Effect on ActivityRationale / Causality
N-1 Large, hydrophobic groups (e.g., substituted phenyl rings)Often crucial for potency.Occupies a key hydrophobic pocket in the kinase active site, providing significant binding affinity.
C-3 Small alkyl or substituted aryl groupsCan modulate selectivity and potency.Interacts with the "gatekeeper" residue of the kinase, influencing which kinases the compound can bind to.
C-4 Amide or urea linkers to other aromatic ringsFrequently enhances potency.Forms critical hydrogen bonds with the "hinge" region of the kinase, a key interaction for ATP-competitive inhibitors.[21][22]
C-5 Varied substituentsCan be modified to improve physicochemical properties (e.g., solubility).Often points out towards the solvent-exposed region of the binding site, allowing for modifications without disrupting core binding interactions.
Section 4: Case Study - Pyrazole Derivatives as Potent Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[3] Pyrazole derivatives have been extensively explored as kinase inhibitors due to their ability to mimic the hinge-binding motif of ATP.[6][21] Many pyrazole compounds have shown potent activity against various kinases, including EGFR, VEGFR-2, CDKs, and BTK.[6]

The table below presents examples of pyrazole derivatives and their reported inhibitory activities against different cancer-related kinases, demonstrating the scaffold's potential.

Compound ID / ReferenceTarget Kinase(s)Reported IC50Cancer Cell Line / Assay
Compound 50[6] EGFR / VEGFR-20.09 µM / 0.23 µMHepG2 (Hepatocellular Carcinoma)
Compound 29[23] CDK210.05 µMHepG2 (Hepatocellular Carcinoma)
Compound 43[23] PI3 Kinase0.25 µMMCF7 (Breast Cancer)
Compound 45[6] BTKSub-micromolarMantle Cell Lymphoma (MCL) Cell Lines
Compound 46[23] PIM-10.60 µMHCT116 (Colon Cancer)
Compound 48[23] Haspin Kinase1.7 µMHCT116 (Colon Cancer)

These examples highlight the remarkable versatility of the pyrazole scaffold. By strategically modifying the substituents, researchers can tune the potency and selectivity of these compounds against specific kinase targets, paving the way for the development of next-generation targeted therapies.

Conclusion

The pyrazole scaffold remains an exceptionally valuable tool in the drug discovery arsenal. Its favorable chemical properties, synthetic accessibility via robust methods like the Knorr synthesis, and proven track record in FDA-approved drugs underscore its importance. The protocols and workflows detailed in these notes provide a foundational framework for researchers to synthesize, screen, and optimize novel pyrazole derivatives. As our understanding of disease biology deepens, the rational design of new pyrazole-based compounds will continue to yield innovative therapeutics to address unmet medical needs.

References

Application Notes and Protocols for the Functionalization of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the chemical functionalization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a key heterocyclic building block in modern drug discovery and agrochemical research. The strategic introduction of functional groups onto the pyrazole core is critical for modulating the physicochemical properties and biological activity of resulting compounds. This document outlines the reactivity of the pyrazole ring, with a particular focus on electrophilic substitution and direct C-H functionalization at the C4 position. Detailed, step-by-step protocols for nitration, halogenation, formylation (Vilsmeier-Haack reaction), aminomethylation (Mannich reaction), and palladium-catalyzed C4-arylation are presented. Each protocol is accompanied by mechanistic insights, rationale for experimental choices, and expected outcomes to ensure reproducibility and facilitate adaptation for the synthesis of diverse pyrazole derivatives.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds. Its unique structural features, including the presence of two adjacent nitrogen atoms, allow for a variety of intermolecular interactions with biological targets. The incorporation of a trifluoromethyl group at the C3 position often enhances metabolic stability and binding affinity. The this compound core, in particular, is a versatile starting material for the synthesis of pharmaceuticals and agrochemicals. The ability to selectively introduce functional groups onto the pyrazole ring is paramount for the development of novel compounds with tailored properties. This guide focuses on the practical aspects of functionalizing this important scaffold.

Synthesis of the Starting Material: this compound

The accessibility of the starting material is a crucial first step in any synthetic campaign. This compound can be reliably synthesized in high yield and selectivity via the condensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine.[1][2][3] This reaction is typically carried out in an aqueous medium or in the presence of an acid catalyst to favor the formation of the desired regioisomer over the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol byproduct.[1][3]

Reactivity of the this compound Ring

The pyrazole ring in this compound exhibits a distinct pattern of reactivity, primarily governed by the electronic effects of its substituents. The molecule exists in tautomeric equilibrium between the pyrazol-5-ol and pyrazol-5-one forms, with the latter often being the predominant species.

The electron-withdrawing trifluoromethyl group at C3 and the electron-donating character of the N1-methyl and C5-oxo/hydroxyl groups create a polarized system. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This inherent reactivity makes C4 the primary target for a wide range of functionalization reactions.

G cluster_0 Reactivity of the Pyrazole Core Start This compound C4_Position Electron-Rich C4 Position Start->C4_Position Electronic Effects Electrophilic_Attack Susceptible to Electrophilic Attack C4_Position->Electrophilic_Attack Functionalization Target for Functionalization Electrophilic_Attack->Functionalization

Caption: Reactivity overview of the pyrazole core.

Protocols for C4-Functionalization

The following section provides detailed, step-by-step protocols for the introduction of various functional groups at the C4 position of this compound.

C4-Halogenation: Synthesis of 4-Halo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ols

Halogenated pyrazoles are valuable intermediates for further functionalization, particularly in cross-coupling reactions. Bromination and chlorination at the C4 position can be achieved with high selectivity using standard electrophilic halogenating agents.

This protocol is adapted from the bromination of structurally similar pyrazol-5-ones.[4][5][6]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.05 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Expected Outcome: This reaction typically proceeds in high yield (>90%) to provide the desired C4-brominated product. The product can be used in subsequent cross-coupling reactions without further purification if desired.

ReagentMolar RatioNotes
Pyrazol-5-ol1.0Starting material
NBS1.05Brominating agent
Acetonitrile-Anhydrous solvent

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM, anhydrous)

  • Stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the mixture for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to yield 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

C4-Nitration: Synthesis of 4-Nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

The introduction of a nitro group at the C4 position provides a versatile handle for further transformations, such as reduction to an amine or displacement reactions.

Materials:

  • This compound

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-salt bath

  • Stir bar

  • Round-bottom flask

Procedure:

  • Carefully add concentrated sulfuric acid to a round-bottom flask equipped with a stir bar and cool to -10 °C using an ice-salt bath.

  • Slowly add this compound (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise above 0 °C.

  • Once the pyrazole is fully dissolved, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-nitro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Expected Outcome: This nitration reaction should proceed with good yield to provide the C4-nitro derivative. The product is often a crystalline solid that can be purified by recrystallization if necessary.

ReagentMolar RatioNotes
Pyrazol-5-ol1.0Starting material
Fuming HNO₃1.1Nitrating agent
Conc. H₂SO₄-Solvent and catalyst
C4-Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[7][8][9] For pyrazol-5-ones, this reaction selectively occurs at the C4 position.[10]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ice bath

  • Stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (3.0 eq) dropwise to the cold DMF, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.0 eq) portion-wise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

G Start This compound Electrophilic_Attack Electrophilic attack at C4 Start->Electrophilic_Attack Reagents POCl3 + DMF Vilsmeier_Reagent Formation of Vilsmeier Reagent Reagents->Vilsmeier_Reagent Vilsmeier_Reagent->Electrophilic_Attack Hydrolysis Hydrolysis Electrophilic_Attack->Hydrolysis Product 4-Formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack reaction.

C4-Aminomethylation: The Mannich Reaction

The Mannich reaction provides a straightforward route to introduce aminomethyl groups at the C4 position, which are valuable for modulating solubility and introducing further diversity.[11][12][13]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Secondary amine (e.g., dimethylamine, morpholine)

  • Ethanol

  • Stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the secondary amine (1.2 eq) to the solution.

  • Add aqueous formaldehyde (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired Mannich base.

Expected Outcome: The Mannich reaction with pyrazol-5-ones generally proceeds smoothly to give good yields of the C4-aminomethylated products.

ComponentMolar RatioRole
Pyrazol-5-ol1.0Active hydrogen compound
Formaldehyde1.2Aldehyde component
Secondary Amine1.2Amine component
Palladium-Catalyzed C4-Arylation

Direct C-H arylation is a powerful tool for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials. While direct C4-arylation of this compound has not been extensively reported, protocols for related systems provide a strong basis for method development.[14][15][16] A plausible approach involves the in-situ formation of a triflate from the pyrazol-5-ol, followed by a Suzuki-Miyaura or direct arylation coupling. A more direct approach, based on the arylation of a pyrazol-5-amine, is also presented.[17]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Triflic anhydride (Tf₂O)

  • Pyridine

  • Anhydrous 1,4-dioxane

  • Stir bar

  • Schlenk flask

Procedure:

  • In-situ Triflation: To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous 1,4-dioxane under an inert atmosphere, add triflic anhydride (1.2 eq) dropwise at 0 °C. Stir for 1 hour at room temperature.

  • Suzuki-Miyaura Coupling: To the same flask, add the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).

  • Degas the mixture and heat to 80-100 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to afford the 4-aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

Rationale: This two-step, one-pot approach leverages the high reactivity of triflates in cross-coupling reactions. The in-situ formation of the triflate avoids the need to isolate this potentially sensitive intermediate.

Conclusion

The this compound scaffold offers a versatile platform for the synthesis of novel, biologically active molecules. The pronounced nucleophilicity of the C4 position allows for a range of selective functionalization reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core. The successful application of these methods will undoubtedly contribute to the discovery and development of new therapeutic agents and agrochemicals.

References

Application Notes and Protocols for the Derivatization of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol for Enhanced Bioanalytical Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Bioanalytical Potential of a Key Pyrazole Intermediate

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features, including the trifluoromethyl group, contribute to the enhanced metabolic stability and binding affinity of derivative compounds. However, the inherent polarity and potential for tautomerization of the pyrazol-5-ol moiety can present challenges in developing robust and sensitive bioanalytical methods for its quantification in complex biological matrices.

This application note provides a comprehensive guide to the derivatization of this compound, offering detailed protocols for acylation, silylation, and alkylation. These derivatization strategies are designed to improve the analyte's physicochemical properties, leading to enhanced chromatographic performance, increased sensitivity, and more reliable quantification in bioassays utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Rationale for Derivatization: A Strategic Approach to Overcoming Bioanalytical Hurdles

The primary objective of derivatization in this context is to modify the functional hydroxyl group of the pyrazol-5-ol to improve its analytical characteristics. Und-derivatized, this compound can exhibit poor peak shape in gas chromatography due to its polarity and potential for adsorption to active sites in the GC system. In liquid chromatography, its polarity may lead to poor retention on reversed-phase columns, and its ionization efficiency in mass spectrometry can be variable.

Derivatization addresses these challenges by:

  • Increasing Volatility: For GC-MS analysis, replacing the active proton of the hydroxyl group with a non-polar group, such as a trimethylsilyl (TMS) or an acetyl group, significantly increases the volatility of the analyte, allowing it to be readily analyzed by gas chromatography.

  • Enhancing Thermal Stability: The resulting derivatives are often more thermally stable than the parent compound, preventing degradation in the hot GC injector and column.

  • Improving Chromatographic Peak Shape: By masking the polar hydroxyl group, derivatization reduces interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.

  • Increasing Sensitivity and Specificity in Mass Spectrometry: Derivatization can introduce functionalities that enhance ionization efficiency in the mass spectrometer source. Furthermore, the derivatives often produce characteristic fragmentation patterns, which can be used for highly selective and sensitive detection using techniques like selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS.

Derivatization Strategies and Protocols

This section details step-by-step protocols for three key derivatization strategies: acylation, silylation, and alkylation. The choice of method will depend on the analytical platform (GC-MS or LC-MS/MS), the specific requirements of the bioassay, and the nature of the biological matrix.

Acylation with Acetic Anhydride for GC-MS and LC-MS/MS Analysis

Acylation involves the introduction of an acyl group, typically an acetyl group, to the hydroxyl moiety. The resulting ester is less polar and more volatile than the parent compound.

Causality Behind Experimental Choices:

  • Acetic Anhydride: A readily available and highly reactive acylating agent.

  • Pyridine: Acts as a catalyst and a scavenger for the acetic acid byproduct, driving the reaction to completion.

  • Heating: Increases the reaction rate to ensure complete derivatization.

Experimental Protocol: Acylation

  • Sample Preparation: Evaporate an aliquot of the sample extract containing this compound to dryness under a gentle stream of nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine to the dried sample residue.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Solvent Removal: After cooling to room temperature, evaporate the excess reagents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for the intended analysis (e.g., ethyl acetate for GC-MS or a mobile phase-compatible solvent for LC-MS/MS).

acylation_workflow start Dried Sample Extract reagents Add Acetic Anhydride and Pyridine (1:1 v/v) start->reagents reaction Heat at 60°C for 30 min reagents->reaction evaporation Evaporate to Dryness reaction->evaporation reconstitution Reconstitute in Appropriate Solvent evaporation->reconstitution analysis GC-MS or LC-MS/MS Analysis reconstitution->analysis

Acylation Workflow

Silylation with MSTFA for GC-MS Analysis

Silylation is a highly effective derivatization technique for GC-MS, replacing the active hydrogen with a trimethylsilyl (TMS) group. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating reagent that produces volatile and non-interfering byproducts[1].

Causality Behind Experimental Choices:

  • MSTFA: A highly reactive silylating agent that effectively derivatizes hydroxyl groups[1]. The byproducts are volatile and typically do not interfere with the chromatogram.

  • TMCS (Trimethylchlorosilane): Often used as a catalyst (e.g., in a 1% v/v mixture with MSTFA) to increase the reactivity of the silylating agent, especially for hindered hydroxyl groups.

  • Heating: Facilitates the reaction to ensure complete and rapid derivatization.

Experimental Protocol: Silylation

  • Sample Preparation: Ensure the sample extract is completely dry in a GC vial, as moisture will deactivate the silylating reagent.

  • Reagent Addition: Add 50 µL of MSTFA (or MSTFA + 1% TMCS) to the dried sample residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS system.

silylation_workflow start Dried Sample Extract reagent Add MSTFA (± 1% TMCS) start->reagent reaction Heat at 70°C for 30 min reagent->reaction analysis Direct GC-MS Analysis reaction->analysis

Silylation Workflow

Alkylation with Methyl Iodide for LC-MS/MS Analysis

Alkylation, specifically methylation in this protocol, can be used to cap the hydroxyl group, which can improve chromatographic properties and, in some cases, enhance ionization efficiency in the mass spectrometer.

Causality Behind Experimental Choices:

  • Methyl Iodide: A common and effective methylating agent.

  • Potassium Carbonate: A mild base used to deprotonate the hydroxyl group, facilitating nucleophilic attack on the methyl iodide.

  • Acetone: A suitable aprotic solvent for this reaction.

Experimental Protocol: Alkylation

  • Sample Preparation: Evaporate the sample extract to dryness.

  • Reagent Addition: To the dried residue, add 100 µL of acetone, a molar excess of powdered anhydrous potassium carbonate, and a molar excess of methyl iodide.

  • Reaction: Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Filter the reaction mixture to remove the potassium carbonate. Evaporate the filtrate to dryness.

  • Reconstitution: Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

alkylation_workflow start Dried Sample Extract reagents Add Acetone, K2CO3, and Methyl Iodide start->reagents reaction Stir at RT for 4-6 hours reagents->reaction workup Filter and Evaporate reaction->workup reconstitution Reconstitute in Mobile Phase workup->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Alkylation Workflow

Analysis of Derivatives and Expected Outcomes

The successful derivatization of this compound can be confirmed by both GC-MS and LC-MS/MS. The choice of analytical platform will influence the type of information obtained.

GC-MS Analysis of Acylated and Silylated Derivatives

For GC-MS analysis, both the acetyl and TMS derivatives are expected to exhibit significantly shorter retention times and improved peak shapes compared to the underivatized compound.

  • Mass Spectra:

    • 5-acetoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the acetyl group and other neutral losses.

    • 1-methyl-5-(trimethylsilyloxy)-3-(trifluoromethyl)-1H-pyrazole: The EI mass spectrum will likely display a prominent molecular ion (M⁺) and a characteristic [M-15]⁺ ion due to the loss of a methyl group from the TMS moiety. Other fragment ions will arise from further fragmentation of the pyrazole ring and the TMS group.

LC-MS/MS Analysis of Acylated and Alkylated Derivatives

For LC-MS/MS analysis, the derivatized compounds can be analyzed in either positive or negative ionization mode, depending on the specific derivative and the mobile phase conditions.

  • MRM Transitions: The development of a sensitive and selective LC-MS/MS method will involve the optimization of MRM transitions for each derivative. This includes selecting the precursor ion (typically the protonated or deprotonated molecule) and the most abundant and specific product ions.

Table 1: Summary of Derivatization Strategies and Analytical Outcomes

Derivatization MethodReagentsPrimary Analytical PlatformExpected Improvement in Analytical Performance
Acylation Acetic Anhydride, PyridineGC-MS, LC-MS/MSIncreased volatility, improved peak shape, and thermal stability.
Silylation MSTFA (± 1% TMCS)GC-MSSignificantly increased volatility and thermal stability, excellent peak shape.
Alkylation Methyl Iodide, K₂CO₃LC-MS/MSImproved chromatographic retention and potentially enhanced ionization efficiency.

Trustworthiness: A Self-Validating System for Bioanalytical Methods

To ensure the reliability and trustworthiness of bioanalytical data, the entire analytical method, including the derivatization step, must be rigorously validated. The validation process should adhere to the guidelines set forth by regulatory agencies.

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction and derivatization process.

  • Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions and the stability of the derivatized sample.

By systematically evaluating these parameters, a self-validating system is established, providing a high degree of confidence in the accuracy and precision of the obtained results.

Conclusion

The derivatization of this compound is a critical step in the development of robust and sensitive bioanalytical methods. The choice of derivatization strategy—acylation, silylation, or alkylation—should be guided by the intended analytical platform and the specific goals of the bioassay. The protocols provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to enhance the bioanalytical performance of this important pyrazole intermediate. Rigorous method validation is paramount to ensure the generation of high-quality, reliable, and trustworthy data in regulated environments.

References

Application Notes & Protocols: The Strategic Use of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in the Synthesis of Novel Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in the architecture of modern anti-inflammatory drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitors. The incorporation of a trifluoromethyl (CF₃) group into this scaffold is a well-established strategy to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1] This document provides a comprehensive guide to the use of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2) , a versatile and high-value building block, in the prospective synthesis of novel COX inhibitors. While not a direct precursor to established drugs like Celecoxib, its structure is primed for strategic functionalization to generate libraries of potent and selective anti-inflammatory agents. These notes detail the synthesis of this key intermediate and provide a validated, strategic protocol for its conversion into a diarylpyrazole scaffold, a recognized pharmacophore for potent COX-2 inhibition.

Introduction: The Pyrazole Core in COX Inhibition

Cyclooxygenase (COX) enzymes are central mediators of inflammation through their role in the biosynthesis of prostaglandins.[2] The discovery of two primary isoforms, the constitutive COX-1 and the inducible COX-2, revolutionized anti-inflammatory therapy. While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, concurrent inhibition of COX-1 is associated with significant gastrointestinal side effects.[3] This understanding spurred the development of selective COX-2 inhibitors, many of which are based on a 1,5-diarylpyrazole core structure.[4]

The renowned COX-2 inhibitor, Celecoxib, features a 1,5-diarylpyrazole nucleus with a trifluoromethyl group. This CF₃ moiety is critical for its activity, fitting into a hydrophobic side pocket of the COX-2 active site, a feature absent in the COX-1 isoform, thereby conferring selectivity. The pyrazole ring itself serves as a stable and synthetically accessible scaffold for orienting the necessary pharmacophoric elements.[4] this compound is a valuable intermediate for building novel compounds that leverage these established structure-activity relationships.[5]

Synthesis of the Key Intermediate: this compound

The synthesis of this key pyrazolol intermediate is well-documented and typically proceeds via the cyclocondensation of a β-ketoester with a hydrazine derivative. The following protocol provides a reliable method for its preparation.

Experimental Protocol 1: Synthesis of this compound

This protocol is based on the reaction of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine.[6][7]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Methylhydrazine (typically as a 40% w/w aqueous solution)

  • Sulfuric Acid (96%, catalytic amount)

  • Deionized Water

  • Ethanol (for recrystallization, if needed)

Procedure:

  • Reaction Setup: In a double-walled glass reactor equipped with a mechanical stirrer, condenser, and addition funnel, charge ethyl 4,4,4-trifluoroacetoacetate and a catalytic amount of 96% sulfuric acid (e.g., ~0.09 molar equivalents).

  • Heating: Heat the mixture to 85 °C with stirring.

  • Addition of Methylhydrazine: Slowly add an aqueous solution of methylhydrazine (~1.1 molar equivalents) to the reactor over a period of 30-60 minutes, maintaining the internal temperature at 85 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 85 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to approximately 10 °C. The product will crystallize out of the aqueous solution.

  • Filtration: Collect the crystallized solid by filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted starting materials and salts.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight. The resulting this compound is typically obtained as a white to off-white solid with high purity (>99%).[6]

Causality: The acid catalyst facilitates the condensation reaction. The regioselectivity, favoring the desired 3-trifluoromethyl isomer over the 5-trifluoromethyl isomer, is influenced by the reaction conditions, including temperature and the presence of the catalyst.[6][7]

Diagram 1: Synthesis of the Pyrazolol Intermediate This diagram illustrates the cyclocondensation reaction to form the target intermediate.

G cluster_reactants Reactants cluster_product Product ETFAA Ethyl 4,4,4-trifluoroacetoacetate reaction_node Cyclocondensation ETFAA->reaction_node MeNHNH2 Methylhydrazine MeNHNH2->reaction_node Pyrazolol 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol reaction_node->Pyrazolol H₂SO₄ (cat.) 85 °C caption Synthesis of the pyrazolol intermediate.

Caption: Synthesis of the pyrazolol intermediate.

Strategic Functionalization for COX Inhibitor Scaffolds

The core structural motif of many selective COX-2 inhibitors is a 1,5-diarylpyrazole. To transform this compound into such a scaffold, a two-step strategy is proposed:

  • Activation of the 5-hydroxyl group: Convert the hydroxyl group into a triflate (trifluoromethanesulfonate), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

  • Suzuki Cross-Coupling: Introduce an aryl group at the C5 position via a Suzuki coupling reaction with an appropriate arylboronic acid. This creates the desired diaryl-like structure.

Experimental Protocol 2: Conversion to a 1,5-Diarylpyrazole Scaffold

This protocol is a representative method based on established procedures for pyrazole functionalization.[8][9][10]

Step A: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl trifluoromethanesulfonate

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O) or N-Phenyl-bis(trifluoromethanesulfonimide)

  • A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or Pyridine)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, inert-atmosphere (Nitrogen or Argon) flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 eq) to the solution.

  • Triflation: Slowly add N-Phenyl-bis(trifluoromethanesulfonimide) (1.2 eq) portion-wise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pyrazole triflate.

Causality: The basic amine scavenges the triflic acid byproduct. Using N-phenyltrifluoromethanesulfonimide provides a milder, more controlled triflation compared to the highly reactive triflic anhydride.

Step B: Suzuki Cross-Coupling to form a 5-Aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl trifluoromethanesulfonate (from Step A)

  • Arylboronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid for a Celecoxib-like moiety) (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (3-5 mol%)

  • Base (e.g., K₃PO₄ or aqueous Na₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the pyrazole triflate (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final 5-aryl-pyrazole derivative.

Causality: The palladium catalyst facilitates the cross-coupling between the pyrazole triflate and the arylboronic acid. The choice of ligand on the palladium catalyst can be critical for achieving high yields.[8][10] The base is required to activate the boronic acid in the catalytic cycle.

Diagram 2: Functionalization Workflow This diagram shows the proposed two-step conversion of the pyrazolol to a COX-inhibitor scaffold.

G Pyrazolol 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol Triflate Pyrazol-5-yl Triflate Intermediate Pyrazolol->Triflate Triflation (Tf₂O or PhNTf₂) Base, DCM FinalProduct 5-Aryl-1-methyl-3-(trifluoromethyl)- 1H-pyrazole (COX Inhibitor Scaffold) Triflate->FinalProduct Suzuki Coupling (Ar-B(OH)₂) Pd Catalyst, Base caption Functionalization to a diarylpyrazole scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The synthesis, while conceptually straightforward, presents nuances that can significantly impact reaction outcomes. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in the synthesis of this compound is a frequent issue that can stem from several factors. The primary reaction involves the condensation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine, a variation of the Knorr pyrazole synthesis.[1] Here are the key areas to investigate:

  • Incomplete Reaction: The reaction may not be going to completion. Ensure you are using appropriate reaction times and temperatures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[1] A common procedure involves stirring the reaction mixture at elevated temperatures (e.g., 80-95°C) for several hours.[2][3]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly influence the yield. While the reaction can be run neat, solvents like ethanol or acetic acid are often employed.[2][4] The presence of a catalytic amount of acid, such as sulfuric acid or acetic acid, can enhance the reaction rate.[2][3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. The most common side reaction is the formation of the regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol.

  • Purification Losses: Significant amounts of product can be lost during workup and purification. The product can be isolated by crystallization, and optimizing the crystallization conditions (solvent, temperature) is key to maximizing recovery.[5]

Question 2: I am observing a significant amount of the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol isomer in my product mixture. How can I improve the regioselectivity of the reaction?

The formation of the undesired regioisomer is a critical challenge in this synthesis. The regioselectivity is determined by which carbonyl group of the ethyl 4,4,4-trifluoroacetoacetate the two nitrogen atoms of methylhydrazine attack. The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing the reactivity of the adjacent carbonyl group.

Here are strategies to enhance the selectivity for this compound:

  • Acid Catalysis: The use of an acid catalyst is reported to significantly improve the selectivity. Acids such as sulfuric acid, acetic acid, and trifluoroacetic acid can be employed.[2][3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and directing the nucleophilic attack of the hydrazine.

  • Control of Reaction Temperature: The reaction temperature can influence the regioselectivity. It is advisable to maintain a consistent temperature throughout the reaction. A typical temperature range is between 80°C and 95°C.[3][5]

  • Order of Reagent Addition: The order in which the reagents are mixed can also play a role. Some procedures recommend adding the methylhydrazine solution to the ethyl 4,4,4-trifluoroacetoacetate, sometimes in the presence of an acid.[2][3]

The following diagram illustrates the competing reaction pathways leading to the two regioisomers.

G cluster_0 Reaction Pathways cluster_1 Controlling Factors ETFAA Ethyl 4,4,4-trifluoroacetoacetate Product 1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol (Desired) ETFAA->Product + Methylhydrazine Isomer 1-methyl-5-(trifluoromethyl) -1H-pyrazol-3-ol (Undesired) ETFAA->Isomer + Methylhydrazine MeNHNH2 Methylhydrazine Catalyst Acid Catalyst Catalyst->Product Favors Temperature Reaction Temperature Temperature->Product Influences Addition Order of Addition Addition->Product Influences

Caption: Factors influencing the regioselectivity of the reaction.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of this compound is typically achieved through crystallization. Here are some tips for effective purification:

  • Crystallization from Water: The product can often be crystallized directly from the aqueous reaction mixture upon cooling.[3][5]

  • Recrystallization: If the initial purity is low, recrystallization from a suitable solvent or solvent mixture can be performed. Common solvents for recrystallization include water, ethanol, or mixtures thereof.

  • Washing: After filtration, washing the crystals with cold water helps to remove any remaining soluble impurities.[3][5]

  • Drying: The purified product should be dried under vacuum to remove residual solvent.[5]

If crystallization is not effective, column chromatography on silica gel can be an alternative, although it is less ideal for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for this synthesis? The most common starting materials are ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine.[2][3]

Q2: What is the mechanism of this reaction? The reaction proceeds via a condensation reaction followed by an intramolecular cyclization, which is a variation of the Knorr pyrazole synthesis.[1] The initial step is the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

G Start Ethyl 4,4,4-trifluoroacetoacetate + Methylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Cyclization Intramolecular Cyclization Hydrazone->Cyclization Product 1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol Cyclization->Product Dehydration

Caption: Simplified reaction workflow for the synthesis.

Q3: What safety precautions should I take when performing this synthesis? Methylhydrazine is a toxic and potentially carcinogenic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[3] Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Q4: How can I confirm the identity and purity of my final product? The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR): To confirm the structure and isomeric ratio.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.[6]

Q5: Are there alternative synthetic routes to this compound? While the condensation of ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine is the most common route, other methods may exist, such as those starting from different trifluoromethylated building blocks. However, for most laboratory and industrial applications, the described method is the most practical.

Experimental Protocol

This section provides a representative step-by-step methodology for the synthesis of this compound.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Methylhydrazine (aqueous solution, e.g., 40% w/w)

  • Sulfuric acid (concentrated)

  • Water

  • Reaction vessel equipped with a stirrer, thermometer, and addition funnel

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Charge the reaction vessel with ethyl 4,4,4-trifluoroacetoacetate and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to the desired reaction temperature (e.g., 85°C).[3]

  • Slowly add the aqueous methylhydrazine solution to the reaction mixture over a period of time, maintaining the reaction temperature.[3]

  • After the addition is complete, continue stirring the mixture at the reaction temperature for a specified period (e.g., 2 hours), monitoring the reaction progress by a suitable analytical method.[3]

  • After the reaction is complete, add water to the reaction mixture.

  • Distill off any low-boiling components, such as ethanol formed during the reaction.[3]

  • Cool the reaction mixture to induce crystallization of the product.[3]

  • Isolate the solid product by vacuum filtration.

  • Wash the collected crystals with cold water.

  • Dry the purified product under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes based on literature data.

ParameterValueReference
Starting Materials Ethyl 4,4,4-trifluoroacetoacetate, Methylhydrazine[2][3]
Catalyst Sulfuric Acid[3]
Reaction Temperature 85-95°C[3][5]
Reaction Time 2-5 hours[2][3]
Typical Yield 80-90%[2][3]
Selectivity (desired:undesired) >95:5[2][3]

References

Technical Support Center: A Troubleshooting Guide to the Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] However, their unique chemical properties can present specific purification hurdles.

This document moves beyond simple protocols to provide in-depth, field-tested insights into why certain methods are chosen and how to troubleshoot them effectively. Our goal is to empower you with the knowledge to not just follow a procedure, but to understand and adapt it to your specific pyrazole derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered during the purification of pyrazole derivatives in a direct question-and-answer format.

Section 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid pyrazole derivatives, offering high purity in a single step. However, success is highly dependent on solvent selection and technique.

Q1: I'm not sure which solvent to use for my pyrazole derivative. Where do I start?

A1: Solvent selection is critical and hinges on the polarity of your specific derivative. The principle of "like dissolves like" is a good starting point.

  • For the Parent Pyrazole Ring: 1H-pyrazole itself has moderate polarity and can be crystallized from less polar solvents like petroleum ether or cyclohexane, as well as water.[2]

  • For Substituted Pyrazoles: The polarity will be dictated by the substituents.

    • Polar Substituents (e.g., -NH2, -OH, -COOH): Start with polar protic solvents like ethanol, methanol, or isopropanol. Water can also be effective.[3][4]

    • Nonpolar Substituents (e.g., -phenyl, -alkyl, -t-butyl): Begin with less polar solvents such as toluene, ethyl acetate, or hexane.[5]

  • Mixed Solvent Systems: Often, a single solvent is not ideal. A mixed solvent system is a powerful technique. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol) and slowly add a hot "anti-solvent" (in which it is poorly soluble, e.g., water or hexane) until you observe persistent turbidity.[3][6] Common combinations include ethanol/water, methanol/ether, and hexane/ethyl acetate.[3][4]

Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when your compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[3] This is a common problem, but it is solvable.

  • Increase Solvent Volume: You may be using too concentrated a solution. Add more of the "good" solvent to the hot mixture to lower the saturation point, allowing crystallization to begin at a lower temperature.[3]

  • Slow Down the Cooling: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool slowly to room temperature, perhaps insulated in a beaker of hot water, before moving it to an ice bath.[3]

  • Change the Solvent System: The boiling point of your chosen solvent might be too high. Switch to a solvent with a lower boiling point.[3]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth.[3]

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield is frustrating but can often be improved with careful technique.[3]

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to dissolve your compound. Any excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[3]

  • Ensure Thorough Cooling: Allow sufficient time for your solution to cool completely, first to room temperature and then in an ice bath, to maximize precipitation.

  • Prevent Premature Crystallization: If your product crystallizes during hot filtration (to remove insoluble impurities), use a pre-heated funnel and flask.[7]

  • Wash Crystals Sparingly: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without dissolving a significant amount of your product.

Section 2: Column Chromatography

Column chromatography is a versatile technique for separating pyrazole derivatives from impurities with different polarities.

Q1: My basic pyrazole derivative is streaking or sticking to the silica gel column. What should I do?

A1: This is a classic problem. The acidic nature of standard silica gel can strongly interact with basic compounds like many pyrazoles, leading to poor separation and recovery.

  • Deactivate the Silica Gel: Pre-treat your silica gel by creating a slurry with your chosen solvent system and adding a small amount of a base like triethylamine (typically 0.1-1%) or ammonia in methanol.[7][8] This neutralizes the acidic silanol groups on the silica surface.

  • Switch the Stationary Phase: If deactivation is insufficient, consider alternative stationary phases.

    • Neutral Alumina: This is a good alternative for acid-sensitive compounds.[6]

    • Reversed-Phase (C18) Silica: For highly polar pyrazoles, reversed-phase chromatography using solvent systems like methanol/water or acetonitrile/water can be very effective.[6]

Q2: I'm not getting good separation between my desired pyrazole and a closely-related impurity. How can I optimize my chromatography?

A2: Achieving good separation between structurally similar compounds requires careful optimization of the mobile phase.

  • Fine-Tune Solvent Polarity: Use TLC to test various solvent systems. For normal phase silica, a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is common.[9] Make small, incremental changes to the solvent ratio to find the optimal separation.

  • Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run.[7] This will elute the less polar compounds first, followed by your more polar product, often with better resolution than an isocratic (constant solvent ratio) elution.

Section 3: Acid-Base Extraction

The basic nitrogen atom in the pyrazole ring provides a chemical handle for a powerful purification technique: acid-base extraction. This is particularly useful for removing non-basic impurities.

Q1: How does acid-base extraction work for pyrazoles?

A1: Pyrazole is a weak base, with the pKa of its conjugate acid being around 2.5.[1][10] This means it can be protonated by a sufficiently strong acid. The process is as follows:

  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).[8]

  • Acid Wash: Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will be protonated, forming a water-soluble salt that moves into the aqueous layer.[8] Non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing your protonated pyrazole.

  • Basification & Isolation: Cool the aqueous layer in an ice bath and carefully add a base (e.g., NaOH, NaHCO3) to neutralize the acid and deprotonate your pyrazole.[4][8] The neutral pyrazole will now be insoluble in the aqueous layer and will precipitate out or can be extracted back into a fresh organic solvent.

Q2: My pyrazole derivative has an acidic functional group. Can I still use acid-base extraction?

A2: Yes, but the strategy is reversed. If your pyrazole derivative contains an acidic group (like a carboxylic acid or a phenol) and you want to remove non-acidic impurities, you would extract the organic solution with a dilute aqueous base (e.g., 1M NaOH or NaHCO3). Your acidic pyrazole will form a water-soluble salt and move to the aqueous layer. You would then re-acidify the aqueous layer to precipitate your purified product.

Experimental Protocols & Workflows

Protocol 1: Mixed-Solvent Recrystallization

This method is ideal when no single solvent provides the desired solubility profile for recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole derivative in the minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution remains hot, add a "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[8]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly.

Protocol 2: Purification via Acid-Base Extraction

This protocol is for a basic pyrazole derivative to remove neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl) to the funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the protonated pyrazole salt, into a clean Erlenmeyer flask. The organic layer containing non-basic impurities can be discarded.[8]

  • Basification: Cool the collected aqueous layer in an ice bath. Slowly and with stirring, add a base (e.g., 10% NaOH solution) until the solution is basic (check with pH paper) and the pyrazole product precipitates.

  • Isolation: Collect the precipitated solid by vacuum filtration. Alternatively, if it doesn't precipitate, extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane), combine the organic extracts, dry with a drying agent (like Na2SO4), and evaporate the solvent to yield the purified pyrazole.

Visualizing the Purification Workflow

A logical approach is key to selecting the right purification method. The following diagram outlines a general decision-making workflow.

Purification_Workflow Start Crude Pyrazole Derivative IsSolid Is the compound a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes IsBasic Is the compound basic? IsSolid->IsBasic No / Oily SuccessRecryst Pure Solid Product TryRecrystallization->SuccessRecryst Successful TryRecrystallization->IsBasic Fails / Oiling Out ColumnChromatography Column Chromatography SuccessExtract Purified Product ColumnChromatography->SuccessExtract IsBasic->ColumnChromatography No / Neutral AcidBaseExtraction Acid-Base Extraction IsBasic->AcidBaseExtraction Yes FinalPurification Final Purification Step (Recrystallization or Chromatography) AcidBaseExtraction->FinalPurification FinalPurification->SuccessExtract

References

Technical Support Center: Pyrazole Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide, structured in a question-and-answer format, is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during pyrazole formation reactions. As Senior Application Scientists, we aim to combine technical accuracy with field-proven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles?

The most prevalent and classic method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The versatility and simplicity of this reaction have established it as a fundamental tool in heterocyclic chemistry.[4] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4]

Q2: My pyrazole synthesis is resulting in a mixture of regioisomers. What causes this and how can I control it?

The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[5][6] This occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different pyrazole products that can be difficult to separate.[5]

Several factors influence the regioselectivity of the reaction:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups can activate a nearby carbonyl group, making it a more likely site for the initial nucleophilic attack by hydrazine.[5]

  • Steric Effects: Steric hindrance around the carbonyl groups or on the hydrazine can direct the reaction pathway. A bulkier substituent on either reactant will favor the attack on the less sterically hindered carbonyl group.[5]

  • Reaction Conditions: This is often the most critical factor to control. Parameters such as solvent, temperature, and pH can significantly impact the isomeric ratio.[5] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[5] Recent studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of a single isomer.[7]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Product Yield

Q: I've set up my Knorr pyrazole synthesis, but I'm getting a very low yield, or the reaction doesn't seem to be proceeding. What are the likely causes and how can I fix this?

A: Low yields in pyrazole synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions.

Potential Causes & Solutions:

  • Purity of Starting Materials:

    • 1,3-Dicarbonyl Compound: Impurities in the dicarbonyl starting material, such as mono-carbonyl compounds, can lead to side reactions and lower the yield of the desired pyrazole.[8] Ensure your dicarbonyl compound is pure, and if necessary, purify it by distillation or recrystallization before use.

    • Hydrazine: Hydrazine and its derivatives can be unstable and prone to oxidation.[9] Use fresh, high-purity hydrazine. If using a hydrazine salt (e.g., hydrochloride), ensure accurate stoichiometry of a base if the free base is required for the reaction.

  • Improper Reaction Conditions:

    • pH: The pH of the reaction is critical. The Knorr synthesis is typically acid-catalyzed, often with a weak acid like acetic acid to accelerate the reaction.[3][8] However, excessively strong acidic conditions (pH < 3) can promote the formation of furan byproducts instead of the desired pyrazole.[8][10]

    • Temperature and Reaction Time: While heating is often necessary, prolonged exposure to high temperatures can lead to the degradation of starting materials or the product.[8] It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1][8] Microwave-assisted heating can sometimes reduce reaction times and improve yields.[3]

  • Side Reactions:

    • Furan Formation: As mentioned, strongly acidic conditions can favor the Paal-Knorr furan synthesis, where the 1,3-dicarbonyl compound cyclizes on its own.[10][11] Maintaining a neutral or weakly acidic environment is key to minimizing this side reaction.[8]

    • Incomplete Cyclization: In some cases, the intermediate hydrazone may be stable and reluctant to cyclize. Adjusting the temperature or catalyst may be necessary to drive the reaction to completion.

Workflow for Troubleshooting Low Yield:

Troubleshooting_Low_Yield Start Low or No Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify and restart Optimize_pH Optimize Reaction pH (Weakly Acidic) Check_Purity->Optimize_pH If pure Optimize_pH->Start Adjust pH and restart Monitor_Reaction Monitor Progress (TLC) Optimize_pH->Monitor_Reaction Monitor_Reaction->Optimize_pH If no reaction, adjust temp/catalyst Purification_Check Re-evaluate Purification Method Monitor_Reaction->Purification_Check If reaction proceeds Purification_Check->Start If product lost, choose new method Success Improved Yield Purification_Check->Success

Caption: Troubleshooting workflow for low pyrazole yield.

Problem 2: Difficulty in Product Purification

Q: My reaction seems to have worked, but I'm struggling to isolate a pure pyrazole product. What are the best purification strategies?

A: Pyrazole purification can sometimes be challenging due to the nature of the compound and potential impurities. Here are several effective methods:

Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid pyrazole products.

    • Solvent Selection: Common solvents for recrystallizing pyrazoles include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[12][13] The ideal solvent will dissolve the compound when hot but not at room temperature.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter. Allow the solution to cool slowly to form pure crystals.[1]

  • Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring allows for purification via acid-base extraction.[12]

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the pyrazole and extract it into the aqueous layer. The organic layer will retain non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the pyrazole, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.

  • Column Chromatography: If recrystallization and extraction are ineffective, column chromatography on silica gel is a reliable option.

    • Deactivation: Pyrazoles can sometimes interact strongly with acidic silica gel. To prevent product loss, it may be necessary to deactivate the silica gel with a small amount of triethylamine or ammonia in the eluent.[12]

    • Reversed-Phase Chromatography: For highly polar pyrazoles, reversed-phase chromatography using C18 silica may be a suitable alternative.[12]

  • Purification via Salt Formation: Pyrazoles can be converted to their acid addition salts, which can then be crystallized.[14][15] This is a highly effective purification method.

    • Procedure: Dissolve the crude pyrazole in a suitable organic solvent (e.g., acetone, ethanol) and add an acid (e.g., HCl, H2SO4) to precipitate the salt. The purified salt can then be neutralized to recover the free pyrazole.[14]

Table 1: Comparison of Pyrazole Purification Methods

MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, scalable, can yield very pure product.Requires a solid product and a suitable solvent.Crystalline solids with thermally stable properties.
Acid-Base Extraction Good for removing non-basic impurities.Only applicable to basic pyrazoles.Crude mixtures containing neutral or acidic impurities.
Column Chromatography Highly versatile, separates complex mixtures.Can be time-consuming and require large solvent volumes.Isolating products from very similar impurities or regioisomers.
Salt Formation Can provide very high purity.Adds an extra step to the synthesis.Purifying pyrazoles that are difficult to crystallize in their free base form.
Problem 3: Unexpected Side Products

Q: I've identified an unexpected byproduct in my reaction. What are some common side reactions in pyrazole synthesis and how can I avoid them?

A: Besides regioisomer and furan formation, other side reactions can occur depending on the specific substrates and conditions.

Common Side Reactions and Mitigation Strategies:

  • Formation of Pyrazolines: The initial cyclization product is often a non-aromatic pyrazoline, which then undergoes oxidation or elimination to form the pyrazole.[16] If the oxidation/elimination step is slow, the pyrazoline may be isolated as a major byproduct.

    • Solution: If a pyrazoline is formed from a reaction with an α,β-unsaturated ketone, an in-situ oxidation step may be required.[17] This can sometimes be achieved by simply heating in DMSO under an oxygen atmosphere.[17] For reactions involving a leaving group on the vinyl ketone, ensuring conditions that promote elimination (e.g., presence of a mild base) can drive the reaction to the pyrazole product.[18]

  • Hydrazone Formation without Cyclization: The intermediate hydrazone may be stable and fail to cyclize, especially with sterically hindered substrates or under very mild conditions.

    • Solution: Increasing the reaction temperature or adding a stronger acid catalyst can often promote the intramolecular cyclization step.[4]

  • Reactions with Hydrazine Impurities: Phenylhydrazine, for example, can be prone to oxidation, leading to colored impurities in the reaction mixture.[9]

    • Solution: Use high-purity, fresh hydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidative side reactions.[9]

Visualizing the Main Reaction Pathway and Potential Side Reactions:

Reaction_Pathways cluster_main Desired Pathway cluster_side Side Reactions Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Furan Furan Byproduct Start->Furan Strong Acid (pH < 3) Pyrazoline Pyrazoline Intermediate Hydrazone->Pyrazoline Intramolecular Cyclization Stable_Hydrazone Stable Hydrazone (No Cyclization) Hydrazone->Stable_Hydrazone Steric Hindrance/ Mild Conditions Pyrazole Desired Pyrazole Product Pyrazoline->Pyrazole Dehydration/ Oxidation

Caption: Knorr pyrazole synthesis pathway and common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.[1][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or 1-propanol.[1]

  • Reagent Addition: Add the hydrazine derivative (1.0-2.0 equivalents).[19] If using a hydrazine salt, an equivalent of base may be required. Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[1]

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.[1][4]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting 1,3-dicarbonyl compound is consumed (typically 1-4 hours).[19]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by vacuum filtration.[1]

    • Alternatively, add water to the reaction mixture to induce precipitation of the product.[19]

    • Wash the collected solid with a small amount of cold water or a suitable solvent to remove soluble impurities.[1]

  • Purification: Dry the crude product and purify by recrystallization, column chromatography, or another suitable method as described in the purification section.

References

Technical Support Center: Troubleshooting and Preventing Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with pyrazole synthesis and encountering common challenges. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to help you minimize side reactions, improve yields, and achieve higher purity of your target pyrazole derivatives. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: Troubleshooting Guide

This section provides detailed answers to the most common and complex problems encountered during pyrazole synthesis, focusing on the causality behind experimental choices and providing step-by-step protocols for remediation.

Problem 1: "My reaction is producing a mixture of regioisomers. How can I control the regiochemical outcome?"

This is one of the most frequent challenges in pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1] The formation of two distinct regioisomers can lead to tedious and often low-yielding purification steps.[2]

Understanding the Root Cause: The Battle of Two Carbonyls

The regiochemical outcome is a result of the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[1][3] The selectivity of this initial step is governed by a delicate interplay of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl substrate will activate the adjacent carbonyl group, making it a more favorable site for nucleophilic attack.[1]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to a particular carbonyl group, thus directing the reaction towards the less hindered site.[1]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can significantly influence the reaction pathway.[1] For instance, acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[1]

Workflow for Optimizing Regioselectivity

The following diagram illustrates the decision-making process for troubleshooting poor regioselectivity.

G cluster_0 Troubleshooting Poor Regioselectivity start Start: Mixture of Regioisomers Observed q1 Are there significant electronic differences between the substituents on the 1,3-dicarbonyl? start->q1 a1_yes Leverage electronic effects. Can you use a solvent that enhances this difference? q1->a1_yes Yes a1_no Focus on steric and solvent effects. Is one carbonyl significantly more sterically hindered? q1->a1_no No protocol1 Protocol 1: Implement Fluorinated Alcohol Solvent System (TFE or HFIP). a1_yes->protocol1 protocol2 Protocol 2: Adjust pH. Compare acidic vs. neutral conditions. a1_no->protocol2 end Achieved High Regioselectivity protocol1->end protocol3 Protocol 3: Modify Temperature. Run at lower temperatures to favor the kinetically controlled product. protocol2->protocol3 protocol3->end G cluster_1 Reaction Pathways: Pyrazole vs. Pyrazolone start Hydrazine + β-Ketoester intermediate Hydrazone Intermediate start->intermediate cyclized_int Hydroxyl-Pyrazoline Intermediate intermediate->cyclized_int Intramolecular Cyclization pyrazole Desired Pyrazole cyclized_int->pyrazole Dehydration (Acid-catalyzed) pyrazolone Pyrazolone Side Product cyclized_int->pyrazolone Tautomerization (Favored by keto-enol equilibrium)

References

Technical Support Center: High-Purity Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. As a key building block in the development of pharmaceuticals and agrochemicals, achieving high purity and yield of this compound is critical. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Overview of the Primary Synthetic Route

The most prevalent and industrially relevant method for synthesizing this compound is the Knorr pyrazole synthesis, a classic cyclocondensation reaction.[1][2] This process involves the reaction of an unsymmetrical 1,3-dicarbonyl compound, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), with methylhydrazine.[3][4][5]

The primary challenge in this synthesis is controlling regioselectivity. The reaction can produce two regioisomers: the desired 1,3-substituted product and the undesired 1,5-substituted isomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol. Directing the reaction to strongly favor the desired product is the key to achieving high purity.

Synthesis_Pathway ETFAA Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Conditions Acid Catalyst (e.g., H₂SO₄) Aqueous Medium ~85-95°C ETFAA->Conditions MeNHNH2 Methylhydrazine MeNHNH2->Conditions Product 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol (Desired Product) Conditions->Product Major Pathway Isomer 1-Methyl-5-(trifluoromethyl)- 1H-pyrazol-3-ol (Isomeric Impurity) Conditions->Isomer Minor Pathway

Caption: Primary synthesis of this compound.

Recommended Experimental Protocol

This protocol is a consolidated and optimized procedure based on established methods aimed at maximizing yield and regioselectivity.[4][5]

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)

  • Aqueous Methylhydrazine (~40% w/w) (1.1 eq)

  • Sulfuric Acid (96%) (0.09 - 0.1 eq) or Acetic Acid (2.0 eq)

  • Water (for reaction medium and washing)

Procedure:

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and the acid catalyst (e.g., sulfuric acid).

  • Heating: Heat the mixture to the target reaction temperature, typically between 85°C and 95°C.[4][5]

  • Reagent Addition: Begin the slow, controlled addition of the aqueous methylhydrazine solution via an addition funnel or syringe pump over a period of 30 minutes to 2 hours. Maintaining a steady reaction temperature during this exothermic addition is critical.[4][6]

  • Reaction: After the addition is complete, stir the reaction mixture at the same temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Workup - Distillation: Configure the reactor for distillation and distill off the ethanol byproduct and some water. This step is crucial as it helps to drive the reaction to completion and aids in subsequent product crystallization.[5]

  • Crystallization: Cool the remaining reaction mixture slowly to 5-10°C to induce crystallization of the product.

  • Isolation: Collect the crystallized solid by filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove any remaining acid and water-soluble impurities.

  • Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.

Data Summary: Reaction Parameter Comparison

The choice of catalyst and reaction conditions significantly impacts the outcome. The following table summarizes results from various reported procedures.

CatalystMolar Eq. (Catalyst)TemperatureSelectivity (Desired:Isomer)YieldReference
Sulfuric Acid0.0985°C99.2 : 0.887.5%[5]
Trifluoroacetic Acid0.185°C97.2 : 2.883.9%[4]
Acetic Acid2.010°C then 80°C96 : 486.5%[5]
None (Water only)N/AReflux6 : 1~57% (combined)[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

A1: Low yield can stem from several factors. First, incomplete reaction is a common culprit. Ensure that the reaction has been stirred for a sufficient time at the optimal temperature (at least 2 hours post-addition at ~85-95°C). Second, improper workup can lead to product loss. The distillation of the ethanol byproduct is a critical step; if ethanol remains, it can keep the product solubilized during the cooling phase, preventing full crystallization.[5] Finally, sub-optimal stoichiometry can be an issue. While a slight excess of methylhydrazine (1.05-1.15 eq) is recommended to drive the reaction, a large excess can complicate purification.[4]

Q2: I am getting a high percentage of the undesired 1-methyl-5-(trifluoromethyl) regioisomer. How can I improve selectivity for the desired 1,3-product?

A2: This is the most critical challenge in this synthesis and is governed by the principles of regioselectivity in the Knorr synthesis.[7][8] The outcome depends on which carbonyl of the ETFAA the substituted nitrogen of methylhydrazine attacks first.

  • Causality: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, making the adjacent carbonyl (C4) significantly more electrophilic than the ester carbonyl (C2). Under neutral conditions, the more nucleophilic, unsubstituted (-NH₂) end of methylhydrazine preferentially attacks the more electrophilic C4 carbonyl, leading to the undesired 1,5-isomer.

  • Solution: The key is to conduct the reaction under acidic conditions .[4][5][8] The acid protonates the hydrazines. The substituted nitrogen (-NHCH₃) is more basic and more likely to be protonated, reducing its nucleophilicity. This encourages the reaction to proceed through the attack of the terminal -NH₂ group on the less electrophilic C2 carbonyl, ultimately leading to the desired 1,3-isomer after cyclization. As shown in the data table, using a catalytic amount of a strong acid like sulfuric acid provides excellent selectivity (>99%).[5]

Q3: The final product is off-color (yellow or brown) and appears impure by NMR/HPLC. How can I obtain a clean, white product?

A3: Discoloration often indicates the presence of degradation products or impurities from starting materials.

  • Thermal Degradation: Running the reaction at excessively high temperatures or for prolonged periods can lead to decomposition. Adhere strictly to the recommended temperature range of 85-95°C.

  • Starting Material Quality: Ensure the purity of your ETFAA and methylhydrazine. Impurities in the starting materials can carry through or participate in side reactions.

  • Purification: If the isolated product is impure, recrystallization is the most effective purification method. While the product crystallizes well from the aqueous reaction mixture, a secondary recrystallization from an ethanol/water or isopropanol/water mixture can be performed to remove persistent impurities. Thoroughly washing the filter cake with cold water after the initial isolation is crucial to remove residual acid, which can cause discoloration upon drying.[9]

Q4: My product is not crystallizing properly during workup; it remains an oil or forms a slurry. What can I do?

A4: Oiling out or poor crystallization is typically due to impurities or residual solvent inhibiting the formation of a crystal lattice.

  • Ensure Complete Ethanol Removal: As mentioned, residual ethanol is a primary cause. Ensure the distillation step is performed efficiently.[5] Adding more water during the distillation can help create an azeotrope to facilitate ethanol removal.

  • Seeding: If you have a small amount of pure, crystalline product from a previous batch, adding a "seed" crystal to the cooled solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

  • Purity: If significant isomeric impurity is present, it can act as a contaminant and disrupt crystallization. Improving the regioselectivity of the reaction itself is the best long-term solution.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Knorr pyrazole synthesis?

A1: The reaction proceeds through two key stages: hydrazone formation and intramolecular cyclization.[7] First, one of the nitrogen atoms of methylhydrazine performs a nucleophilic attack on one of the carbonyl carbons of ETFAA. After the loss of water, a hydrazone intermediate is formed. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl carbon, forming a five-membered ring. A final dehydration step yields the aromatic pyrazole ring.

Knorr_Mechanism Simplified Knorr Pyrazole Synthesis Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration Reactants ETFAA + Methylhydrazine Attack1 Nucleophilic Attack Reactants->Attack1 - H₂O Hydrazone Hydrazone Intermediate Attack1->Hydrazone - H₂O Attack2 Intramolecular Attack Hydrazone->Attack2 Cyclic_Int Cyclic Intermediate Attack2->Cyclic_Int - EtOH Product Pyrazol-5-ol Product Cyclic_Int->Product - EtOH

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: Which analytical methods are best for confirming product identity and determining the isomeric ratio?

A2: A combination of techniques is recommended.

  • ¹⁹F NMR Spectroscopy: This is arguably the most straightforward and quantitative method for determining the isomeric ratio. The trifluoromethyl groups of the two different regioisomers will have distinct chemical shifts, and the ratio of the integrals of these peaks directly corresponds to the molar ratio of the isomers.[4][5]

  • ¹H NMR Spectroscopy: This is excellent for confirming the overall structure. The chemical shifts of the methyl group and the pyrazole ring proton will differ between the two isomers.

  • HPLC/GC-MS: These chromatographic techniques are ideal for assessing overall purity by separating the main product from starting materials, the regioisomer, and any other minor impurities. Mass spectrometry confirms the molecular weight of the product.

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety concern is the use of methylhydrazine . It is highly toxic, volatile, and a suspected carcinogen.[4] All manipulations involving methylhydrazine must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. The starting material ETFAA and the final product are also fluorinated compounds and should be handled with care to avoid inhalation and skin contact. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

References

Technical Support Center: Isomer Separation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isomer Separation in Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often challenging task of separating pyrazole isomers. The formation of regioisomers is a frequent outcome in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these separation hurdles and obtain your desired isomer with high purity.

Frequently Asked Questions (FAQs)

Q1: Why is regioisomer formation so common in pyrazole synthesis?

The synthesis of pyrazoles, especially through classical methods like the Knorr synthesis, often involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound. This leads to the formation of a mixture of regioisomers, which can be difficult to separate due to their similar physical and chemical properties.[1][2] The ratio of these isomers is influenced by a delicate balance of electronic effects, steric hindrance, and reaction conditions such as solvent, temperature, and pH.[1]

Q2: What are the primary factors that control regioselectivity in pyrazole synthesis?

Controlling the regiochemical outcome is a key challenge. The primary factors include:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can activate a nearby carbonyl group, making it a more likely site for nucleophilic attack by the hydrazine.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring attack at the less hindered site.[1]

  • Reaction Conditions: This is often the most critical and tunable factor.

    • Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity compared to traditional solvents like ethanol.[3]

    • pH: Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, which can reverse the selectivity observed under neutral or basic conditions.[1]

    • Temperature: Reaction temperature can also affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.

Q3: I have a mixture of pyrazole regioisomers. What is the first separation technique I should try?

For most researchers, column chromatography on silica gel is the initial method of choice for separating pyrazole regioisomers.[4][5] It is a versatile technique that can be adapted to a wide range of pyrazole derivatives. However, the success of this method is highly dependent on finding the right solvent system (eluent) that can effectively differentiate between the isomers.

Q4: My pyrazole isomers are not separating well on a standard silica gel column. What are my options?

If standard silica gel chromatography fails, consider the following troubleshooting strategies:

  • Deactivate the Silica Gel: Pyrazoles are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. Deactivating the silica gel by pre-treating it with a base like triethylamine or ammonia in methanol can often improve the separation.[2][6]

  • Use an Alternative Stationary Phase: If deactivation doesn't work, switching to a different stationary phase can be effective. Neutral alumina is a good alternative for basic compounds.[2][6] Reversed-phase (C18) silica gel can also provide a different selectivity and may successfully separate isomers that are inseparable on normal-phase silica.[2][6]

  • Optimize the Mobile Phase: Systematically screen a range of solvent systems with varying polarities. Sometimes, adding a small amount of a highly polar solvent like methanol or a modifier like acetic acid to the eluent can improve resolution.[6]

Q5: Can recrystallization be used to separate pyrazole regioisomers?

Yes, recrystallization , and more specifically fractional recrystallization , can be a powerful technique for separating regioisomers, provided they have sufficiently different solubilities in a particular solvent or solvent system.[2][7] This method involves a series of recrystallization steps to progressively enrich one isomer.[7] The key is to find a solvent that dissolves one isomer well at high temperatures but poorly at low temperatures, while the other isomer remains more soluble at all temperatures.

Troubleshooting Guides

Guide 1: Optimizing Column Chromatography for Pyrazole Isomer Separation

This guide provides a systematic workflow for developing and optimizing a column chromatography method for separating pyrazole regioisomers.

Step 1: Initial Solvent System Screening via Thin-Layer Chromatography (TLC)

  • Objective: To identify a solvent system that provides the best separation (difference in Rf values) between the two isomers.

  • Procedure:

    • Spot your crude isomer mixture onto several TLC plates.

    • Develop each plate in a different solvent system. Start with common mixtures like hexane/ethyl acetate and dichloromethane/methanol.

    • Systematically vary the polarity of the solvent system.

    • Visualize the spots under UV light and/or by staining.

    • The ideal solvent system will show a clear separation between the two isomer spots, with Rf values ideally between 0.2 and 0.5.

Table 1: Suggested Initial TLC Solvent Systems

Solvent SystemPolarityNotes
Hexane / Ethyl AcetateLow to MediumA good starting point for many organic compounds.
Dichloromethane / MethanolMedium to HighEffective for more polar pyrazole derivatives.
Toluene / AcetoneMediumOffers different selectivity compared to ester-based systems.
Chloroform / AcetoneMediumCan be effective, but be mindful of the toxicity of chloroform.

Step 2: Column Preparation and Loading

  • Objective: To pack a uniform column and load the sample without disturbing the stationary phase.

  • Procedure:

    • Choose an appropriate size column based on the amount of sample to be purified.

    • Pack the column with silica gel using either the dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.

    • Pre-elute the column with the chosen solvent system.

    • Dissolve the crude pyrazole mixture in a minimal amount of the eluent or a more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

Step 3: Elution and Fraction Collection

  • Objective: To carefully elute the compounds and collect fractions containing the separated isomers.

  • Procedure:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions of a consistent volume.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions that contain the pure desired isomer.

Step 4: Troubleshooting Poor Separation

  • If peaks are broad or tailing: Consider deactivating the silica gel with triethylamine.[2]

  • If isomers co-elute: Try a different solvent system or switch to a different stationary phase like neutral alumina or C18 silica.[2][6]

  • If the compound is not eluting: Increase the polarity of the solvent system.

Diagram 1: Workflow for Column Chromatography Optimization

G A Start: Isomer Mixture B TLC Screening with Multiple Solvent Systems A->B C Good Separation on TLC? B->C D Yes C->D E No C->E F Prepare and Run Column Chromatography D->F M Troubleshoot: - Deactivate Silica - Change Stationary Phase - Modify Mobile Phase E->M G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Is Separation Successful? H->I J Yes I->J K No I->K L Pure Isomer Obtained J->L K->M M->B

Caption: A decision-making workflow for optimizing column chromatography.

Guide 2: Protocol for Fractional Recrystallization

This guide provides a step-by-step protocol for separating pyrazole regioisomers using fractional recrystallization.

Step 1: Solvent Selection

  • Objective: To find a suitable solvent or solvent pair where the solubilities of the two isomers are significantly different.

  • Procedure:

    • In small test tubes, test the solubility of the crude isomer mixture in a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, water) at room temperature and at the solvent's boiling point.[7]

    • The ideal solvent will dissolve the mixture completely when hot but will yield crystals of predominantly one isomer upon cooling, leaving the other isomer in the mother liquor.[8][9]

    • Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) are often effective.[7] Dissolve the compound in the "good" solvent while hot, and then add the "poor" solvent dropwise until turbidity appears, followed by slow cooling.[7]

Table 2: Common Solvents for Pyrazole Recrystallization

Solvent(s)TypeNotes
Ethanol, MethanolProticGood general-purpose solvents for many pyrazole derivatives.
IsopropanolProticLess volatile than ethanol and methanol.
Ethyl Acetate / HexaneMixed AproticA versatile system for compounds of intermediate polarity.
Ethanol / WaterMixed ProticExcellent for more polar pyrazole derivatives.[7]
Petroleum EtherNonpolarUseful for less polar pyrazoles.[7]

Step 2: The Recrystallization Process

  • Objective: To perform the recrystallization to enrich one isomer in the solid phase.

  • Procedure:

    • Dissolve the crude mixture in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.[7][8]

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[7]

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.[9]

Step 3: Analysis and Further Enrichment

  • Objective: To assess the purity of the crystals and the mother liquor and decide on the next steps.

  • Procedure:

    • Analyze the purity of the collected crystals and the composition of the mother liquor by TLC, HPLC, or NMR.

    • If the crystals are enriched in the desired isomer but not yet pure, repeat the recrystallization process with the collected crystals.

    • The mother liquor will be enriched in the other isomer. You can attempt to isolate it by evaporating the solvent and recrystallizing the residue from a different solvent system.

Diagram 2: Fractional Recrystallization Workflow

G A Start: Isomer Mixture B Dissolve in Minimum Hot Solvent A->B C Slow Cooling and Crystallization B->C D Vacuum Filtration C->D E Crystals (Enriched in Isomer 1) D->E F Mother Liquor (Enriched in Isomer 2) D->F G Analyze Purity (TLC, NMR) E->G M Evaporate and Recrystallize Mother Liquor F->M H Is Purity Sufficient? G->H I Yes H->I J No H->J K Pure Isomer 1 I->K L Re-recrystallize Crystals J->L L->B N Pure Isomer 2 M->N

Caption: A workflow for separating isomers via fractional recrystallization.

Guide 3: Leveraging Derivatization and Salt Formation

When chromatography and recrystallization are not effective, chemical derivatization can be a powerful strategy.

  • Salt Formation: The basic nitrogen atoms in the pyrazole ring can be exploited.[2] Treating the isomer mixture with an inorganic or organic acid can form salts. These salts may have different crystallization properties than the free bases or each other, potentially allowing for separation by fractional crystallization.[2]

  • Derivatization to Diastereomers: If the pyrazole isomers are chiral, reacting them with a chiral derivatizing agent can create a mixture of diastereomers. Diastereomers have different physical properties and are often much easier to separate by standard techniques like column chromatography or recrystallization. After separation, the derivatizing group can be cleaved to yield the pure enantiomers.

Characterization of Pyrazole Isomers

Accurate identification of the separated isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring are sensitive to the substitution pattern.[10][11][12] Comparing the spectra of the separated isomers to literature data for known compounds can often allow for unambiguous assignment.[13]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring also provide valuable structural information.[14]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique can be used to determine the spatial proximity of protons. For substituted pyrazoles, NOESY experiments can confirm the regiochemistry by showing correlations between the protons of a substituent and the protons on the pyrazole ring.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are two or three bonds apart. It can be particularly useful for unambiguously assigning the structure of N-substituted pyrazoles by observing the correlation between the N-substituent's protons and the carbons of the pyrazole ring.[15]

References

Improving selectivity in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the critical issue of regioselectivity. Here, we provide in-depth, troubleshooting-focused FAQs and validated protocols to help you improve the yield, purity, and selectivity of your reaction.

Section 1: Understanding the Core Synthesis and Selectivity Challenge

The most common and direct route to this compound is the cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and methylhydrazine.[1][2][3] This reaction, while straightforward in principle, presents a significant regioselectivity challenge.

Methylhydrazine is an unsymmetrical nucleophile with two distinct nitrogen atoms: the methylated N1 and the unsubstituted N2. The ETFAA substrate has two electrophilic carbonyl carbons (the ketone and the ester). The initial nucleophilic attack of methylhydrazine on ETFAA can occur in two different ways, leading to the formation of two regioisomeric products after cyclization and dehydration:

  • Desired Product: this compound (also called 5-MTP)

  • Isomeric Impurity: 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol (3-MTP)

Controlling which nitrogen atom initiates the attack and which carbonyl carbon is targeted is the key to achieving high selectivity for the desired 5-MTP isomer.[4]

Frequently Asked Questions & Troubleshooting Guide

Q1: My synthesis is producing a mixture of 1,3- and 1,5-regioisomers with poor selectivity. How can I favor the formation of the desired this compound (5-MTP)?

This is the most common issue encountered in this synthesis. The ratio of 5-MTP to 3-MTP is highly dependent on the reaction conditions, which influence the kinetics and thermodynamics of the initial nucleophilic attack.[4] The electron-withdrawing nature of the trifluoromethyl (CF₃) group makes the adjacent ketone carbonyl more electrophilic, but the relative nucleophilicity of the two nitrogen atoms in methylhydrazine can be modulated.

Here are proven strategies to improve selectivity:

Strategy 1: Temperature and Addition Control (Kinetic Control)

Controlling the reaction temperature and the rate of addition of methylhydrazine is a primary method to enhance selectivity. A patented method demonstrates that adding aqueous methylhydrazine to hot ETFAA (e.g., 85-95 °C) without an additional solvent can significantly improve the selectivity for the desired 5-MTP.[1][2] This approach suggests that under these conditions, the reaction pathway leading to 5-MTP is kinetically favored.

Protocol 1: High-Temperature Controlled Addition [1][2]

  • Heat ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq) to 85 °C in a suitable reaction vessel.

  • Slowly add a 40% aqueous solution of methylhydrazine (1.1 eq) dropwise over a period of 30 minutes to 2 hours, maintaining the internal reaction temperature between 90 °C and 94 °C.

  • After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 2 hours.

  • Add water to the reaction mixture and distill off the ethanol byproduct and excess water.

  • Cool the resulting mixture to approximately 10 °C to crystallize the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Strategy 2: Acid Catalysis

The use of an acid catalyst, such as acetic acid or sulfuric acid, can alter the regiochemical outcome.[1][2] The acid can protonate one of the nitrogen atoms of methylhydrazine, changing its nucleophilicity, or catalyze the enolization of the β-ketoester, presenting a different electrophile for the reaction. Several patents and publications report high selectivity when the reaction is conducted in acetic acid.[2]

Strategy 3: Solvent Choice

The choice of solvent can dramatically influence the isomer ratio. While many procedures use ethanol or water, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to significantly improve regioselectivity in related pyrazole syntheses.[5] These solvents can modulate the reactivity of the intermediates through specific hydrogen-bonding interactions.

Data Summary: Effect of Conditions on Selectivity

MethodReagents & ConditionsSelectivity (5-MTP : 3-MTP)Yield of 5-MTPReference
Water Reflux ETFAA, Methylhydrazine, Water, Reflux6 : 149%[1][2]
Acetic Acid ETFAA, Methylhydrazine, Acetic Acid, 80 °C96 : 486.5%[1][2]
Controlled Addition Neat ETFAA at 85 °C, slow addition of aq. Methylhydrazine97.2 : 2.883.9%[1]
Sulfuric Acid ETFAA, aq. Methylhydrazine, H₂SO₄ (cat.), 85 °C97.2 : 2.887.5%[1][2]
Q2: The direct condensation method still gives me separation challenges. Are there alternative, more selective synthetic routes?

Yes. When direct condensation fails to provide the desired purity, a multi-step approach involving the synthesis of the pyrazole core followed by a selective N-methylation can be a powerful alternative. This strategy circumvents the initial regioselectivity problem but introduces a new one: selective methylation at the N1 versus the N2 position of the pyrazole ring.

Alternative Two-Step Strategy:

  • Step 1: Pyrazole Core Synthesis: React ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with hydrazine (instead of methylhydrazine). Since hydrazine is a symmetrical molecule, this reaction produces only one product: 3-(trifluoromethyl)-1H-pyrazol-5-ol.

  • Step 2: Selective N-Methylation: Methylate the resulting pyrazole. The regioselectivity of this step is highly dependent on the choice of base, solvent, and methylating agent.[6][7]

Generally, N-alkylation reactions on pyrazoles are sensitive to both steric and electronic effects.[8] The outcome can often be directed by tuning the reaction conditions. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent can favor alkylation at a specific nitrogen, preventing the formation of isomer mixtures.[6][7]

Workflow for Alternative Synthesis Route

G cluster_0 Step 1: Pyrazole Core Formation cluster_1 Step 2: Selective N-Methylation ETFAA Ethyl 4,4,4-trifluoroacetoacetate Core 3-(Trifluoromethyl)-1H-pyrazol-5-ol ETFAA->Core Condensation Hydrazine Hydrazine (H2NNH2) Hydrazine->Core Product 1-Methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol (High Purity) Core->Product MethylatingAgent Methylating Agent (e.g., MeI, DMS) MethylatingAgent->Product Alkylation BaseSolvent Base / Solvent (e.g., NaH / THF) BaseSolvent->Product

Caption: Alternative two-step synthesis pathway.

Q3: How can I reliably distinguish between the desired 5-MTP and the isomeric 3-MTP impurity to confirm the success of my synthesis?

Unequivocal characterization is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9][10] Advanced 2D NMR techniques are particularly useful for distinguishing regioisomers.[11][12]

Key Analytical Techniques:

  • ¹H NMR: The chemical shift of the N-methyl protons can be a key indicator. The electronic environment of the methyl group is different in the two isomers, leading to distinct signals.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) will differ significantly between the two isomers due to the different positions of the CF₃ and N-methyl groups.

  • ¹⁹F NMR: This technique is highly sensitive to the environment of the trifluoromethyl group and will show distinct signals for the 5-MTP and 3-MTP isomers.

  • 2D NMR (HMBC, NOESY):

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment can show a correlation between the N-methyl protons and the C5 carbon of the pyrazole ring, confirming the 1,5-substitution pattern of the desired product.[11]

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlation between the N-methyl protons and the proton at the C5 position (if one were present) or adjacent substituents, helping to confirm the regiochemistry.[11]

  • Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns in techniques like GC-MS or LC-MS/MS might differ, aiding in identification when compared to a known standard.

Troubleshooting Decision Workflow

Caption: Decision workflow for optimizing synthesis.

References

Technical Support Center: Degradation Pathways of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the degradation of this important class of heterocyclic compounds. Our goal is to equip you with the knowledge to anticipate, identify, and solve challenges in your experimental work, ensuring the integrity and success of your research.

I. Understanding Pyrazole Degradation: An Overview

Pyrazole and its derivatives are foundational scaffolds in pharmaceuticals, agrochemicals, and material sciences due to their diverse biological activities and chemical properties.[1][2] However, the stability of these compounds is a critical factor influencing their efficacy, safety, and environmental fate. Degradation can occur through various pathways, broadly categorized as abiotic (chemical and photochemical) and biotic (microbial). Understanding these pathways is essential for developing stable formulations, predicting environmental persistence, and identifying potential degradation products.

Key Degradation Routes:

  • Abiotic Degradation:

    • Hydrolysis: Cleavage of chemical bonds by water. The susceptibility of pyrazoles to hydrolysis is highly dependent on pH and the presence of hydrolyzable functional groups.[3]

    • Photodegradation: Degradation initiated by the absorption of light, leading to the formation of photoproducts. This is a significant degradation pathway for pyrazole compounds exposed to sunlight.

    • Oxidation: Reaction with oxygen or other oxidizing agents, which can be influenced by light, temperature, and the presence of metal impurities.

  • Biotic Degradation:

    • Microbial Degradation: Transformation or breakdown of pyrazole compounds by microorganisms such as bacteria and fungi. This is a primary route of degradation in soil and water environments.[4][5]

Below is a generalized overview of the degradation pathways for pyrazole compounds.

Caption: Generalized degradation pathways of pyrazole compounds.

II. Troubleshooting Guide: Analytical Challenges

Accurate monitoring of pyrazole degradation requires robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This section addresses common problems encountered during the analysis of pyrazole compounds and their degradation products.

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions: Silanol groups on the column interacting with basic pyrazole nitrogens.- Column overload: Injecting too high a concentration of the analyte.- Column degradation: Loss of stationary phase or contamination.- Use a base-deactivated column or an end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume.- Flush the column with a strong solvent or replace if necessary.
Ghost Peaks/Artifacts - Mobile phase contamination: Impurities in solvents or water.- Carryover: Residual sample from previous injections.- On-column degradation: Hydrolysis of susceptible pyrazole derivatives (e.g., esters) on the column.[6]- Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[7]- Implement a robust needle wash protocol between injections.- For hydrolytically unstable compounds, consider using a column with lower residual silanol activity and optimize mobile phase pH to enhance stability.[6]
Poor Resolution - Inappropriate mobile phase: Incorrect solvent strength or pH.- Column deterioration: Loss of efficiency.- Co-elution of isomers: Pyrazole synthesis can often result in regioisomers with similar properties.- Optimize the mobile phase composition, including the organic modifier, pH, and buffer concentration.- Employ a gradient elution method.- Replace the column with a new one of the same type or a different selectivity.- For isomers, a longer column, smaller particle size, or a different stationary phase may be required.
Baseline Drift/Noise - Contaminated mobile phase or system: Bacterial growth in aqueous mobile phases or system contamination.- Detector issues: Fluctuations in lamp intensity.- Incomplete column equilibration. - Prepare fresh mobile phase and filter it.- Flush the entire HPLC system with an appropriate cleaning solution.- Allow for adequate column equilibration time before starting a sequence.- Check the detector lamp's age and performance.
GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing or Fronting - Active sites: In the inlet liner or the column, leading to adsorption of polar analytes.- Column overload: Injecting too much sample.- Incorrect injection technique. - Use a deactivated inlet liner or replace it.[8] - Trim the first few centimeters of the column.- Reduce the injection volume or use a higher split ratio.[9]- Ensure a rapid and consistent injection.
No Peaks or Small Peaks - Analyte degradation in the hot inlet: Thermally labile pyrazole derivatives may decompose.- Syringe issue: Clogged or malfunctioning syringe.- System leak. - Lower the inlet temperature.[10]- Use a deactivated liner.- Check the syringe for proper operation and cleanliness.- Perform a leak check on the system.
Poor Separation of Isomers - Inadequate column selectivity: The stationary phase is not suitable for resolving structurally similar isomers.[9]- Suboptimal temperature program: The oven temperature ramp is too fast.- Select a column with a different stationary phase (e.g., a more polar one) to enhance selectivity.- Optimize the temperature program with a slower ramp rate to improve separation.[9]
Baseline Noise or High Bleed - Column degradation: The stationary phase is breaking down at high temperatures.- Contaminated carrier gas or gas lines. - Septum bleed. - Ensure the column is not heated above its maximum recommended temperature.- Use high-purity carrier gas and install/replace gas purifiers.[11]- Use a high-quality, low-bleed septum and replace it regularly.

III. Experimental Protocols

This section provides standardized workflows for conducting degradation studies.

Protocol 1: Photodegradation Study in Aqueous Solution

This protocol outlines a typical setup for investigating the photodegradation of a pyrazole compound.

Photodegradation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Analysis cluster_data Data Interpretation prep_solution Prepare aqueous solution of pyrazole compound in quartz tubes prep_controls Prepare dark controls (wrap tubes in aluminum foil) prep_solution->prep_controls place_tubes Place tubes in a photolysis reactor with a light source (e.g., Xenon lamp) prep_controls->place_tubes maintain_temp Maintain constant temperature with a cooling system place_tubes->maintain_temp collect_samples Collect samples at predetermined time intervals maintain_temp->collect_samples analyze_samples Analyze samples by HPLC-UV/Vis or LC-MS to quantify parent compound and identify degradation products collect_samples->analyze_samples plot_data Plot concentration vs. time to determine degradation kinetics analyze_samples->plot_data identify_products Characterize major degradation products plot_data->identify_products

Caption: Workflow for a photodegradation experiment.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the pyrazole compound in a suitable solvent and dilute it to the desired concentration in ultrapure water or a relevant buffer solution in quartz tubes.

  • Controls: Prepare dark controls by wrapping identical tubes in aluminum foil to assess for any degradation not induced by light.

  • Irradiation: Place the sample and control tubes in a photoreactor equipped with a light source that simulates sunlight (e.g., a xenon lamp). Use a cooling system to maintain a constant temperature.[12]

  • Sampling: At specific time intervals, withdraw aliquots from each tube.

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent pyrazole compound. LC-MS/MS can be used to identify and characterize the degradation products.

  • Data Analysis: Plot the natural logarithm of the pyrazole concentration versus time to determine the degradation rate constant and half-life.

Protocol 2: Microbial Degradation Study in Soil

This protocol describes a general procedure for assessing the biodegradation of a pyrazole compound in a soil matrix.

Step-by-Step Methodology:

  • Soil Preparation: Collect fresh soil samples, sieve to remove large debris, and characterize key properties (pH, organic matter content, microbial biomass). Adjust the moisture content to an optimal level for microbial activity.

  • Spiking: Treat the soil with a solution of the pyrazole compound to achieve the desired concentration. A radiolabeled compound (e.g., ¹⁴C) is often used to facilitate tracking of the compound and its metabolites.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature. Include sterile control samples (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.

  • Extraction and Analysis: At various time points, extract subsamples of the soil with an appropriate solvent mixture. Analyze the extracts by HPLC or GC-MS to quantify the parent compound and its degradation products.

  • Bound Residue and Mineralization Analysis: For radiolabeled studies, combust the extracted soil to determine the amount of non-extractable (bound) residues.[3][13] Trap any evolved ¹⁴CO₂ to quantify mineralization.[14]

  • Data Interpretation: Determine the dissipation half-life of the pyrazole in the soil and identify the major metabolic pathways.

IV. Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for pyrazole-based pharmaceuticals?

A1: For pyrazolone pharmaceuticals, common degradation pathways include oxidation and hydrolysis. Oxidation can lead to ring-opening of the pyrazolone ring, while hydrolysis may affect other functional groups in the molecule.[15] The specific pathway is highly dependent on the drug's structure and the environmental conditions.

Q2: How does the substitution on the pyrazole ring affect its stability?

A2: Substituents have a significant impact on the chemical and biological properties of the pyrazole ring.[16] Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can increase its reactivity towards electrophiles. The nature and position of substituents also influence the compound's susceptibility to microbial degradation.[17]

Q3: My pyrazole compound appears to be degrading in the stock solution. What should I do?

A3: First, verify the stability of your compound in the chosen solvent. Some pyrazole derivatives may be unstable in certain solvents, especially at non-neutral pH.[18] It is advisable to prepare fresh solutions for each experiment. If the compound is known to be sensitive to light or oxygen, store stock solutions in amber vials under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.

Q4: What are "bound residues" and why are they important in pyrazole degradation studies in soil?

Q5: How can I differentiate between biotic and abiotic degradation in my experiments?

A5: To distinguish between biotic and abiotic degradation, it is essential to include sterile controls in your experimental design. For soil studies, this can be achieved by autoclaving or irradiating the soil to eliminate microbial activity. In aqueous studies, sterile-filtered solutions can be used. By comparing the degradation rate in the sterile and non-sterile systems, the contribution of microbial activity can be determined.

V. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem.

  • Poudyal, B., & G, B. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1).

  • Restek Corporation. (n.d.). Troubleshooting Guide.

  • ResearchGate. (n.d.). Experimental setup for photocatalytic degradation.

  • BenchChem. (n.d.). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.

  • Sustainability & Circularity NOW. (2025).

  • Kumar, et al. (2025). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Current Organic Chemistry, 29(18).

  • Liu, S., et al. (2025). Degradation and toxicity variations of pyrazolone pharmaceuticals by homogeneous oxidation processes for reclaimed water reuse: A review. Request PDF.

  • Kim, I. (n.d.). Laboratory Studies on Formation of Bound Residues and Degradation of Propiconazole in Soils. PubMed.

  • Poudyal, B., & G, B. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

  • Klee, M. S. (1990). GC Inlets: An Introduction. Agilent Technologies.

  • A Brief Review on Antimicrobial Potential of Pyrazoles (From 2010-2018). (n.d.). OUCI.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.

  • Formation of Pesticide Nonextractable (Bound) Residues in Soil: Magnitude, Controlling Factors and Reversibility. (n.d.). PFMODELS.org.

  • Dickie, A. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science.

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC - PubMed Central.

  • Singh, G., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.

  • Formation of Bound Residues during Microbial Degradation of [14C]Anthracene in Soil. (2025). ResearchGate.

  • Snow, N. H. (n.d.). Stopping GC and GC–MS Problems Before They Start. LCGC International.

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate.

  • Formation of Bound Residues during Microbial Degradation of [14C]Anthracene in Soil. (n.d.). NIH.

  • Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.). ResearchGate.

  • Pyrazole. (2018).

  • GC Troubleshooting. (n.d.). Sigma-Aldrich.

  • Tiryaki, O. (1999). P. Bound pesticide residues in soil and plant and their determination. ResearchGate.

  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.

  • Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. (2022).

  • Proposed degradation pathway of pyraclostrobin via the photocatalysis reaction (based on Lagunas-Allué et al., 2012). (n.d.). ResearchGate.

  • Trivialities in metabolomics: Artifacts in extraction and analysis. (2022). PMC - NIH.

  • An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. (2020).

  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. (n.d.). PMC - PubMed Central.

  • Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. (2025).

  • Abiotic and Biotic Polymer Degradation Mechanisms. (2022). Encyclopedia.pub.

  • The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. (n.d.). MDPI.

  • Degradation and Toxicity Variations of Pyrazolone Pharmaceuticals by Homogeneous Oxidation Processes for Reclaimed Water Reuse: A Review. (n.d.). AMiner.

  • Biotic vs. Abiotic Control of Decomposition: A Comparison of the Effects of Simulated Extinctions and Changes in Temperature. (2014). NIH.

  • Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. (n.d.). MDPI.

  • Abiotic and biotic environmental degradation of the bioplastic polymer poly(lactic acid): A review. (n.d.). ResearchGate.

  • Designing for degradation: the importance of considering biotic and abiotic polymer degradation. (2025). ResearchGate.

  • Forced degradation studies – comparison between ICH, EMA, FDA and. (n.d.). der DGRA.

  • An In-depth Technical Guide to Forced Degradation Studies of Cefadroxil and the Formation of Δ²-Cefadroxil. (n.d.). Benchchem.

References

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common issues encountered during synthesis. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and achieving efficient, high-yield, and regioselective synthesis is paramount.[1][2][3] This resource provides in-depth, experience-driven advice to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding catalyst selection for pyrazole synthesis.

Q1: What are the most common types of catalysts used for pyrazole synthesis?

The synthesis of pyrazoles, classically achieved via the Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be catalyzed by a variety of substances.[4] The choice depends heavily on the specific substrates and desired outcome (e.g., yield, regioselectivity, green chemistry principles).

Common catalyst categories include:

  • Acid Catalysts: Brønsted or Lewis acids are frequently used. Simple acids like acetic acid or mineral acids can catalyze the initial imine formation, a key step in the condensation.[5] Lewis acids such as zinc oxide (nano-ZnO), lithium perchlorate, and scandium triflate (Sc(OTf)₃) have also shown high efficacy.[1][6]

  • Transition Metal Catalysts: A wide array of transition metals, including copper, nickel, palladium, rhodium, and silver, are employed.[1][7][8][9] These are often used in reactions that go beyond the classic Knorr synthesis, such as those involving C-H functionalization, cycloadditions, or multi-component reactions.[9][10][11] For example, copper triflate (Cu(OTf)₂) and silver triflate (AgOTf) have been effective in catalyzing reactions leading to highly substituted pyrazoles.[1][6][12]

  • Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, offering significant advantages in separation and reusability.[8][13] Examples include nano-ZnO, montmorillonite KSF, and various metal nanoparticles supported on materials like silica or charcoal.[1][12] Their tunable acid/base properties and thermal stability make them attractive for sustainable ("green") synthesis protocols.[13]

  • Organocatalysts: Non-metallic, organic molecules can also catalyze pyrazole synthesis, often under mild conditions.[14]

  • Biocatalysts: Enzymes like lipase have been used to catalyze pyrazole synthesis, offering high selectivity and operation under environmentally benign conditions.[13]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

This is a critical decision that balances reaction efficiency with practical, operational considerations.

  • Homogeneous catalysts are in the same phase as the reactants (usually liquid).

    • Pros: They often exhibit high activity and selectivity due to well-defined active sites and high accessibility.[15] This allows for easier fine-tuning of steric and electronic properties by modifying ligands.[15]

    • Cons: The primary drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and makes catalyst recycling expensive and challenging.[13][15]

  • Heterogeneous catalysts exist in a different phase.

    • Pros: Their main advantage is the ease of separation from the reaction mixture (e.g., by simple filtration), which facilitates product purification and catalyst recycling.[13][15] This makes them ideal for green chemistry applications and large-scale industrial processes.[8][13]

    • Cons: They may exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.[15] Also, defining and controlling the active sites on a solid support can be more complex.[15]

The following diagram outlines a decision-making process for this choice:

G start Start: Catalyst Selection q1 Is catalyst recovery and recycling a high priority? start->q1 hetero Consider Heterogeneous Catalyst (e.g., nano-ZnO, Supported Metals) q1->hetero  Yes q2 Is achieving the highest possible selectivity critical? q1->q2 No homo Consider Homogeneous Catalyst (e.g., Cu(OTf)₂, Sc(OTf)₃) homo_adv Homogeneous catalysts often allow for fine-tuning via ligand modification, leading to superior selectivity. homo->homo_adv hetero_adv Heterogeneous catalysts are ideal for simplified workup and green chemistry. hetero->hetero_adv q2->homo  Yes q3 Are mild reaction conditions required? q2->q3 No q3->homo No q3->hetero Yes

Caption: Decision tree for choosing between homogeneous and heterogeneous catalysts.

Q3: My reaction is giving a mixture of regioisomers. How can the catalyst help?

Regioisomer formation is a classic problem in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][12] The catalyst and reaction conditions play a pivotal role in controlling regioselectivity.

  • Steric Hindrance: Bulky substituents on the catalyst or ligands can direct the reaction pathway. For transition-metal catalysts, modifying the ligands can create a sterically demanding environment around the metal center, favoring the approach of the hydrazine to the less hindered carbonyl group.

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly increase regioselectivity in the reaction of 1,3-diketones with methylhydrazine.[2]

  • Catalyst Type: The electronic nature of the catalyst can influence which carbonyl group is more activated. Lewis acidic catalysts, for example, will coordinate to the carbonyl oxygen, and the nature of this interaction can differentiate between two non-equivalent carbonyls.

  • Strategic Synthesis: In some cases, rather than relying on the catalyst alone, a different synthetic approach may be necessary. Methods using N-arylhydrazones and nitroolefins have been developed to achieve excellent regioselectivity, bypassing the traditional Knorr synthesis limitations.[16]

Troubleshooting Guide

This section addresses specific experimental problems in a cause-and-solution format.

Problem 1: Low Yield or Incomplete Conversion

A common and frustrating issue where the reaction stalls or provides unsatisfactory yields.

Possible Cause Explanation & Validation Recommended Solution
Catalyst Inactivity or Deactivation The catalyst may be poisoned by impurities in the reactants or solvent, or it may degrade under the reaction conditions.[17] This can manifest as an initial reaction rate that quickly slows or stops. Validation: Test the catalyst in a model reaction with highly purified reagents.1. Purify Reagents: Ensure reactants and solvent are free from potential poisons like sulfur or water.[18] 2. Choose a More Robust Catalyst: If thermal degradation is suspected, select a catalyst known for its stability, such as many heterogeneous catalysts.[13] 3. Change Catalyst Loading: An insufficient amount of catalyst will naturally lead to low conversion. Perform a catalyst loading optimization study.[8][19]
Suboptimal Reaction Conditions The temperature, pressure, or reaction time may not be optimal for the specific catalyst and substrate combination. Acid-catalyzed steps, for example, are highly pH-dependent.[5] Validation: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine if the reaction has simply not run long enough.1. Optimize Temperature: Systematically vary the reaction temperature. Some reactions require heating (reflux), while others proceed efficiently at room temperature with the right catalyst.[1] 2. Adjust pH: For acid-catalyzed reactions, the pH is crucial. An excessively low pH can protonate the hydrazine, reducing its nucleophilicity.[20] A screen of different acid catalysts or the addition of a base may be required.
Poor Substrate Reactivity Electron-withdrawing groups on the hydrazine or steric hindrance near the carbonyl groups of the 1,3-dicarbonyl can significantly slow down the reaction.[20][21] Validation: Run a parallel reaction with a more reactive, electronically neutral substrate. If this reaction proceeds well, the issue lies with your specific substrate.1. Use a More Active Catalyst: A stronger Lewis acid or a more active transition metal catalyst might be needed to overcome the low reactivity of the substrate.[6] 2. Increase Temperature/Time: Forcing conditions may be necessary, but monitor for side product formation.

G start Problem: Low Yield check_purity Are reactants and solvent of high purity? start->check_purity purify Action: Purify all reagents and solvent check_purity->purify No check_loading Is the catalyst loading optimized? check_purity->check_loading Yes purify->check_loading optimize_loading Action: Screen different catalyst loadings (e.g., 1-10 mol%) check_loading->optimize_loading No check_conditions Are reaction conditions (Temp, Time, pH) optimal? check_loading->check_conditions Yes optimize_loading->check_conditions optimize_conditions Action: Systematically vary temperature and reaction time. For acid catalysis, check pH. check_conditions->optimize_conditions No check_catalyst_activity Is the catalyst active enough for the substrate? check_conditions->check_catalyst_activity Yes optimize_conditions->check_catalyst_activity change_catalyst Action: Select a more active catalyst (e.g., stronger Lewis acid or different transition metal) check_catalyst_activity->change_catalyst No solution Solution: Improved Yield check_catalyst_activity->solution Yes change_catalyst->solution

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Pyrazole Derivatives: Spotlight on 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Chemistry

In the vast landscape of heterocyclic compounds, the pyrazole ring system has emerged as a "privileged scaffold" in drug discovery and agrochemical development.[1][2][3] This five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as the foundational structure for a multitude of compounds with a broad spectrum of biological activities.[4][5] The metabolic stability and versatile substitution patterns of the pyrazole nucleus have enabled the development of groundbreaking therapeutics and crop protection agents, including anti-inflammatory drugs, anticancer agents, insecticides, and herbicides.[6][7][8]

This guide provides a comparative analysis of the bioactivity of various pyrazole derivatives, with a central focus on 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . We will dissect its structural significance and compare its role and performance profile against other prominent pyrazole-based compounds across different biological applications. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview.

The Subject of Analysis: this compound

This compound (CAS 122431-37-2) is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[9][10] Its structure is notable for several key features that contribute to the bioactivity of its downstream derivatives:

  • Pyrazole Core : Provides a stable, aromatic scaffold amenable to diverse functionalization.

  • N-methyl Group : The substitution at the N1 position influences the molecule's polarity and binding orientation.

  • C3-Trifluoromethyl (CF3) Group : This is a critical motif. The strong electron-withdrawing nature of the CF3 group significantly impacts the electronic properties of the pyrazole ring. Furthermore, it is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by blocking sites of oxidative metabolism.[10][11]

  • C5-Hydroxyl (-OH) Group : This functional group can act as a hydrogen bond donor and provides a reactive site for further chemical modification.

While primarily recognized as a building block, the inherent structural features of this compound are frequently conserved in the final, highly active molecules.[12][13]

Comparative Bioactivity Analysis: From Pest Control to Cancer Therapy

The functional versatility of the pyrazole scaffold is best understood by comparing the bioactivity of its derivatives in different fields. The substitution pattern on the pyrazole ring dictates the compound's mechanism of action and biological target.

Insecticidal and Acaricidal Activity

Pyrazole derivatives represent a major class of modern insecticides. Their efficacy stems from their ability to disrupt the central nervous system of insects, often through mechanisms distinct from older classes of insecticides, making them effective against resistant strains.[14][15]

Mechanism of Action: The primary modes of action for pyrazole insecticides include:

  • GABA Receptor Antagonism : Phenylpyrazoles like Fipronil block GABA-gated chloride channels, leading to hyperexcitation of the insect's nervous system.[15]

  • Ryanodine Receptor (RyR) Modulation : Pyrazole amides, such as Chlorantraniliprole, activate insect RyRs, causing uncontrolled calcium release from internal stores, which leads to paralysis and death.[16]

  • Mitochondrial Electron Transport Inhibition : Some pyrazole derivatives disrupt ATP formation by inhibiting the NADH-CoQ reductase site in mitochondria.[17]

Comparative Data:

CompoundDerivative ClassKey Structural FeaturesPrimary TargetBioactivity (Example)
This compound IntermediateC3-CF3 , N1-Methyl, C5-OHN/A (Building Block)Used in synthesis of potent insecticides.[9]
Fipronil PhenylpyrazoleC3-CF3 , N1-Aryl, C4-SulfinylGABA-gated Chloride ChannelHighly potent against a broad spectrum of insects.[15]
Chlorantraniliprole Anthranilic DiamidePyrazole-carboxamideRyanodine Receptor (RyR)LC50 = 0.040 mg/L against M. separata.[16]
Fenpyroximate Pyrazole OximeN1-Aryl, C5-Oxime EtherMitochondrial Complex IPotent acaricide (miticide).[18]

Structure-Activity Relationship (SAR) Insights: The C3-trifluoromethyl group, present in our focus molecule and in the highly potent Fipronil, is a strong determinant of insecticidal activity.[19] For the pyrazole amides, the specific nature of the amide linkage and the substituents on the N-phenyl ring are critical for potent RyR modulation.[16] This demonstrates that while this compound is an intermediate, its core structure provides the essential electronic and steric properties required for high-potency insecticides.

G cluster_intermediate Core Intermediate cluster_derivatives Bioactive Derivatives Core 1-methyl-3-(trifluoromethyl)- 1H-pyrazol-5-ol Fipronil Fipronil (Insecticide) Core->Fipronil Phenylpyrazole (GABA Target) Pyrasulfotole Pyrasulfotole (Herbicide) Core->Pyrasulfotole 4-Benzoyl Pyrazole (HPPD Target) Bixafen Bixafen (Fungicide) Core->Bixafen Pyrazole Carboxamide (SDHI Target) Celecoxib Celecoxib (Anti-inflammatory) Core->Celecoxib Diaryl Pyrazole (COX-2 Target)

Caption: Structural relationship of the core intermediate to diverse bioactive derivatives.

Herbicidal Activity

In crop science, pyrazole derivatives are employed to control broad-leaved and grassy weeds, often by inhibiting essential plant-specific biological pathways.

Mechanism of Action: A prominent mechanism for pyrazole herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[20] HPPD is crucial for carotenoid biosynthesis. Its inhibition leads to the destruction of chlorophyll by photooxidation, resulting in a characteristic bleaching effect on the weeds.

Comparative Data:

CompoundDerivative ClassKey Structural FeaturesPrimary TargetBioactivity (Example)
This compound IntermediateC3-CF3 , N1-Methyl, C5-OHN/A (Building Block)Precursor for herbicides like Pyroxasulfone.[13]
Pyrasulfotole 4-Benzoyl PyrazoleC4-Benzoyl with CF3 , N1-MethylHPPD EnzymeControls broad-leaved weeds in cereals.[20]
Compound 6d (from literature) 5-Heterocycloxy PyrazoleN1-Trifluoroethyl, C5-O-pyrimidineUnknown (Bleaching activity)82% inhibition of D. sanguinalis at 750 g/ha.[21]

Structure-Activity Relationship (SAR) Insights: For HPPD inhibitors like pyrasulfotole, the key feature is the bulky 4-benzoyl group, which mimics the enzyme's natural substrate.[20] However, other structural motifs also confer potent herbicidal activity. Studies have shown that substituting the pyrazole ring at the N1 position with a trifluoroethyl group and at the C5 position with a heterocycle can lead to excellent post-emergence herbicidal effects.[21] This highlights that the core pyrazole scaffold can be adapted to different herbicidal mechanisms based on its substitution pattern.

Fungicidal Activity

Pyrazole carboxamides are at the forefront of fungicide development, particularly as Succinate Dehydrogenase Inhibitors (SDHIs) .

Mechanism of Action: SDHIs block the fungal respiratory chain at Complex II (succinate dehydrogenase), halting energy production and leading to fungal cell death. This class of fungicides is vital for controlling a wide range of plant pathogenic fungi.[19]

Comparative Data:

CompoundDerivative ClassKey Structural FeaturesPrimary TargetBioactivity (Example)
This compound IntermediateC3-CF3 , N1-Methyl, C5-OHN/A (Building Block)Used in the synthesis of pyrazole carboxamides.[9]
Bixafen Pyrazole CarboxamideC3-CHF2 , N1-ArylSuccinate Dehydrogenase (SDH)Broad-spectrum fungicide.
Penthiopyrad Pyrazole CarboxamideC3-CHF2 , N1-AlkylSuccinate Dehydrogenase (SDH)Effective against various fungal diseases.

Structure-Activity Relationship (SAR) Insights: The pyrazole-4-carboxamide scaffold is the classic backbone for SDHI fungicides.[19] The activity is highly dependent on the substituents at the N1 and C3 positions. While many successful SDHIs feature a difluoromethyl (CHF2) group at C3, the trifluoromethyl (CF3) group present in our focus molecule is also a key component in many active compounds, contributing to favorable binding within the SDH enzyme's active site.[19][22]

Pharmaceutical Activity (Anticancer & Anti-inflammatory)

The pyrazole scaffold is present in numerous FDA-approved drugs, demonstrating its therapeutic importance.[2][8] Its derivatives have been successfully developed as kinase inhibitors for cancer therapy and as selective COX-2 inhibitors for treating inflammation.

Mechanism of Action:

  • Kinase Inhibition : Many cancers are driven by the aberrant activity of protein kinases. Pyrazole derivatives can be designed to fit into the ATP-binding pocket of specific kinases (e.g., EGFR, VEGFR-2, JNK), blocking their activity and halting cancer cell proliferation and angiogenesis.[23][24][25]

  • COX-2 Inhibition : Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme blocks the production of prostaglandins that mediate pain and inflammation, while sparing the COX-1 enzyme responsible for protecting the stomach lining.

Comparative Data:

CompoundDerivative ClassKey Structural FeaturesPrimary TargetBioactivity (Example)
This compound IntermediateC3-CF3 , N1-Methyl, C5-OHN/A (Building Block)Used to develop agents for inflammation and CNS disorders.[9][11]
Ruxolitinib Pyrazolo[3,4-d]pyrimidineFused Pyrazole RingJAK1/JAK2 KinaseTreatment for myelofibrosis and other cancers.[2][24]
Celecoxib Diaryl PyrazoleCF3 on Phenyl ring , N1-ArylCOX-2 EnzymeAnti-inflammatory drug (NSAID).[26]
Compound 9c (from literature) Pyrazole AmideN1-Aryl, C3-AmideJNK-1 KinasePotent JNK-1 inhibitor with IC50 < 10 µM.[25]

Structure-Activity Relationship (SAR) Insights: The SAR for pharmaceutical pyrazoles is highly target-specific. For kinase inhibitors, fused pyrazole systems or N-aryl substitutions are common designs to achieve high affinity and selectivity.[24] For COX-2 inhibitors like Celecoxib, the diaryl substitution pattern is essential for selective binding. The trifluoromethyl group, whether on the pyrazole ring itself or an attached phenyl ring, is a recurring feature that enhances potency and improves pharmacokinetic properties.[10]

// Nodes Start [label="Start with Pyrazole\nDerivative Library", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="Primary Bioactivity Screening\n(e.g., Cell Viability, Enzyme Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_ID [label="Hit Identification\n(Compounds showing >50% inhibition)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dose_Response [label="Dose-Response Assay\n(Determine IC50 / EC50)", fillcolor="#FBBC05", fontcolor="#202124"]; Selectivity [label="Selectivity Profiling\n(Test against related targets)", fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization\n(SAR Studies)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Screening; Screening -> Hit_ID; Hit_ID -> Dose_Response [label=" Active"]; Hit_ID -> Screening [label=" Inactive", style=dashed]; Dose_Response -> Selectivity; Selectivity -> Lead_Opt; } dot

Caption: General experimental workflow for identifying bioactive pyrazole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To provide a practical context for evaluating the bioactivity of pyrazole derivatives, the following protocol outlines a standard in vitro assay for measuring the inhibition of a protein kinase, a common target in oncology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test pyrazole derivative against a specific protein kinase (e.g., EGFR, VEGFR-2).

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • Adenosine-5'-triphosphate (ATP)

  • Test pyrazole compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test pyrazole derivative in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). A typical 11-point, 3-fold serial dilution is recommended.

  • Assay Setup: a. Add 2.5 µL of kinase assay buffer to all wells of a 384-well plate. b. Add 10 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells using an acoustic liquid handler or manual pipettor. c. Add 2.5 µL of a 2X enzyme/substrate mixture (pre-diluted in assay buffer to achieve the final desired concentration) to all wells except the negative controls (add buffer instead). d. Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Kinase Reaction: a. To initiate the reaction, add 5 µL of a 2X ATP solution (at the Km concentration for the specific kinase) to all wells. b. Mix the plate and incubate for 60 minutes at room temperature.

  • Detection of Kinase Activity: a. Following the manufacturer's instructions for the ADP-Glo™ assay, add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a compatible plate reader. b. Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative)) c. Plot the percent inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

Causality and Self-Validation: This protocol includes positive (enzyme, no inhibitor) and negative (no enzyme) controls to establish the assay window and ensure the observed signal is enzyme-dependent. The dose-response curve validates the inhibitory effect, with a clear sigmoidal relationship confirming specific inhibition rather than non-specific effects.

Conclusion

This compound stands as a testament to the power of the pyrazole scaffold as a versatile building block. While its primary role is that of a synthetic intermediate, its core structural elements—particularly the N1-methyl and C3-trifluoromethyl groups—are integral to the high-potency bioactivity observed in a diverse array of final products.

The comparative analysis reveals a clear principle: the biological target and activity of a pyrazole derivative are exquisitely controlled by the nature and position of its substituents. By modifying the groups at the N1, C4, and C5 positions, chemists can steer the molecule's activity towards insect GABA receptors, plant HPPD enzymes, fungal SDH complexes, or human protein kinases. The trifluoromethyl group, a key feature of our focus compound, consistently emerges as a powerful contributor to enhanced potency and favorable pharmacokinetics across these varied applications. This strategic functionalization is what continues to make the pyrazole scaffold a highly fruitful area of research for developing next-generation drugs and agrochemicals.

References

A Comparative Analysis of Trifluoromethylated Pyrazole COX Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of inflammation and pain management, the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical objective. This selectivity aims to retain the anti-inflammatory and analgesic properties of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition. The trifluoromethylated pyrazole scaffold has emerged as a cornerstone in the design of selective COX-2 inhibitors. This guide provides an in-depth comparative analysis of key trifluoromethylated pyrazole COX inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of novel compounds.

The Significance of the Trifluoromethyl Group in COX-2 Selectivity

The introduction of a trifluoromethyl (-CF3) group into the pyrazole scaffold is a key structural feature that confers COX-2 selectivity. The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to the substitution of isoleucine in COX-1 with a smaller valine residue in COX-2. This creates a secondary pocket in the COX-2 active site. The bulky and lipophilic trifluoromethyl group of pyrazole-based inhibitors can fit into this secondary pocket, leading to a tighter and more selective binding to COX-2, while sterically hindering its entry into the narrower COX-1 active site.[1][2] This structure-activity relationship is a fundamental principle in the design of modern NSAIDs.[3]

Comparative Analysis of Leading Trifluoromethylated Pyrazole COX Inhibitors

Several trifluoromethylated pyrazole derivatives have been successfully developed as COX-2 inhibitors. This section provides a comparative overview of some of the most prominent examples, including celecoxib, deracoxib, mavacoxib, and firocoxib.

Quantitative Comparison of Inhibitory Potency and Selectivity

The following table summarizes the in vitro inhibitory concentrations (IC50) and selectivity indices for these compounds. It is important to note that IC50 values can vary between different studies and assay conditions.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4.00.04100[4]
Deracoxib >1000.08>1250[5]
Mavacoxib 1.90.09520[6][7]
Firocoxib 3.00.008375[8][9]

Note: The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates a greater preference for COX-2 inhibition. The data presented is compiled from various sources and should be considered representative.

Experimental Protocols for Evaluation

To ensure the rigorous evaluation of novel trifluoromethylated pyrazole COX inhibitors, standardized and reproducible experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro COX Inhibition Assay (Human Whole Blood)

This assay provides a physiologically relevant environment for assessing the COX-1 and COX-2 inhibitory activity of test compounds.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane B2 (TXB2) in clotting whole blood.

  • COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated heparinized whole blood.

Detailed Protocol:

  • Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes with and without heparin.

  • COX-1 Assay (TXB2 production):

    • Aliquot 1 mL of non-heparinized whole blood into tubes containing the test compound or vehicle (DMSO).

    • Incubate at 37°C for 1 hour to allow for blood clotting and platelet activation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the serum.

    • Collect the serum and store at -80°C until analysis.

  • COX-2 Assay (PGE2 production):

    • Aliquot 1 mL of heparinized whole blood into tubes.

    • Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression.

    • Add the test compound or vehicle.

    • Incubate at 37°C for 24 hours.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Collect the plasma and store at -80°C until analysis.

  • Quantification of Prostaglandins:

    • Measure the concentrations of TXB2 and PGE2 in the collected serum and plasma samples using commercially available Enzyme Immunoassay (EIA) kits.

  • Data Analysis:

    • Calculate the percent inhibition of COX-1 and COX-2 for each concentration of the test compound.

    • Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro COX Inhibition Assay:

cluster_0 COX-1 Assay (Serum) cluster_1 COX-2 Assay (Plasma) Blood_NH Whole Blood (No Heparin) Incubate_COX1 Incubate with Inhibitor (1h, 37°C) Blood_NH->Incubate_COX1 Centrifuge_COX1 Centrifuge Incubate_COX1->Centrifuge_COX1 Serum Collect Serum Centrifuge_COX1->Serum EIA_COX1 TXB2 EIA Serum->EIA_COX1 Blood_H Whole Blood (Heparin) Stimulate Add LPS & Inhibitor Blood_H->Stimulate Incubate_COX2 Incubate (24h, 37°C) Stimulate->Incubate_COX2 Centrifuge_COX2 Centrifuge Incubate_COX2->Centrifuge_COX2 Plasma Collect Plasma Centrifuge_COX2->Plasma EIA_COX2 PGE2 EIA Plasma->EIA_COX2 Acclimatize Animal Acclimatization Group Grouping & Dosing (Vehicle, Control, Test Cmpd) Acclimatize->Group Measure_Initial Measure Initial Paw Volume Group->Measure_Initial Inject Inject Carrageenan Measure_Initial->Inject Measure_Final Measure Paw Volume (1-5 hours) Inject->Measure_Final Analyze Calculate % Edema Inhibition Measure_Final->Analyze

References

A Senior Application Scientist's Guide to the In Vitro Validation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous in vitro testing. This guide provides a comprehensive framework for the initial bioactivity validation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (MTP) , a heterocyclic compound with significant potential in oncology.[1][2][3] The pyrazole nucleus is a well-established pharmacophore present in several approved drugs, and the trifluoromethyl group can enhance metabolic stability and target binding affinity.[1][3]

This document is structured to not only provide step-by-step protocols but also to instill a deep understanding of the experimental rationale. We will objectively compare the hypothetical performance of MTP against established anticancer agents, providing the necessary context for its potential therapeutic application.

Strategic Overview of the Validation Workflow

The initial in vitro validation of MTP will focus on its potential as an anticancer agent, a plausible hypothesis given the known bioactivities of pyrazole derivatives.[4][5][6] Our strategy is three-pronged:

  • Assessing Cytotoxicity: We will first determine the compound's ability to inhibit the proliferation of cancer cells.

  • Target Deconvolution: Subsequently, we will investigate its effect on specific molecular targets commonly associated with pyrazole-based inhibitors, namely kinases and tubulin.

  • Comparative Analysis: Throughout, we will benchmark MTP's performance against well-characterized drugs to ascertain its relative potency and potential advantages.

Our experimental workflow is designed to be logical and resource-efficient, starting with a broad assessment of cytotoxicity and progressively narrowing down to specific mechanistic assays.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Comparative Analysis cluster_3 Outcome a Cancer Cell Line Panel Selection b MTT Cell Viability Assay a->b c In Vitro Kinase Inhibition Assay (Aurora Kinase A/B) b->c d Tubulin Polymerization Assay b->d e IC50 Determination and Comparison (MTP vs. Sunitinib vs. Aurora Kinase Inhibitor) c->e d->e f Go/No-Go Decision for Further Preclinical Development e->f G cluster_0 Mitotic Progression cluster_1 Aurora B Kinase Activity a Prophase b Metaphase a->b c Anaphase b->c d Cytokinesis c->d e Aurora B f Histone H3 Phosphorylation e->f g Spindle Assembly Checkpoint e->g h Chromosome Segregation e->h g->h j Apoptosis h->j i MTP i->e Inhibition

References

A Senior Application Scientist's Guide to the Structural Elucidation of Pyrazole Derivatives: An In-Depth Comparison of X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Paradox in Drug Discovery

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmacologically active agents with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This five-membered heterocyclic scaffold is prized for its metabolic stability and versatile synthetic accessibility.[2][3] However, this versatility presents a significant challenge: the potential for complex isomerism, tautomerism, and diverse intermolecular interactions.[4] A subtle change in the three-dimensional arrangement of atoms—the difference between two regioisomers or the adoption of a specific tautomeric form—can mean the difference between a potent therapeutic and an inactive or even toxic compound.

Therefore, the unambiguous confirmation of a pyrazole derivative's molecular structure is not a mere formality; it is a critical, non-negotiable step in the drug development pipeline. While several analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray diffraction (SCXRD) stands alone as the "gold standard" method.[5] It provides a definitive, high-resolution, three-dimensional map of the molecule as it exists in the solid state.[6]

This guide offers a comprehensive exploration of SCXRD for the structural confirmation of pyrazole derivatives. As a Senior Application Scientist, my objective is not just to present a protocol, but to illuminate the causality behind each experimental choice. We will delve into a self-validating methodology, objectively compare SCXRD with alternative techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provide the data and workflows necessary for researchers to make informed analytical decisions.

Part 1: The Definitive Answer: Single-Crystal X-ray Crystallography (SCXRD)

At its core, X-ray crystallography is a technique that allows us to visualize molecular structures at the atomic level. When a beam of X-rays is directed at a perfectly ordered, single crystal, the X-rays are diffracted by the electrons of the atoms within the crystal.[7] This creates a unique diffraction pattern of spots. By analyzing the geometric positions and intensities of these spots, we can mathematically reconstruct a three-dimensional electron density map of the molecule, revealing the precise location of each atom, the lengths and angles of its chemical bonds, its absolute configuration, and how it interacts with neighboring molecules.[7][8]

For pyrazole derivatives, SCXRD is uniquely powerful because it unequivocally resolves key structural questions:

  • Regiochemistry: It definitively distinguishes between isomers that may be difficult to assign by NMR alone.[9][10]

  • Stereochemistry: It provides the absolute configuration of chiral centers.

  • Conformation: It reveals the precise torsional angles and the molecule's shape in the solid state.

  • Intermolecular Interactions: It maps the intricate network of hydrogen bonds and other non-covalent interactions that dictate crystal packing, which is crucial for understanding physical properties like solubility and stability.[11][12]

Experimental Workflow for SCXRD Analysis

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where meticulous execution is paramount. The following workflow represents a robust, self-validating system.

SCXRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Determination crystal_growth Step 1: Crystal Growth (The Crucial Foundation) crystal_selection Step 2: Crystal Selection & Mounting crystal_growth->crystal_selection Yields single, high-quality crystal data_collection Step 3: X-ray Data Collection crystal_selection->data_collection structure_solution Step 4: Structure Solution (Initial Model) data_collection->structure_solution structure_refinement Step 5: Structure Refinement (Model Optimization) structure_solution->structure_refinement Iterative process validation Step 6: Validation & Analysis structure_refinement->validation Final check of model quality final_structure final_structure validation->final_structure Final Structure (CIF File) Decision_Tree q1 What is the primary question? a_mw Confirm Molecular Formula q1->a_mw a_conn Determine Connectivity / Tautomers q1->a_conn a_abs Determine Absolute 3D Structure q1->a_abs q2 Can you grow a single crystal? r_scxrd Use SCXRD q2->r_scxrd Yes r_nmr_only Use Advanced NMR (NOESY, etc.) for 3D model q2->r_nmr_only No r_hrms Use HRMS a_mw->r_hrms r_nmr Use NMR Spectroscopy a_conn->r_nmr a_abs->q2

References

A Senior Application Scientist's Guide to In Silico Modeling of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Binding to Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone for the development of potent therapeutic agents, particularly in the realm of anti-inflammatory drugs.[1][2][3] The compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a key building block in the synthesis of such molecules, owing to its unique structural and electronic properties.[4][5][6] The trifluoromethyl group, for instance, is known to enhance metabolic stability and binding affinity.[5][7] This guide provides an in-depth, objective comparison of in silico methodologies to predict the binding of this compound to its putative target, Cyclooxygenase-2 (COX-2), benchmarked against established inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow.

The Target: Cyclooxygenase-2 (COX-2)

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[8][9] Two isoforms, COX-1 and COX-2, are well-characterized. COX-1 is constitutively expressed and plays a role in physiological processes, while COX-2 is inducible and its expression is elevated at sites of inflammation.[9][10] Consequently, selective inhibition of COX-2 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10] Given that many successful anti-inflammatory drugs are pyrazole-based, COX-2 is a logical and high-value target for assessing the potential of this compound.[11][12]

The Comparators: Established COX-2 Inhibitors

To provide a meaningful benchmark for our in silico analysis, we will compare the performance of this compound against two well-established, selective COX-2 inhibitors:

  • Celecoxib: A diaryl-substituted pyrazole that is a clinically approved COX-2 inhibitor.[13]

  • SC-558: A potent and highly selective COX-2 inhibitor that is structurally similar to Celecoxib.[9]

These comparators provide a robust frame of reference, with extensive experimental data available to validate our computational predictions.

In Silico Workflow: A Step-by-Step Guide

The following sections detail a comprehensive in silico workflow for predicting and analyzing the binding of our compounds of interest to the COX-2 active site. This workflow is designed to be a self-validating system, with each step building upon the last to provide a detailed and reliable prediction of binding affinity and mode.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dock Initial Screening cluster_sim Refinement & Dynamics cluster_analysis Binding Affinity & Analysis PDB Protein Structure Retrieval (PDB ID: 3LN1) Docking Molecular Docking (AutoDock Vina) PDB->Docking Prepared Protein Ligand Ligand Structure Preparation (SMILES to 3D) Ligand->Docking Prepared Ligands MD Molecular Dynamics Simulation (GROMACS) Docking->MD Top Scoring Poses MMPBSA MM/PBSA Binding Free Energy Calculation MD->MMPBSA MD Trajectories Analysis Interaction Analysis & Visualization MD->Analysis Interaction Stability MMPBSA->Analysis Binding Energies

Caption: A comprehensive in silico workflow for protein-ligand binding analysis.

Part 1: Protein and Ligand Preparation

Rationale: The quality of your starting structures is paramount for obtaining meaningful results. This preparation phase ensures that both the protein and the ligands are in a chemically correct and computationally ready state.

Protocol:

  • Protein Structure Retrieval:

    • Download the crystal structure of human COX-2 in complex with Celecoxib from the Protein Data Bank (PDB ID: 3LN1).[14][15] This structure provides a high-resolution view of the active site with a bound inhibitor.

    • Using a molecular visualization tool such as PyMOL or UCSF Chimera, remove all water molecules and any co-crystallized ligands other than the heme cofactor.[16]

    • Add polar hydrogens and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

    • Assign partial charges using a force field like CHARMM36.[17]

  • Ligand Preparation:

    • Obtain the 2D structures of this compound, Celecoxib, and SC-558. These can be drawn using chemical sketchers or downloaded from databases like PubChem.

    • Convert the 2D structures to 3D using a tool like Open Babel.

    • Perform an initial energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms. For novel compounds like this compound, quantum mechanical calculations (e.g., using Gaussian with the RESP fitting method) are recommended for accurate charge derivation. For the known inhibitors, charges can be derived from existing force fields or calculated similarly for consistency.

    • Generate ligand topology and parameter files compatible with the chosen simulation software. The CHARMM General Force Field (CGenFF) server is a valuable resource for parameterizing small molecules.[18][19]

Part 2: Molecular Docking

Rationale: Molecular docking serves as a rapid computational screening method to predict the preferred binding orientation of a ligand within a protein's active site and to provide an initial estimate of binding affinity.[20][21]

Protocol (using AutoDock Vina): [7][22][23]

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format using AutoDock Tools. This format includes atomic charges, atom types, and information about rotatable bonds in the ligand.

  • Define the Binding Site: Define a grid box that encompasses the active site of COX-2. A reliable approach is to center the grid on the co-crystallized position of Celecoxib in the 3LN1 structure.[24]

  • Run Docking Simulations: Perform the docking calculations for each ligand. It is advisable to perform multiple independent docking runs to ensure conformational sampling is thorough.

  • Analyze Docking Results:

    • Rank the resulting poses for each ligand based on their predicted binding affinities (in kcal/mol). The more negative the value, the stronger the predicted binding.

    • Visually inspect the top-scoring poses to assess the plausibility of the predicted binding mode. Key interactions to look for with COX-2 include hydrogen bonds with residues like His90 and Arg513, and hydrophobic interactions within the active site.[25][26]

Part 3: Molecular Dynamics (MD) Simulations

Rationale: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of the stability of the binding mode and conformational changes in both the protein and the ligand.[27][28]

Protocol (using GROMACS): [17]

  • System Setup:

    • Select the top-scoring docked pose for each ligand-protein complex.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a short (e.g., 100 ps) NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Follow this with a longer (e.g., 1 ns) NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) to allow for the system to reach a stable state.[28]

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

    • Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

    • Analyze the hydrogen bond network between the protein and the ligand throughout the simulation.

Part 4: Binding Free Energy Calculations

Rationale: To obtain a more accurate estimate of binding affinity than docking scores, post-processing of MD trajectories using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is employed.[10][17][20]

Protocol (using GROMACS g_mmpbsa):

  • Extract Snapshots: Extract a series of snapshots (e.g., every 100 ps) from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:

    • Molecular mechanics energy in the gas phase (van der Waals and electrostatic interactions).

    • Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).

    • Nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is then calculated by subtracting the free energies of the protein and ligand from the free energy of the complex.

  • Per-Residue Decomposition: Decompose the total binding free energy into contributions from individual amino acid residues to identify key residues involved in the binding interaction.[10]

Comparative Analysis and Data Presentation

The following tables present a hypothetical but realistic comparison of the in silico performance of this compound against Celecoxib and SC-558. For a real-world application, these tables would be populated with the actual data generated from the protocols described above.

Table 1: Molecular Docking and MM/PBSA Results

CompoundAutoDock Vina Score (kcal/mol)Predicted MM/PBSA ΔG_bind (kcal/mol)Experimental IC50 (nM)[6][27][29]
This compound-7.2-25.8Not Available
Celecoxib-10.5-45.235.56
SC-558-11.1-48.99.3

Table 2: Key Interacting Residues from MD Simulations

CompoundHydrogen BondsHydrophobic Interactions
This compoundHis90, Gln192Val349, Leu352, Phe518
CelecoxibHis90, Arg513, Gln192Val523, Leu352, Phe518
SC-558His90, Arg513, Gln192Val523, Leu352, Phe518, Met522

Visualizing Key Interactions

COX-2 Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 1-methyl-3-(trifluoromethyl) -1H-pyrazol-5-ol Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound.

Conclusion and Future Directions

This guide has outlined a rigorous and comprehensive in silico workflow for evaluating the binding of this compound to the COX-2 enzyme. By comparing its predicted binding affinity and interaction patterns with those of established inhibitors like Celecoxib and SC-558, researchers can gain valuable insights into its potential as a selective COX-2 inhibitor.

The hypothetical data presented suggests that while this compound may form key interactions within the COX-2 active site, its predicted binding affinity is lower than that of the highly optimized comparators. This is expected, as it is a smaller fragment-like molecule. However, its ability to engage with key residues like His90 and form hydrophobic interactions indicates that it is a promising scaffold for further chemical elaboration. Future work should focus on structure-based drug design to add functional groups that can extend into the hydrophobic side pocket of the COX-2 active site, a key feature for achieving high selectivity and potency.

The methodologies detailed herein provide a robust framework for such optimization efforts, enabling the rapid and cost-effective design of novel pyrazole-based anti-inflammatory agents.

References

A Senior Application Scientist's Guide to the Efficacy of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the efficacy of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol derivatives as potent kinase inhibitors. This scaffold has emerged as a privileged structure in medicinal chemistry due to its unique combination of a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the versatile pyrazole core, a cornerstone in many FDA-approved drugs.[1][2] This guide will delve into the structure-activity relationships (SAR), present comparative efficacy data, and provide detailed experimental protocols to support your research and development endeavors.

The Strategic Advantage of the this compound Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3] The introduction of a trifluoromethyl (-CF3) group at the 3-position of the pyrazole ring is a key design element. The high electronegativity and lipophilicity of the -CF3 group can significantly improve a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, by blocking potential sites of oxidation.[4] The 1-methyl and 5-hydroxyl groups provide additional points for substitution and interaction with biological targets, making this scaffold a versatile platform for generating diverse chemical libraries.

Comparative Efficacy of Pyrazole Derivatives as Kinase Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of various pyrazole derivatives against key kinase targets implicated in cancer and inflammatory diseases. This data, collated from multiple studies, provides valuable insights into the structure-activity relationships of this class of compounds.

Compound ID Core Scaffold Substituents Target Kinase(s) IC50 (nM) Reference
1 4-amino-(1H)-pyrazolePhenyl and other heterocycles at C3 and N1JAK1, JAK2, JAK33.4, 2.2, 3.5[6]
2 PyrazoleNitro group on phenyl at N1Aurora A160[5]
3 PyrazoleDichlorophenyl at N1Akt161[4]
4 Pyrazole-basedVaried aryl and heteroaryl groupsAurora A780[7]
5 PyrazoloneVaried aromatic and heterocyclic groupsJAK2, JAK312.61, 15.80[8]
6 Pyrazole1,3,5-trisubstitutedLsrK119,000[4]
7 PyrazoleDiaryl amide moietyBcr-Abl14.2[4]
8 PyrazoleN-pyridinyl derivativesKinase Target (unspecified)299[5]

Note: The IC50 values presented are from different studies and assay conditions may vary. Direct comparison should be made with caution. The purpose of this table is to illustrate the potential of the pyrazole scaffold and the impact of various substitutions on kinase inhibitory activity.

Structure-Activity Relationship (SAR) Insights

The data presented above, along with numerous studies on pyrazole-based inhibitors, allows us to derive several key SAR insights:

  • N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a critical role in determining potency and selectivity. Large aromatic or heteroaromatic groups at this position often engage in crucial interactions within the ATP-binding pocket of kinases.[9] For instance, the dichlorophenyl group in compound 3 was found to be optimal for Akt1 inhibition.[4]

  • C3-Substitution: The trifluoromethyl group at the C3 position is a recurring motif in potent kinase inhibitors, likely due to its ability to enhance binding affinity and metabolic stability.[4]

  • C4-Substitution: Modification at the C4 position can influence the inhibitor's interaction with the solvent-exposed region of the kinase, impacting selectivity and pharmacokinetic properties.

  • C5-Substitution: The hydroxyl group at the C5 position of the parent scaffold provides a handle for further derivatization, allowing for the introduction of various functional groups to probe different regions of the kinase active site and improve physicochemical properties.

The following diagram illustrates the key pharmacophoric features of a pyrazole-based kinase inhibitor and the potential for modification at different positions to optimize its efficacy.

SAR_Diagram cluster_pyrazole Pyrazole Core cluster_kinase Kinase ATP Binding Pocket P N1 (Potency & Selectivity) Q N2 Hinge Hinge Region P->Hinge H-Bonding R C3 (CF3 Group - Stability & Affinity) S C4 (Selectivity & PK Properties) Hydrophobic Hydrophobic Pocket R->Hydrophobic Lipophilic Interactions T C5 (Derivatization Point) Solvent Solvent Exposed Region S->Solvent Selectivity Tuning T->Solvent Further Interactions

Caption: Key pharmacophoric features of a pyrazole-based kinase inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of the core scaffold and for conducting in vitro kinase inhibition assays.

Synthesis of this compound

The synthesis of the parent compound, this compound, is a critical first step. Several synthetic routes have been reported, with a common method involving the condensation of a β-ketoester with methylhydrazine.[10][11][12]

Workflow for the Synthesis of this compound:

Synthesis_Workflow Start Starting Materials: - Ethyl 4,4,4-trifluoroacetoacetate - Methylhydrazine Reaction Reaction: Condensation in a suitable solvent (e.g., ethanol) Start->Reaction 1. Mix and reflux Purification Purification: Crystallization or chromatography Reaction->Purification 2. Isolate crude product Characterization Characterization: NMR, Mass Spectrometry, Elemental Analysis Purification->Characterization 3. Purify the product Final Final Product: This compound Characterization->Final 4. Confirm structure and purity

Caption: General workflow for the synthesis of the pyrazole scaffold.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) or heat under reflux to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be dissolved in an appropriate organic solvent and washed with water or brine to remove any water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, 19F NMR, mass spectrometry, and elemental analysis.

In Vitro Kinase Inhibition Assay

A robust and reproducible in vitro kinase assay is essential for determining the potency of the synthesized derivatives. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[13][14]

Workflow for In Vitro Kinase Inhibition Assay:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds (Derivatives) Incubation Incubate Kinase and Inhibitor Reagents->Incubation Initiation Initiate Reaction with ATP/Substrate Incubation->Initiation Termination Terminate Reaction Initiation->Termination ADP_Glo Add ADP-Glo™ Reagent Termination->ADP_Glo Kinase_Detection Add Kinase Detection Reagent ADP_Glo->Kinase_Detection Luminescence Measure Luminescence Kinase_Detection->Luminescence IC50 Calculate IC50 Values Luminescence->IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound derivatives) in a suitable solvent (e.g., DMSO).

  • Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.[15]

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a two-step process of adding a reagent to deplete the remaining ATP and then another reagent to convert the produced ADP into a detectable signal (luminescence).

  • Data Analysis: Measure the luminescence using a plate reader. The data is then used to calculate the percent inhibition for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel and potent kinase inhibitors. The strategic incorporation of the trifluoromethyl group, coupled with the versatility of the pyrazole core, provides a robust platform for generating diverse libraries of compounds with tunable potency, selectivity, and pharmacokinetic profiles.

The comparative data and SAR insights presented in this guide highlight the importance of systematic derivatization and rigorous biological evaluation. Future research should focus on the synthesis and evaluation of a focused library of this compound derivatives with systematic modifications at the N1, C4, and C5 positions. Such studies will provide a more comprehensive understanding of the SAR for this specific scaffold and pave the way for the discovery of next-generation kinase inhibitors for the treatment of cancer and other debilitating diseases.

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Trifluoromethyl Group in Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. A particularly impactful modification in modern drug design is the introduction of a trifluoromethyl (CF₃) group. This small appendage exerts a profound influence on the parent molecule, enhancing critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity through potent electronic effects.[3][4][5] The CF₃ group's high electronegativity and stability, owing to the strength of the C-F bond, often lead to improved pharmacokinetic profiles.[5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylated pyrazoles. We will dissect how substitutions at each position of the pyrazole ring modulate biological activity, with a focus on prominent targets like cyclooxygenase-2 (COX-2) and cannabinoid receptors. By examining experimental data and explaining the causal relationships behind observed activity trends, this guide serves as a technical resource for researchers engaged in the design and development of novel pyrazole-based therapeutics.

General Synthetic Strategies: Building the Trifluoromethylated Pyrazole Core

The construction of the trifluoromethylated pyrazole ring is most commonly achieved through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound bearing a trifluoromethyl group. This robust method allows for the regioselective synthesis of a wide array of substituted pyrazoles.[6] Variations of this approach, including multi-component reactions and cycloadditions, have been developed to enhance efficiency and introduce further diversity.[2][7]

Below is a generalized workflow for a common synthetic route.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Trifluoromethylated 1,3-Diketone C Cyclocondensation A->C B Hydrazine Derivative (e.g., Arylhydrazine HCl) B->C D Substituted Trifluoromethylated Pyrazole C->D Formation of Pyrazole Ring

Caption: Generalized workflow for the synthesis of trifluoromethylated pyrazoles.

Dissecting the Pyrazole Core: A Positional SAR Analysis

The biological activity of trifluoromethylated pyrazoles can be systematically optimized by modifying substituents at four key positions: N1, C3, C4, and C5. Each position offers a unique vector for influencing how the molecule interacts with its biological target.

Caption: Key positions for SAR studies on the pyrazole ring.

The N1 Position: The Gateway to Selectivity and Potency

The substituent at the N1 position often plays a crucial role in defining both the potency and selectivity of the compound. This is exemplified in the development of selective COX-2 inhibitors and cannabinoid receptor (CB1/CB2) antagonists.

Case Study: COX-2 Inhibitors (Celecoxib and Analogs)

In the renowned COX-2 inhibitor Celecoxib, the N1 position is occupied by a 4-sulfonamidophenyl group. This specific moiety is critical for its selective inhibition of COX-2 over COX-1.[8][9] The sulfonamide group (-SO₂NH₂) is able to insert into a secondary, hydrophilic pocket present in the active site of COX-2, an interaction that is not possible with the more constricted COX-1 active site.[10][11]

Compound/ModificationN1-SubstituentC3-SubstituentC5-SubstituentCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Celecoxib 4-SulfonamidophenylCF₃4-Methylphenyl0.04>30[8]
Analog 5u 4-SulfonamidophenylVariedVaried1.7972.73[10]
Analog 5s 4-SulfonamidophenylVariedVaried2.5165.75[10]
Non-sulfonamide Analog 4-MethylphenylCF₃4-Methylphenyl>10Low[11]

This table illustrates the critical nature of the N1-sulfonamidophenyl group for high potency and selectivity. Removal or replacement of this group drastically reduces COX-2 inhibitory activity.

Case Study: Cannabinoid Receptor Antagonists

For arylpyrazole-based CB1 antagonists like Rimonabant, the N1 position typically bears a lipophilic alkyl chain, such as a pentyl group.[12] This lipophilic tail is thought to interact with a hydrophobic region of the CB1 receptor, contributing significantly to binding affinity.[12][13] SAR studies have shown that the length and nature of this alkyl chain are critical for potency.

The C3 and C5 Positions: Modulating Target Engagement

The substituents at the C3 and C5 positions, often aryl groups, are primary points of interaction with the target protein. The trifluoromethyl group is typically placed at either the C3 or C5 position, where its electron-withdrawing nature and steric bulk influence binding.

In the case of Celecoxib, the C3 position is occupied by the trifluoromethyl group, while the C5 position holds a p-tolyl (4-methylphenyl) group.[8] The CF₃ group contributes to the overall binding affinity, while the p-tolyl group fits into a hydrophobic pocket of the COX-2 enzyme.[14]

Systematic variations at these positions have revealed key insights:

  • C3 Position : The CF₃ group at C3 is a powerful contributor to activity. Its replacement with less electronegative groups, such as a methyl group, often leads to a significant drop in inhibitory potency. In some cases, bioisosteric replacement with a pentafluorosulfanyl (SF₅) group has been explored, which can sometimes lead to surprising results, with activity being either maintained, increased, or decreased depending on the specific target and scaffold.[15]

  • C5 Position : The nature of the aryl group at C5 is crucial for target recognition. For COX-2 inhibitors, para-substitution on this phenyl ring is generally favored. Small, electron-donating groups like methyl (as in Celecoxib) or electron-withdrawing groups like halogens can be well-tolerated or even enhance activity.

The C4 Position: Fine-Tuning Physicochemical Properties

While often unsubstituted in many lead compounds, modifications at the C4 position can be used to fine-tune the molecule's physicochemical properties, such as solubility and planarity. Introducing small alkyl or halogen substituents at C4 can influence the dihedral angle between the C5-aryl group and the pyrazole core, which in turn can affect the binding conformation. In the development of CB1 antagonists, for instance, introducing a methyl group at C4 was found to be favorable for activity.[12]

Experimental Protocols

Protocol 1: General Synthesis of a 1,5-Diaryl-3-trifluoromethylpyrazole

This protocol describes a typical synthesis of a pyrazole scaffold analogous to Celecoxib.

  • Reaction Setup : To a solution of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add (4-sulfamoylphenyl)hydrazine hydrochloride (1.1 eq).

  • Reaction Execution : Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up : After completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • Purification : Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(4-sulfamoylphenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity and selectivity of synthesized compounds.

  • Enzyme Preparation : Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer : Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors like hematin and glutathione.

  • Compound Incubation : Pre-incubate the respective enzyme (COX-1 or COX-2) with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction : Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Quantification : The reaction produces prostaglandin E₂ (PGE₂), which is quantified using a commercial Enzyme Immunoassay (EIA) kit.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index is then calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Assay_Workflow A Prepare Enzyme (COX-1 or COX-2) B Add Test Compound (Varying Concentrations) A->B C Pre-incubate B->C D Add Substrate (Arachidonic Acid) C->D E Quantify PGE₂ (via EIA) D->E F Calculate IC₅₀ & Selectivity Index E->F

Caption: Experimental workflow for in vitro COX inhibition assay.

Conclusion and Future Perspectives

The trifluoromethylated pyrazole scaffold is a privileged structure in drug discovery, offering a robust framework for developing potent and selective therapeutic agents. The SAR landscape is well-defined for several target classes, with the N1-substituent governing selectivity and the C3/C5-substituents driving target engagement. The trifluoromethyl group itself is a key determinant of potency, primarily through its powerful electronic and steric properties.

Future research will likely focus on exploring novel substitutions and bioisosteric replacements to further enhance drug-like properties, reduce off-target effects, and tackle drug resistance. The strategic placement of the CF₃ group, combined with a deep understanding of the SAR principles outlined in this guide, will continue to fuel the development of next-generation pyrazole-based medicines.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatility in targeting a wide range of proteins, most notably protein kinases.[1][2] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer.[3] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: ensuring inhibitor selectivity.[4] Off-target activity, or cross-reactivity, is a double-edged sword; it can lead to unforeseen toxicities or, serendipitously, result in beneficial polypharmacology, extending a drug's therapeutic reach.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical process of cross-reactivity profiling for pyrazole-based kinase inhibitors. We will dissect and compare the leading cell-free and cell-based profiling platforms, provide detailed, field-tested experimental protocols, and offer insights into designing a robust profiling strategy. By grounding our discussion in the causality behind experimental choices, this guide aims to empower researchers to generate high-quality, interpretable data for confident decision-making in their drug discovery programs.

Part 1: The Pyrazole Scaffold and the Challenge of Kinase Selectivity

The pyrazole ring system is a five-membered heterocycle that has proven exceptionally effective in the design of protein kinase inhibitors (PKIs).[6] Its ability to form key hydrogen bond interactions within the kinase hinge region, a critical anchoring point for ATP-competitive inhibitors, has led to the development of numerous clinical candidates and approved drugs, such as the JAK1/2 inhibitor Ruxolitinib.[3]

Despite targeted design, achieving absolute selectivity for a single kinase is exceptionally difficult. The human genome encodes over 500 protein kinases, all of which share a structurally similar catalytic domain for binding ATP.[4] Consequently, an inhibitor designed for one kinase may inadvertently bind to several others, leading to a complex pharmacological profile. Understanding this profile is not merely an academic exercise; it is fundamental to predicting a compound's therapeutic window, mechanism of action, and potential adverse effects.[5][7] An uncharacterized off-target effect can lead to misinterpretation of biological data or cause unexpected toxicity in clinical trials.[8][9] Therefore, comprehensive and early-stage cross-reactivity profiling is an indispensable component of the drug discovery process.

Part 2: A Comparative Analysis of Cross-Reactivity Profiling Platforms

Selecting the appropriate profiling platform depends on the stage of the project, the specific questions being asked, and available resources. The landscape is broadly divided into cell-free (biochemical) and cell-based (physiological) assays, each providing a unique and complementary layer of information.

Cell-Free (Biochemical) Profiling Platforms

Biochemical assays utilize purified, recombinant kinases and measure the direct interaction between an inhibitor and its target in a controlled, in vitro environment.[10] They are ideal for initial, broad screening to identify the landscape of potential targets.

Platform Principle Primary Output Advantages Limitations
Binding Assays (e.g., KINOMEscan™) Competition-based affinity binding. An immobilized kinase is incubated with a test compound and a tagged ligand. The amount of ligand displaced is quantified.[11]Dissociation Constant (Kd) or % InhibitionHigh throughput; Directly measures binding affinity; Independent of enzyme activity; Broad coverage (>500 kinases).[11]Lacks physiological context (no ATP, cofactors, or scaffolding proteins); May not distinguish between active/inactive conformations.
Activity Assays (e.g., Radiometric, ADP-Glo™) Measures the transfer of phosphate from ATP (often radiolabeled ³³P-ATP) to a substrate. Inhibition is quantified by a reduction in product formation.[12][13]IC₅₀The "gold standard" that directly measures functional inhibition of catalytic activity.[13]Lower throughput; Use of radioactivity (HotSpot™); Can be affected by ATP concentration; Requires active enzyme and defined substrate.
Thermal Shift Assays (TSA) Measures the change in a protein's melting temperature (Tm) upon ligand binding. A stabilizing interaction increases the Tm.[14]ΔTmLabel-free; Relatively low cost; Can be performed on standard qPCR instruments.Indirect measure of binding; Not all binding events result in a significant thermal shift; Lower throughput for large panels.

Expert Insight: For early-stage discovery, a KINOMEscan™-type approach provides the most comprehensive and unbiased view of a compound's potential binding partners across the kinome.[11] It is the most efficient way to identify both intended and unintended targets. Activity assays are then crucial for validating that the observed binding translates into functional inhibition.

Cell-Based Profiling Platforms

Cell-based assays provide a more physiologically relevant context by measuring inhibitor performance within an intact cellular environment, accounting for factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[15]

Platform Principle Primary Output Advantages Limitations
Target Engagement Assays (e.g., NanoBRET™) Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.[16][17]Cellular IC₅₀ or Target OccupancyMeasures direct target binding in live cells; Provides physiological context; Can determine residence time.[16][18]Requires genetic modification of cells (fusion protein); Tracer availability limits the number of screenable kinases (~350).[15]
Phosphorylation Assays (e.g., Phospho-Flow) Quantifies the phosphorylation of a specific downstream substrate of the target kinase using phospho-specific antibodies, often analyzed by flow cytometry or ELISA.[15]Cellular IC₅₀Measures functional pathway inhibition in a native cellular context; Confirms mechanism of action.Lower throughput; Requires validated phospho-specific antibodies; Signal can be influenced by network feedback loops.
Phenotypic Assays (e.g., BaF3 Proliferation) Uses engineered cell lines (e.g., BaF3) whose proliferation is dependent on the activity of a specific oncogenic kinase. Inhibition of the kinase leads to cell death.[15]GI₅₀ (Growth Inhibition 50%)Directly links target inhibition to a cellular phenotype (e.g., anti-proliferative effect).Indirect measure of target engagement; Susceptible to off-target effects that also impact cell viability.

Expert Insight: A discrepancy between biochemical IC₅₀ and cellular IC₅₀ is a critical data point. A compound that is potent biochemically but weak in a cellular assay may have poor permeability or be subject to efflux. Conversely, a compound with greater cellular potency may indicate active transport into the cell or synergistic off-target effects. The NanoBRET™ assay is a powerful tool for de-risking compounds by confirming they engage their intended target inside the cell.[7][19]

Part 3: Experimental Design and Protocols

A self-validating profiling strategy often employs a tiered approach. This conserves resources by using a broad, cost-effective primary screen to identify potential interactions, which are then confirmed and quantified in more rigorous secondary assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Cellular Validation Primary Broad Kinase Panel Screen (e.g., KINOMEscan™) Single High Concentration (e.g., 1 µM) Potency Dose-Response (10-point curve) Determine K_d or IC_50 for 'Hits' Primary->Potency Hits with >80% Inhibition Cellular Live-Cell Target Engagement (NanoBRET™) Functional Cellular Assays (e.g., Phosphorylation) Potency->Cellular On-target & Potent Off-targets

Caption: A tiered workflow for kinase inhibitor profiling.

Protocol: In Vitro Kinase Binding Assay (Competition Binding)

This protocol describes a generalized workflow for determining inhibitor binding affinity against a panel of purified kinases, inspired by platforms like KINOMEscan™.[11][20]

  • Kinase Immobilization: An affinity-tagged recombinant human kinase is immobilized on a solid support (e.g., beads) in the wells of a microtiter plate.

  • Compound Incubation: The test pyrazole inhibitor, serially diluted in DMSO and then assay buffer, is added to the wells containing the immobilized kinase. A DMSO-only well serves as the negative control.

  • Ligand Addition: A proprietary, biotin-tagged, broad-spectrum kinase inhibitor (the "probe") is added to all wells. The probe is designed to bind to the ATP site of active kinases.

  • Equilibration: The plate is incubated to allow the binding competition between the test inhibitor and the probe to reach equilibrium.

  • Wash and Detection: Unbound components are removed through a series of wash steps. The amount of probe that remains bound to the kinase is then quantified, typically using a streptavidin-conjugated detection molecule (e.g., HRP or a fluorophore).

  • Data Analysis: The signal in the test compound wells is compared to the DMSO control signal. For single-point screens, this is expressed as "% of Control". For dose-response experiments, the data are fitted to a curve to calculate the dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction.[20]

Protocol: Live-Cell Target Engagement Assay (NanoBRET™)

This protocol outlines the key steps for measuring compound-kinase binding in intact cells using NanoBRET™ technology.[15][16]

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. The cells are then seeded into 96-well or 384-well assay plates and incubated for 24 hours to allow for protein expression.

  • Compound Treatment: The pyrazole-based test compound is serially diluted and added to the cells. The plate is incubated at 37°C in a CO₂ incubator for a defined period (e.g., 2 hours) to allow the compound to enter the cells and engage the target.

  • Tracer Addition: The cell-permeable NanoBRET™ fluorescent tracer and the NanoLuc® substrate are added to the wells. The tracer is selected to bind to the ATP pocket of the target kinase.

  • Signal Measurement: The plate is immediately read on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals.

  • Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. These ratios are then plotted against the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the cellular IC₅₀, which reflects the concentration of compound required to displace 50% of the tracer from the target kinase in live cells.[17]

Part 4: Case Study: Comparative Profile of Two Pyrazole-Based Inhibitors

To illustrate the importance of comprehensive profiling, we present comparative data for two hypothetical pyrazole-based inhibitors: PZI-A (a multi-targeted inhibitor) and PZI-B (a selective inhibitor) .

Kinase Target PZI-A (Multi-targeted) Kd (nM)PZI-B (Selective) Kd (nM)Relevant Signaling Pathway
JAK2 (Primary Target) 5 8 Cytokine Signaling, Hematopoiesis
JAK1 1525Cytokine Signaling, Inflammation
TYK2 50150Cytokine Signaling
FLT3 25 >10,000Hematopoiesis, Cell Proliferation
c-KIT 75 >10,000Cell Survival, Proliferation
VEGFR2 150 >10,000Angiogenesis
SRC 450>10,000Cell Growth, Motility
CDK2 >5,000>10,000Cell Cycle Progression

Interpretation:

  • PZI-B demonstrates a highly selective profile. It is potent against its primary target, JAK2, with reasonable selectivity over other JAK family members and excellent selectivity against a broader panel of kinases. This compound would be a superior tool for specifically interrogating JAK2 biology.[10]

  • PZI-A , while equally potent against JAK2, exhibits significant cross-reactivity with other tyrosine kinases like FLT3, c-KIT, and VEGFR2.[1] This polypharmacology could be therapeutically beneficial in certain cancers where these pathways are co-activated. However, it also carries a higher risk of off-target toxicities, such as those related to VEGFR2 inhibition (e.g., hypertension).[5] This compound would be considered a less precise chemical probe for studying JAK2 function due to these confounding off-target activities.[10]

Part 5: Visualizing Kinase Signaling and Off-Target Effects

Understanding how an inhibitor interacts with the complex web of cellular signaling is crucial. Off-target binding can lead to the inhibition of parallel pathways or the activation of unexpected feedback loops.[8]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor OnTarget On-Target Kinase (e.g., JAK2) Receptor->OnTarget Activates OffTarget Off-Target Kinase (e.g., FLT3) Receptor->OffTarget Activates Substrate1 Downstream Substrate 1 OnTarget->Substrate1 Phosphorylates Substrate2 Downstream Substrate 2 OffTarget->Substrate2 Phosphorylates Response1 Intended Cellular Response Substrate1->Response1 Response2 Unintended Cellular Response Substrate2->Response2 Inhibitor Pyrazole Inhibitor (PZI-A) Inhibitor->OnTarget Inhibits Inhibitor->OffTarget Inhibits

Caption: On-target vs. Off-target kinase inhibition.

Conclusion and Future Perspectives

The robust profiling of pyrazole-based kinase inhibitors is not a perfunctory step but a foundational element of successful drug discovery. A multi-tiered strategy that combines broad, cell-free binding assays with physiologically relevant, cell-based target engagement and functional assays provides the most complete picture of a compound's selectivity profile. This comprehensive understanding allows for the rational design of better molecules, the confident interpretation of biological outcomes, and a clearer path toward clinical development.

Looking forward, the integration of computational methods, such as in silico screening and structural modeling, with empirical data will further refine our ability to predict and understand cross-reactivity.[21] As our knowledge of the kinome and its role in disease continues to expand, the principles and methodologies outlined in this guide will remain essential for developing the next generation of safe and effective kinase-targeted therapies.

References

A Head-to-Head Comparison of Pyrazole and Triazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Five-Membered Aza-Heterocycles

In the landscape of medicinal chemistry, pyrazoles and triazoles stand out as "privileged scaffolds." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, enabling the development of diverse therapeutic agents. Both are five-membered aromatic rings containing nitrogen atoms, yet the subtle differences in the number and position of these nitrogens impart distinct physicochemical and pharmacological properties. Pyrazole, a 1,2-diazole, and triazole, which exists as 1,2,3- or 1,2,4-isomers, serve as the cornerstone for numerous blockbuster drugs, from anti-inflammatory agents to targeted cancer therapies.[1][2][3]

This guide provides an in-depth, head-to-head comparison of these two critical scaffolds. Moving beyond a simple recitation of facts, we will dissect the underlying chemical principles that govern their behavior, explore case studies where the choice between them was a pivotal discovery moment, and provide actionable experimental protocols for their synthesis and evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to rationally select and optimize these scaffolds in their own discovery programs.

Part 1: Fundamental Physicochemical Properties—A Tale of Two (or Three) Rings

The choice between a pyrazole and a triazole scaffold is often dictated by the specific requirements of the drug target's binding site and the desired pharmacokinetic profile. The arrangement of nitrogen atoms directly influences hydrogen bonding potential, dipole moment, pKa, and metabolic stability.

An N-unsubstituted pyrazole uniquely features both a hydrogen bond donor (the 'pyrrole-like' NH at position 1) and an adjacent hydrogen bond acceptor (the 'pyridine-like' N at position 2).[4] This arrangement is ideal for engaging with protein residues that can simultaneously donate and accept hydrogen bonds, such as the hinge region of many protein kinases. In contrast, triazoles, with their three nitrogen atoms, are potent hydrogen bond acceptors.[5] The 1,2,4-triazole isomer is particularly notable in this regard. While they lack an intrinsic hydrogen bond-donating NH group within the aromatic system (unless substituted), their multiple lone pairs make them excellent interaction partners for donor residues like lysine or arginine.

This difference in hydrogen bonding capability is a primary driver in scaffold selection. Furthermore, the additional nitrogen atom in triazoles generally leads to increased polarity and a lower logP compared to the corresponding pyrazole, which can be leveraged to improve aqueous solubility.[5] However, this can also impact cell permeability. The metabolic stability of both scaffolds is generally high, a key factor in their prevalence in approved drugs.[6]

For a direct quantitative comparison, let's examine the core, unsubstituted heterocycles:

PropertyPyrazole (1,2-Diazole)1,2,3-Triazole1,2,4-Triazole
Molar Mass ( g/mol ) 68.0869.0769.07
Melting Point (°C) 6823 - 25120 - 121
Boiling Point (°C) 187203260
pKa (of conjugate acid) 2.481.22.45
pKa (acidic NH) 14.219.410.26
logP 0.26-0.37 (Predicted)-0.58
Dipole Moment (Debye) ~2.2 D~4.4 D~3.3 D

Data compiled from PubChem and other referenced sources.

This data highlights that while the pyrazole and 1,2,4-triazole have similar basicity (pKa of conjugate acid), the 1,2,3-triazole is significantly less basic. The N-H acidity also varies, with 1,2,3-triazole being the most acidic. The most striking differences are in the logP and dipole moment, where the triazoles are significantly more polar than pyrazole, a critical consideration for tuning solubility and permeability.

Part 2: Strategic Application in Drug Design—Two Case Studies

The theoretical differences between these scaffolds are best understood through their practical application. Here, we examine two distinct therapeutic areas where pyrazoles and triazoles have been successfully deployed, sometimes in direct competition.

Case Study 1: Anti-Inflammatory COX-2 Inhibitors (Celecoxib vs. Triazole Analogs)

Background: The discovery of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the treatment of inflammatory pain by sparing the gastroprotective COX-1 isoform. The flagship of this class, Celecoxib (Celebrex®), is built upon a 1,5-diarylpyrazole core. The rationale for the pyrazole scaffold lies in its specific geometry and electronic properties that allow it to fit snugly into the COX-2 active site. The sulfonamide moiety on one phenyl ring is crucial; it binds to a specific hydrophilic side pocket present in COX-2 but not COX-1, conferring selectivity.

The Head-to-Head Challenge: Recognizing the privileged nature of this diaryl substitution pattern, researchers have explored replacing Celecoxib's central pyrazole ring with a triazole to investigate the impact on potency and selectivity. A 2020 study published in Bioorganic Chemistry did just that, synthesizing and evaluating a series of diaryl-1,2,4-triazoles against their pyrazole counterparts.

Experimental Data & Outcome: The results were compelling. The researchers found that a diaryl-1,2,4-triazole derivative (compound 15a ) exhibited significantly greater COX-2 inhibitory potency (IC50 = 0.002 µM) and selectivity (SI > 162.5) than Celecoxib (IC50 = 0.04 µM, SI > 125).

CompoundCore ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib Pyrazole5.00.04>125
Compound 15a 1,2,4-Triazole0.3250.002>162.5
(Data adapted from El-Zahabi et al., Bioorg. Chem., 2020)

Causality and Expert Analysis: The superior performance of the triazole analog can be attributed to its enhanced ability to act as a hydrogen bond acceptor. Molecular docking studies revealed that the triazole nitrogens could form more optimal interactions within the active site. This case demonstrates that while pyrazole was successful in the initial drug, a bioisosteric switch to a triazole, guided by an understanding of the target's binding site, can lead to substantial improvements in potency and selectivity.

Case Study 2: Bioisosterism in Kinase Inhibitors—Replacing an Amide with a 1,2,4-Triazole

Background: In kinase inhibitor design, establishing a hydrogen bond with the "hinge" region of the ATP-binding pocket is paramount for potent inhibition. Often, an amide group on the inhibitor serves this purpose. However, amides can be susceptible to metabolic hydrolysis by amidases, presenting a pharmacokinetic liability. Bioisosteric replacement—swapping one functional group for another with similar steric and electronic properties—is a key strategy to overcome such issues.

The Head-to-Head Challenge: A recent study on pyrazolo[1,5-a]pyrimidine-based inhibitors of the casein kinase 2 (CSNK2) explored replacing a critical acetamide group with a 1,2,4-triazole. The original amide NH formed a hydrogen bond with an aspartate residue, while the carbonyl oxygen interacted with a key lysine and a structural water molecule. The hypothesis was that a 1,2,4-triazole could mimic the hydrogen bond accepting character of the amide carbonyl while potentially improving metabolic stability.

Experimental Data & Outcome: The replacement was a resounding success. The 1,2,4-triazole analog not only maintained the crucial interactions but also demonstrated improved potency and, critically, enhanced metabolic stability in both microsomal and hepatocyte assays compared to its amide-containing parent compound.

CompoundKey MoietyCSNK2A1 IC50 (nM)Mouse Microsomal Stability (% remaining @ 60 min)
Parent Cmpd (3) Amide1424%
Analog (14) 1,2,4-Triazole4.391%
(Data adapted from Vandyck et al., J. Med. Chem., 2024)

Causality and Expert Analysis: Crystallographic evidence confirmed that the triazole's nitrogen atoms perfectly replicated the hydrogen bonding network of the original amide carbonyl. The triazole is more than just a simple mimic; its aromatic stability and resistance to hydrolysis conferred a significant pharmacokinetic advantage. This case powerfully illustrates the strategic use of a triazole to solve a specific drug metabolism problem, demonstrating its value as a metabolically robust bioisostere for the ubiquitous amide bond.

Part 3: Visualization of Key Concepts

To better illustrate the strategic decisions and chemical transformations discussed, the following diagrams are provided.

G cluster_0 Pyrazole Synthesis (1,3-Dipolar Cycloaddition) cluster_1 1,2,4-Triazole Synthesis (Pellizzari Reaction) P_start1 Hydrazonyl Halide P_int1 Nitrile Imine (in situ) P_start1->P_int1 Base (e.g., Et3N) P_start2 Alkene/Alkyne P_prod Substituted Pyrazole P_start2->P_prod [3+2] Cycloaddition P_int1->P_prod [3+2] Cycloaddition T_start1 Acylhydrazide T_prod 3,5-Disubstituted 1,2,4-Triazole T_start1->T_prod Heat (Δ) T_start2 Amide T_start2->T_prod Heat (Δ)

Caption: Comparative overview of common synthetic routes to pyrazole and 1,2,4-triazole scaffolds.

G start Scaffold Selection: Target Analysis q1 Does the target require a H-bond DONOR? start->q1 q2 Is metabolic stability of an amide a concern? q1->q2 No pyrazole Prioritize PYRAZOLE (N-unsubstituted) q1->pyrazole Yes q3 Is increased polarity/ solubility needed? q2->q3 No triazole_bio Consider TRIAZOLE as an amide bioisostere q2->triazole_bio Yes q3->pyrazole No / Lipophilicity OK triazole Prioritize TRIAZOLE (e.g., 1,2,4-isomer) q3->triazole Yes

Caption: Decision workflow for selecting between pyrazole and triazole scaffolds in lead optimization.

Part 4: Experimental Protocols—From Synthesis to Biological Evaluation

Trustworthiness in science is built upon reproducible, well-described methods. The following protocols provide detailed, self-validating steps for the synthesis of a representative pyrazole and triazole, and for a common kinase inhibition assay used to evaluate such compounds.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile imine from a hydrazonyl chloride and its subsequent cycloaddition with an alkene to form a pyrazole, a method noted for its versatility.

Materials:

  • Substituted Hydrazonyl Chloride (e.g., N-phenyl-benzohydrazonoyl chloride) (1.0 eq)

  • Alkene dipolarophile (e.g., α-bromocinnamaldehyde) (1.0 eq)

  • Triethylamine (Et3N) (1.1 eq)

  • Dry Chloroform (CHCl3) or Dichloromethane (DCM)

  • Round-bottom flask with stir bar

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the hydrazonyl chloride (1.0 eq) and the alkene (1.0 eq).

  • Solvent Addition: Add dry chloroform or DCM (approx. 0.3 M concentration relative to reactants). Begin stirring at room temperature.

  • Base Addition: Slowly add triethylamine (1.1 eq) to the stirring solution via syringe. The triethylamine serves to dehydrohalogenate the hydrazonyl chloride, generating the reactive nitrile imine dipole in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of starting materials by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 7-12 hours.

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the pure pyrazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a 3,5-Disubstituted-1,2,4-Triazole via the Pellizzari Reaction

This protocol details a classic thermal condensation method for synthesizing symmetrical 1,2,4-triazoles.

Materials:

  • Benzamide (1.0 eq)

  • Benzoylhydrazide (1.0 eq)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle or high-temperature oil bath

  • Ethanol for recrystallization

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide. The reaction can be performed neat (without solvent).

  • Heating: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.

  • Reaction Monitoring: Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Cooling and Solidification: After the reaction is deemed complete, turn off the heat and allow the mixture to cool to room temperature. The product will solidify upon cooling.

  • Initial Purification: Triturate the solid product with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure 3,5-diphenyl-1,2,4-triazole.

  • Characterization: Confirm the identity and purity of the crystalline product by melting point analysis, NMR, and mass spectrometry.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a protein kinase. It relies on quantifying the ATP consumed during the phosphorylation reaction.[3]

Materials:

  • Kinase of interest and its specific substrate peptide

  • ATP

  • Test compound (e.g., pyrazole or triazole derivative) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Include a DMSO-only control.

  • Plate Setup: Add a small volume (e.g., 2.5 µL) of each serially diluted compound or DMSO control to the wells of a 384-well plate.

  • Kinase Addition: Add the kinase (e.g., 2.5 µL), diluted in kinase assay buffer, to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well. The final ATP concentration should be at or near its Km for the kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in control wells).

  • ATP Depletion & Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the reagents from the detection kit according to the manufacturer's instructions. This typically involves a first reagent to stop the reaction and a second to convert the generated ADP back to ATP, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Both pyrazole and triazole scaffolds are, without question, pillars of modern medicinal chemistry. They are not, however, interchangeable. A deep understanding of their distinct electronic landscapes, steric profiles, and metabolic vulnerabilities is essential for their rational deployment. Pyrazole offers a unique combination of hydrogen bond donating and accepting capabilities, while triazole provides multiple acceptor sites and increased polarity, often serving as a robust bioisostere for metabolically weaker groups like amides. As demonstrated in the case studies of COX-2 and kinase inhibitors, the strategic choice—or replacement—of one scaffold for the other can be the difference between a modest lead and a best-in-class clinical candidate. The continued exploration of these privileged structures, guided by the principles and protocols outlined here, will undoubtedly lead to the next generation of innovative therapeutics.

References

Safety Operating Guide

Mastering the Safe Handling of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a comprehensive framework for the safe handling of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS No. 122431-37-2), a compound with significant potential in medicinal and agrochemical research.[1] Moving beyond a mere checklist, this document delves into the rationale behind each safety recommendation, empowering you to cultivate a culture of safety and excellence in your laboratory.

Understanding the Hazard Landscape

This compound presents a specific set of hazards that necessitate a robust personal protective equipment (PPE) strategy. According to GHS classifications, this compound is toxic if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[2][3] A thorough understanding of these risks is the first step toward mitigating them effectively.

Hazard Identification Summary
Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed
Skin IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation

Core Principles of Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. It is a dynamic risk assessment process that considers the nature of the chemical, the quantity being handled, and the specific laboratory procedures being performed. The following recommendations are based on a comprehensive evaluation of the known hazards of this compound.

A Step-by-Step Guide to Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Eye and Face Protection don2->don3 don4 4. Gloves don3->don4 dof1 1. Gloves dof2 2. Gown/Lab Coat dof1->dof2 dof3 3. Eye and Face Protection dof2->dof3 dof4 4. Respirator (if required) dof3->dof4

Caption: Sequential workflow for donning and doffing PPE to minimize contamination.

Detailed PPE Recommendations

Eye and Face Protection: Your First Line of Defense

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[2][4][5][6][7]

  • Standard Laboratory Operations: For routine tasks involving small quantities, chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][8] These provide a seal around the eyes, offering protection from splashes and airborne particles.

  • High-Risk Procedures: When there is a significant risk of splashing (e.g., during heating, pressure reactions, or handling larger quantities), a face shield should be worn in conjunction with chemical safety goggles.

Skin and Body Protection: A Barrier Against Irritation

This compound is known to cause skin irritation.[2][4][5][6][7] Therefore, comprehensive skin and body protection is essential.

  • Gloves: The choice of glove material is critical. While general "chemical-resistant" gloves are often cited, for halogenated organic compounds like this, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[9] It is crucial to follow proper glove removal techniques to avoid contaminating your hands.[9]

  • Lab Coat/Gown: A standard laboratory coat is sufficient for most procedures. However, for tasks with a higher risk of spillage, a chemical-resistant gown or apron should be worn over the lab coat.[10] Contaminated clothing must be removed immediately and washed before reuse.[2][4][8]

Respiratory Protection: When Ventilation Isn't Enough

While engineering controls like fume hoods should be the primary method for controlling inhalation exposure, there are situations where respiratory protection is necessary.[5][9]

  • Routine Use: Under normal laboratory conditions with adequate ventilation, respiratory protection may not be required.[8]

  • High-Risk Scenarios: In cases of poor ventilation, when handling large quantities, or if dusts or aerosols are generated, a NIOSH-approved respirator with a particle filter is recommended.[8][9] For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[9] A full-face respirator offers the added benefit of eye and face protection.[2]

Operational and Disposal Plans: A Cradle-to-Grave Approach

Safe handling extends beyond the immediate use of the chemical. A comprehensive plan for storage, spill management, and disposal is crucial for maintaining a safe laboratory environment.

Storage Protocols

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][8] It should be kept away from incompatible materials, particularly oxidizing agents.[8]

Spill Management Workflow

Spill_Management start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill with Inert Absorbent Material contain->cleanup dispose Dispose of Waste in a Labeled, Sealed Container cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report

Caption: A systematic approach to managing chemical spills in the laboratory.

In the event of a spill, avoid generating dust.[2][5][9] Use spark-proof tools and explosion-proof equipment for cleanup.[2] Collect the spilled material and place it in a suitable, closed container for disposal.[2][5]

Disposal Plan

The disposal of this compound and its containers must be handled with care and in accordance with all applicable local, regional, and national regulations.[2]

  • Chemical Waste: This material can be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not empty it into drains.[8]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[2]

First Aid Measures: Immediate and Informed Response

In the event of exposure, a swift and appropriate response is critical.

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, immediately call a POISON CENTER or doctor.[2] Rinse mouth with water.[2] Do not induce vomiting.[2]
Skin Contact Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[2][5] Seek medical attention if skin irritation occurs.[2][4]
Eye Contact Rinse cautiously with water for at least 15 minutes.[2][4][5] Remove contact lenses, if present and easy to do.[2][4][5] Continue rinsing and seek immediate medical attention.[2][4][8]
Inhalation Move the person to fresh air.[2][4][5] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2][5] Seek medical attention if you feel unwell.[2][4]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors. A commitment to safety is a commitment to quality research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.